Lupeol palmitate
Description
constituent of Apocynum venetum leaf
Properties
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXDHBQGBNPJMN-VBHWJLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954056 | |
| Record name | Lup-20(29)-en-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32214-80-5 | |
| Record name | Lupeol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lup-20(29)-en-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Lupeol Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol palmitate, an ester derivative of the naturally occurring pentacyclic triterpene lupeol, has garnered significant interest in the scientific community due to its promising pharmacological activities, including cytostatic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers in drug discovery and development. Detailed experimental protocols for its synthesis and purification are outlined, alongside a thorough analysis of its key characterization data. Furthermore, this guide visualizes the experimental workflow and a proposed signaling pathway for its anti-inflammatory action, offering a deeper understanding of its synthesis and biological mechanism.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of lupeol with palmitic acid. A common and efficient method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Experimental Protocol: Esterification of Lupeol
Materials:
-
Lupeol
-
Palmitic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography (60-120 mesh)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve lupeol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add palmitic acid (1.1 equivalents), 4-dimethylaminopyridine (0.1 equivalents), and N,N'-diisopropylcarbodiimide (1.2 equivalents).
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). The disappearance of the lupeol spot and the appearance of a new, less polar spot indicates the formation of this compound.
-
Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.[1]
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity to 5-10% ethyl acetate).[2]
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure this compound.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key quantitative data obtained from various analytical techniques.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₄₆H₈₀O₂ | [3] |
| Molecular Weight | 665.1 g/mol | [3] |
| Yield | ~90% | |
| Melting Point | 52.0 - 56.0 °C | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.68 (s, 1H, H-29b), 4.57 (s, 1H, H-29a), 4.48 (dd, J=12.0, 6.0 Hz, 1H, H-3), 2.28 (t, J=7.7 Hz, 2H, H-2'), 1.68 (s, 3H), 1.03 (s, 3H), 0.97 (t, J=7.7 Hz, 3H, H-n'), 0.94 (s, 3H), 0.88 (s, 3H), 0.85 (s, 3H), 0.84 (s, 3H), 0.79 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃) | Key signals (δ ppm): ~173.7 (C=O, C-1'), ~151.0 (C-20), ~109.3 (C-29), ~80.6 (C-3), disappearance of lupeol C-3 signal at ~79.0 ppm. | [4] |
| IR (KBr, cm⁻¹) | 3071 (C-H, alkene), 2915, 2850 (C-H, alkane), 1726 (C=O, ester), 1641 (C=C), 1171 (C-O, ester), 881 (=C-H bend) | |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺. Fragmentation pattern would show the loss of the palmitate group and characteristic fragments of the lupeol backbone. The lupeol moiety itself often shows a parent ion peak at m/z 409 [M+H-18]⁺.[5] | [6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and characterization of this compound.
Caption: Synthesis and purification workflow for this compound.
Proposed Anti-Inflammatory Signaling Pathway
Lupeol and its esters have been shown to exhibit anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism of action.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The straightforward esterification protocol, coupled with a robust purification method, allows for the efficient production of this bioactive compound. The comprehensive characterization data serves as a reliable reference for identity and purity confirmation. The visualized experimental workflow and the proposed anti-inflammatory mechanism via NF-κB inhibition offer valuable insights for researchers exploring the therapeutic potential of this compound in drug discovery and development. Further investigations into its various biological activities and formulation development are warranted to fully elucidate its clinical utility.
References
- 1. scispace.com [scispace.com]
- 2. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 3. This compound | C46H80O2 | CID 161739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Lupeol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol palmitate, a long-chain fatty acid ester of the pentacyclic triterpene lupeol, is a naturally occurring phytochemical with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is found in various plant species, often alongside its precursor, lupeol, and other triterpenoid esters. While lupeol is widely distributed in the plant kingdom, the specific documentation of this compound is less common. The following table summarizes the plant species that have been reported to contain this compound.
| Plant Species | Family | Plant Part | Reference(s) |
| Balanophora indica | Balanophoraceae | Whole plant | [1] |
| Balanophora spicata | Balanophoraceae | Whole plant | [2] |
| Fagonia mollis | Zygophyllaceae | Aerial parts | [3] |
| Mussaenda roxburghii | Rubiaceae | Not specified | [4] |
| Apocynum venetum | Apocynaceae | Leaf | [1] |
Quantitative Data
Quantitative data regarding the concentration of this compound in natural sources is limited in the available literature. Most studies focus on the quantification of the more abundant precursor, lupeol. However, some studies provide yield information for crude extracts and fractions rich in triterpenoid esters, which can serve as a preliminary guide for extraction efficiency.
| Plant Species | Extraction Method | Fraction | Yield | Reference(s) | | :--- | :--- | :--- | :--- | | Balanophora spicata | Methanol Extraction | Crude Methanol Extract | 12.7% (w/w) |[4] | | Balanophora spicata | Partitioning of Methanol Extract | n-Hexane Layer | 1.4% (w/w) |[4] |
Note: The n-hexane layer of Balanophora spicata was reported to contain a mixture of this compound and lupeol stearate.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The lipophilic nature of the compound dictates the use of nonpolar solvents for extraction. The following protocols are based on methodologies reported for the isolation of lupeol esters from plant materials.
General Extraction and Fractionation Protocol (Adapted from Balanophora spicata study)
This protocol describes the initial extraction and partitioning steps to obtain a fraction enriched with lupeol esters.
3.1.1. Materials and Reagents:
-
Dried and powdered plant material (e.g., whole plant of Balanophora spicata)
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
3.1.2. Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning:
-
Dissolve the crude methanol extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
Collect each solvent layer separately. The n-hexane layer will contain the nonpolar compounds, including this compound.
-
-
Fraction Concentration: Concentrate the n-hexane layer using a rotary evaporator to obtain the n-hexane fraction enriched with this compound.[4]
Chromatographic Purification
Further purification of the n-hexane fraction is necessary to isolate pure this compound. This is typically achieved using column chromatography.
3.2.1. Materials and Reagents:
-
n-Hexane fraction
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass column for chromatography
-
Elution solvents: n-hexane, ethyl acetate (or other suitable solvent systems)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Visualizing reagent (e.g., vanillin-sulfuric acid)
-
Fume hood
3.2.2. Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the n-hexane fraction in a minimal amount of n-hexane and load it onto the top of the packed silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:2). Visualize the spots by spraying with a visualizing reagent and heating. Fractions containing the compound of interest (this compound) will show a characteristic spot.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them to obtain the isolated compound.
Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Signaling Pathways and Biological Activity
Lupeol and its derivatives, including this compound, have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lupeol has been demonstrated to inhibit the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active NF-κB dimer to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in inflammation and cell survival. Lupeol has been found to inhibit the activation of this pathway. By blocking the activation of PI3K, lupeol prevents the subsequent phosphorylation and activation of Akt. This, in turn, can lead to a reduction in the inflammatory response.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound represents a promising natural product with well-documented anti-inflammatory properties, making it a compound of interest for the development of new therapeutic agents. This guide has provided an overview of its natural sources and a detailed framework for its isolation and characterization. While quantitative data on its natural abundance remains an area for further research, the methodologies outlined here provide a solid foundation for researchers to explore the potential of this valuable phytochemical. The elucidation of its inhibitory effects on key inflammatory pathways, such as NF-κB and PI3K/Akt, further underscores its therapeutic potential and warrants continued investigation.
References
- 1. This compound | C46H80O2 | CID 161739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Balanophora spicata and Lupeol Acetate Possess Antinociceptive and Anti-Inflammatory Activities In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Lupeol Palmitate: A Technical Guide on its Discovery, Origin, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol palmitate, a fatty acid ester of the pentacyclic triterpene lupeol, is an emerging natural product with significant therapeutic promise. While the parent compound, lupeol, is extensively studied, its ester derivatives are gaining attention for their distinct pharmacological profiles, including potent anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the discovery and natural origin of this compound, summarizes key quantitative data on its biological effects, and details the experimental protocols for its synthesis, isolation, and bioactivity assessment. Furthermore, it visualizes critical signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Lupeol is a pharmacologically active pentacyclic triterpenoid abundant in a variety of medicinal plants, fruits, and vegetables, including mangoes, grapes, olives, and white cabbage.[1][2] It is recognized for a wide spectrum of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects.[2] this compound is a naturally occurring or synthetically derived ester of lupeol and palmitic acid. This structural modification enhances the lipophilicity of the parent molecule, which can influence its absorption, distribution, metabolism, and ultimately, its biological efficacy. Early studies have shown that lupeol and its derivatives, including this compound, exhibit greater anti-inflammatory activity than the commonly used non-steroidal anti-inflammatory drug (NSAID) indomethacin in animal models.[3] This guide will delve into the specific characteristics and activities of this compound, providing a foundational resource for its exploration as a potential therapeutic agent.
Discovery and Natural Origin
This compound has been identified as a natural constituent in several plant species, highlighting its role as a secondary metabolite in the plant kingdom. Its discovery is linked to phytochemical investigations of various traditional medicines. While a singular "discovery" paper is not prominent, its isolation and characterization have been reported from multiple sources over the years. It is also known by the synonym Balanophorin B.[4]
| Table 1: Natural Sources of this compound | | :--- | :--- | :--- | | Plant Species | Family | Reference(s) | | Balanophora indica | Balanophoraceae |[4][5] | | Balanophora spicata | Balanophoraceae |[6] | | Fagonia mollis | Zygophyllaceae |[4] | | Ligularia xanthotricha | Asteraceae |[7] | | Apocynum venetum | Apocynaceae |[4] | | Alstonia boonei | Apocynaceae | |
Physicochemical Properties
The fundamental properties of this compound are summarized below, based on computed data from public chemical databases.
| Table 2: Physicochemical Data for this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₄₆H₈₀O₂ | | Molecular Weight | 665.1 g/mol | | IUPAC Name | [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | | CAS Number | 32214-80-5 | | Synonyms | Lupenyl palmitate, Balanophorin B | Data sourced from PubChem CID 161739.[4]
Pharmacological Activities
This compound has demonstrated significant potential in two key therapeutic areas: cancer and inflammation.
Anti-Cancer Activity
Research has shown that this compound exhibits selective cytotoxicity against cancer cells. This is a critical feature for any potential chemotherapeutic agent, as it suggests a reduced likelihood of adverse effects on healthy tissues.
| Table 3: In Vitro Anti-Cancer Activity of this compound | | :--- | :--- | :--- | :--- | | Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference | | Lupeol-3-palmitate | HCC70 | Triple-Negative Breast Cancer | 47.6 | |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are partly attributed to its ability to inhibit serine proteases, which are key enzymes in the inflammatory cascade. Studies have characterized its inhibitory kinetics against trypsin, a model serine protease.
| Table 4: Serine Protease Inhibition by this compound and Related Compounds | | :--- | :--- | :--- | :--- | :--- | | Compound | Enzyme | Inhibition Type | Inhibition Constant (Kᵢ in µM) | Reference | | This compound | Trypsin | Non-competitive | 10 | | | Lupeol Linoleate | Trypsin | Non-competitive | 7 | | | Lupeol (Parent) | Trypsin | Competitive | 22 | | | Lupeol (Parent) | Chymotrypsin | Competitive | 8 | |
Note: Another study characterized this compound as a mixed inhibitor of trypsin with a competitive inhibition constant (Kᵢc) of 103 µM and an uncompetitive inhibition constant (Kᵢu) of 30 µM. This suggests a complex interaction with the enzyme that may warrant further investigation.
Mechanism of Action & Signaling Pathways
While specific signaling studies on this compound are limited, the mechanisms of its parent compound, lupeol, are well-documented and provide a strong hypothetical framework. Lupeol exerts its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways that regulate cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.[3]
For instance, in inflammatory responses triggered by agents like lipopolysaccharide (LPS), lupeol has been shown to inhibit the activation of NF-κB, a master regulator of pro-inflammatory gene expression. It is plausible that this compound acts through similar mechanisms.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and evaluation of this compound.
Protocol 1: Isolation from a Natural Source (General Method)
This protocol is a generalized procedure based on methods for isolating triterpenoids from plant matter, such as Balanophora spicata.[6]
-
Extraction: Air-dried and powdered plant material (e.g., 1 kg) is subjected to extraction with a non-polar solvent like n-hexane or chloroform for 12-24 hours using a Soxhlet apparatus.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Chromatographic Fractionation: The crude extract is adsorbed onto silica gel and subjected to column chromatography.
-
Elution: The column is eluted with a gradient of solvents, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1) and visualized with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Purification: Fractions containing the compound of interest (identified by its Rf value) are pooled, concentrated, and may be subjected to further purification by preparative TLC or recrystallization to yield pure this compound.
Protocol 2: Synthesis of this compound
This protocol describes the esterification of lupeol with palmitoyl chloride, a common method for creating fatty acid esters.
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve lupeol (1 equivalent) in anhydrous dichloromethane (DCM). Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Addition of Acyl Chloride: Slowly add palmitoyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCC70) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in a complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the growth medium from the wells and add 100 µL of the compound dilutions (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 4: Serine Protease (Trypsin) Inhibition Assay
This protocol measures the ability of this compound to inhibit trypsin activity using a chromogenic substrate.[1]
-
Reagent Preparation:
-
Buffer: 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂.
-
Enzyme: Bovine trypsin solution (e.g., 0.125 mg/mL in 1 mM HCl).
-
Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) solution (e.g., 1.2 mM in buffer, may require initial dissolution in DMSO).
-
Inhibitor: this compound stock solution in DMSO, diluted to various concentrations in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
Control (No Inhibitor): 50 µL buffer + 25 µL trypsin solution.
-
Inhibitor Test: 50 µL inhibitor solution + 25 µL trypsin solution.
-
Blank: 75 µL buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 100 µL of pre-warmed BAPNA substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately measure the increase in absorbance at 405-410 nm every minute for 10-20 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.
-
Data Analysis: Calculate the reaction velocity (rate of change in absorbance) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC₅₀ and, if performing kinetic analysis with varying substrate concentrations, determine the inhibition constant (Kᵢ) and inhibition type using Lineweaver-Burk or Michaelis-Menten plots.
Mandatory Visualizations: Workflows
Conclusion and Future Directions
This compound is a promising natural product derivative with demonstrated anti-cancer and anti-inflammatory properties. Its enhanced lipophilicity compared to its parent compound, lupeol, may offer advantages in formulation and bioavailability, making it an attractive candidate for drug development. The quantitative data, particularly its selective cytotoxicity against breast cancer cells and potent inhibition of serine proteases, provide a strong rationale for further investigation.
For drug development professionals, future research should focus on:
-
Expanded Efficacy Studies: Evaluating this compound against a broader range of cancer cell lines and in preclinical animal models of inflammation and cancer.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in vivo.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound, beyond the hypothesized actions of its parent compound.
-
Formulation Development: Exploring advanced drug delivery systems (e.g., nanoformulations) to further enhance its solubility, stability, and therapeutic efficacy.
The detailed protocols and data presented in this guide serve as a valuable resource to accelerate these research and development efforts, paving the way for the potential clinical application of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the inhibition of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteases by anti-inflammatory triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
Physicochemical Properties of Lupeol Palmitate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol palmitate, a fatty acid ester of the pentacyclic triterpene lupeol, is a lipophilic molecule that has garnered interest within the scientific community. As a derivative of lupeol, which is known for its diverse pharmacological activities, this compound is being investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is characterized by the esterification of the hydroxyl group of lupeol with palmitic acid. This modification significantly influences its physical and chemical characteristics, enhancing its lipophilicity.
| Property | Value | Source(s) |
| Chemical Formula | C46H80O2 | [1] |
| Molecular Weight | 665.1 g/mol | [1] |
| CAS Number | 32214-80-5 | [1] |
| Melting Point | 52.0 - 56.0 °C | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] |
| Appearance | White solid |
Spectral Data
The structural confirmation of this compound is established through various spectroscopic techniques.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm-1) | Assignment | Source(s) |
| 3071 | C-H stretch (alkene) | [2] |
| 2915, 2850 | C-H stretch (alkane) | [2] |
| 1726 | C=O stretch (ester) | [2] |
| 1641 | C=C stretch (alkene) | [2] |
| 1171 | C-O-C stretch (ester) | [2] |
| 881 | =C-H bend (alkene) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum provides key information about the proton environment in the this compound molecule.
¹H NMR (CDCl₃, 200 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source(s) | |---|---|---| | 4.68, 4.57 | s | H-29a, H-29b (vinylic protons) |[2] | | 4.48 | dd | H-3 |[2] | | 1.68, 1.03, 0.94, 0.88, 0.85, 0.84, 0.79 | s | Methyl protons |[2] |
¹³C NMR Spectroscopy:
Mass Spectrometry (MS):
Detailed mass spectrometry fragmentation data for this compound is not extensively reported. However, analysis of the parent compound, lupeol, by GC-MS typically shows a molecular ion peak at m/z 426.[5][6] For this compound, the molecular ion peak would be expected at m/z 664, corresponding to its molecular weight. Fragmentation would likely involve the loss of the palmitate chain and characteristic fragmentation of the lupeol backbone.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of lupeol with a palmitic acid derivative.
Reaction: Lupeol is reacted with a suitable carboxylic acid (e.g., palmitic acid) in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP).[2]
Detailed Protocol: A detailed, step-by-step protocol for the synthesis and purification of this compound is outlined below.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for the analysis and quantification of lupeol and its esters.
| Parameter | Condition | Source(s) |
| Column | C18 or C8 reverse-phase | |
| Mobile Phase | Acetonitrile/Methanol mixtures | |
| Detection | UV at low wavelengths (e.g., 210 nm) | [7] |
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, extensive research on its parent compound, lupeol, provides significant insights into its potential biological effects. Lupeol has been shown to modulate key signaling pathways involved in inflammation and cancer. It is plausible that this compound, due to its structural similarity, may exhibit comparable activities, potentially with altered pharmacokinetics due to its increased lipophilicity.
Anti-inflammatory Effects
Lupeol has been demonstrated to exert anti-inflammatory effects by targeting the PI3K/Akt and NF-κB signaling pathways.[8][9][10]
-
PI3K/Akt Pathway: This pathway is crucial in regulating cell survival, proliferation, and inflammation. Lupeol has been shown to inhibit the activation of PI3K and the subsequent phosphorylation of Akt.[9][11][12][13]
-
NF-κB Pathway: NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes. Lupeol can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[8][9][10][14][15]
Anticancer Effects
Lupeol has also been investigated for its anticancer properties, which are linked to its ability to interfere with cell survival and proliferation pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[8] The inhibitory effect of lupeol on the PI3K/Akt pathway, as described above, contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.
Stability
Information regarding the stability of this compound is not extensively available in the current literature. However, as an ester, it may be susceptible to hydrolysis under acidic or basic conditions. The stability of lupeol esters is an area that warrants further investigation, particularly for the development of oral formulations where the compound would be exposed to the acidic environment of the stomach. Studies on other triterpenoid esters have shown that they can degrade over time, and this process can be influenced by factors such as light and temperature.[16][17]
Conclusion
This compound is a lipophilic derivative of lupeol with potential for further investigation in drug development. This guide provides a consolidated resource of its known physicochemical properties, including spectral data and a synthesis protocol. While much of the understanding of its biological activity is extrapolated from its parent compound, lupeol, the modulation of key signaling pathways such as PI3K/Akt and NF-κB suggests a strong basis for its anti-inflammatory and potential anticancer effects. Further research is required to fully elucidate the specific pharmacological profile of this compound, including its quantitative solubility, stability, and direct effects on cellular signaling pathways.
References
- 1. This compound | C46H80O2 | CID 161739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. scielo.br [scielo.br]
- 5. Lupeol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.uva.nl [pure.uva.nl]
Lupeol Palmitate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol palmitate, a long-chain fatty acid ester of the pentacyclic triterpene lupeol, is a naturally occurring compound found in various plants. While its parent compound, lupeol, has been extensively studied for its anti-inflammatory and anti-cancer properties, this compound itself is emerging as a molecule of interest with distinct bioactivities. This technical guide provides an in-depth overview of the currently understood core mechanisms of action of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Core Mechanism of Action: Protein Kinase Inhibition
A primary and well-documented mechanism of action for this compound is its selective inhibition of specific protein kinases.
Inhibition of cAMP-Dependent Protein Kinase (PKA)
This compound is a potent inhibitor of the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), also known as cAK.[1] This inhibition is competitive with respect to both the peptide substrate and ATP.[1]
| Compound | Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | cAK (PKA) | 4-9 | 2-6 | Competitive (vs. peptide substrate and ATP) |
| Lupeol | cAK (PKA) | 5 | Not specified | Competitive (vs. ATP), Non-competitive (vs. peptide substrate) |
Table 1: Inhibitory activity of this compound and Lupeol against the catalytic subunit of cAMP-dependent protein kinase (cAK/PKA).[1]
The inhibitory activity of this compound against PKA is typically determined using a radiometric protein kinase assay.
Materials:
-
Purified catalytic subunit of rat liver PKA.
-
Peptide substrate (e.g., Kemptide).
-
[γ-³²P]ATP.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (containing MgCl₂, Tris-HCl, etc.).
-
Phosphocellulose paper.
-
Scintillation counter.
Methodology:
-
Reaction Setup: The assay is performed in a reaction mixture containing the reaction buffer, peptide substrate, and [γ-³²P]ATP.
-
Inhibitor Addition: this compound, at varying concentrations, is pre-incubated with the PKA enzyme before the addition of the substrate and ATP to initiate the reaction.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Spotting: The reaction is terminated by spotting the mixture onto phosphocellulose paper. The paper binds the phosphorylated peptide substrate.
-
Washing: The phosphocellulose papers are washed extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values and the mode of inhibition are determined through kinetic studies by varying the concentrations of both the substrate and ATP.
Selectivity of Protein Kinase Inhibition
This compound demonstrates a degree of selectivity in its inhibition of protein kinases. While it is a potent inhibitor of PKA, it is a very poor inhibitor of Protein Kinase C (PKC) and is ineffective against calmodulin-dependent myosin light chain kinase (MLCK).[1]
| Compound | Target | IC50 (µM) |
| This compound | PKC | > 100 (ineffective or very poor) |
| This compound | MLCK | Ineffective |
Table 2: Activity of this compound against other protein kinases.[1]
Anti-Inflammatory Activity
This compound, along with other lupeol esters, has demonstrated significant anti-inflammatory activity in vivo, reported to be higher than the non-steroidal anti-inflammatory drug (NSAID) indomethacin in some models. While the precise molecular targets for this compound in inflammation are not as well-defined as for lupeol, the general mechanism is believed to involve the modulation of inflammatory pathways.
This is a standard and widely used model to assess the anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice).
-
This compound suspension (e.g., in 1% carboxymethyl cellulose).
-
Carrageenan solution (1% w/v in saline).
-
Pletysmometer.
-
Positive control (e.g., Indomethacin).
Methodology:
-
Animal Grouping: Animals are divided into control, positive control, and this compound treatment groups.
-
Compound Administration: The vehicle, indomethacin, or this compound is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Effects on Skin and Keratinocyte Differentiation
This compound has been shown to promote skin regeneration by enhancing the differentiation of keratinocytes, leading to a well-structured stratum corneum without parakeratosis. This suggests a potential mechanism of action in dermatological applications and wound healing.
The precise signaling pathways modulated by this compound in keratinocytes are still under investigation. However, studies on the parent compound, lupeol, suggest potential involvement of pathways that regulate cell proliferation and differentiation, such as the MAPK/ERK pathway. Further research is needed to specifically elucidate the role of this compound in these processes.
Conclusion and Future Directions
The core mechanism of action of this compound that is most clearly defined to date is its selective and potent inhibition of the catalytic subunit of PKA. Its anti-inflammatory and skin-regenerative properties are also significant, although the underlying molecular pathways require more specific investigation to differentiate its effects from those of its parent compound, lupeol.
For drug development professionals, the selective PKA inhibitory activity of this compound presents a promising avenue for the development of targeted therapies. Future research should focus on:
-
Elucidating the specific molecular targets of this compound in inflammatory and keratinocyte differentiation pathways.
-
Conducting direct comparative studies between lupeol and this compound to understand the influence of the palmitate ester on bioavailability, target engagement, and overall efficacy.
-
Investigating the potential synergistic effects of this compound with other therapeutic agents.
This technical guide provides a summary of the current knowledge on the mechanism of action of this compound. As research progresses, a more comprehensive understanding of its therapeutic potential will undoubtedly emerge.
References
The Biological Activity of Lupeol Palmitate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene found in a variety of fruits and medicinal plants, has garnered significant attention for its diverse pharmacological activities. Its ester derivative, lupeol palmitate, is also emerging as a compound of interest with demonstrated biological effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.
Biological Activities
This compound has been investigated for a range of biological activities, primarily focusing on its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Lupeol and its derivatives have shown promise in oncology research. While much of the existing literature focuses on lupeol, studies on this compound indicate its potential as a cytotoxic agent against cancer cells. The esterification of lupeol may influence its bioavailability and specific cellular interactions.
Anti-inflammatory Activity
Both lupeol and its esters, including this compound, have demonstrated significant anti-inflammatory properties. These effects are attributed to their ability to modulate key inflammatory mediators and signaling pathways.
Data Presentation
The following tables summarize the quantitative data available on the biological activity of this compound and its parent compound, lupeol.
Table 1: Anticancer Activity of this compound and Lupeol
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | K-562 (human erythromyeloblastoid leukemia) | Growth Inhibition | GI50 | Selective growth inhibition | [1][2] |
| Lupeol | HCC70 (human breast cancer) | Not Specified | IC50 | 47.6 μM | |
| Lupeol | MCF-7 (human breast cancer) | MTT Assay | IC50 | 42.55 µM | [3] |
| Lupeol | MDA-MB-231 (human breast cancer) | MTT Assay | IC50 | 62.24 µM | [3] |
| Lupeol | HeLa (human cervical cancer) | Not Specified | IC50 | 37 µM | [4] |
| Lupeol | A-549 (human lung carcinoma) | Not Specified | IC50 | 50 µM | [4] |
| Lupeol | CEM (T-lymphoblastic leukemia) | Not Specified | IC50 | 50 µM | [4] |
Table 2: Anti-inflammatory Activity of Lupeol Derivatives
| Compound | Model | Effect | Quantitative Data | Citation |
| Lupeol Acetate | Carrageenan-induced paw edema in mice | Reduction of edema and neutrophil migration | Significant inhibition at 2, 10, 20, and 50 mg/kg (i.p.) | [5] |
| Lupeol | DMBA-induced oral carcinogenesis in hamsters | Decreased expression of p53 and Bcl-2, increased expression of Bax, and increased activity of caspases 3 and 9 | Complete prevention of oral tumors at 50 mg/kg bw | [3] |
| Lupeol | Acetaminophen-induced hepatotoxicity in rats | Prevention of downregulation of Bcl-2 and upregulation of Bax | Significant hepatoprotective effects | [2] |
Signaling Pathways
The biological effects of lupeol and its derivatives are mediated through the modulation of several key intracellular signaling pathways. The following diagrams illustrate the putative points of intervention by this compound and its parent compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Lupeol has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Lupeol has been shown to modulate PI3K/Akt signaling, leading to the induction of apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Lupeol has been reported to inhibit this pathway in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.
Synthesis of this compound
Objective: To synthesize this compound from lupeol.
Materials:
-
Lupeol
-
Palmitoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve lupeol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add palmitoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity[1].
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., K-562)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the GI50/IC50 value[6].
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the expression and activation of proteins in the NF-κB signaling pathway.
Materials:
-
Cells (e.g., macrophages or cancer cells)
-
This compound
-
LPS (lipopolysaccharide) for stimulation (for inflammatory studies)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for a specified time, with or without subsequent stimulation (e.g., with LPS).
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin[7][8].
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound suspension/solution
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Vehicle control
-
Positive control (e.g., indomethacin)
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Divide the animals into different groups: vehicle control, positive control, and this compound-treated groups (at various doses).
-
Administer this compound (orally or intraperitoneally) to the treatment groups. Administer the vehicle and positive control to their respective groups.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group[5][9].
Conclusion
This compound exhibits promising biological activities, particularly in the realms of anticancer and anti-inflammatory research. The available data, though still emerging, suggests that its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK. Further research is warranted to fully elucidate its therapeutic potential, including more extensive quantitative studies to establish its efficacy in various preclinical models and detailed investigations into its specific molecular targets. This guide provides a foundational resource to aid researchers in designing and conducting further studies on this intriguing natural product derivative.
References
- 1. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Lupeol prevents acetaminophen-induced in vivo hepatotoxicity by altering the Bax/Bcl-2 and oxidative stress-mediated mitochondrial signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating Effect of Lupeol on the Expression Pattern of Apoptotic Markers in 7, 12-Dimethylbenz(a)anthracene Induced Oral Carcinogenesis [journal.waocp.org]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Lupeol Palmitate Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of lupeol palmitate cytotoxicity. Lupeol, a pentacyclic triterpene found in various fruits and medicinal plants, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. Its ester derivative, this compound, is also being explored for its therapeutic potential. This document summarizes the available quantitative data on the cytotoxicity of lupeol and its esters, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of lupeol and its derivatives have been evaluated against a range of cancer cell lines. While specific data for this compound is limited in publicly available literature, studies on closely related lupeol esters provide valuable insights. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50), which represent the concentration of a compound required to inhibit cell viability or cell growth by 50%, respectively.
| Compound | Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| Lupeol | HeLa | Cervical Cancer | 37 | [1] |
| KB | Oral Epidermoid Carcinoma | - | [2] | |
| MCF-7 | Breast Cancer | 50 | [1] | |
| A-549 | Lung Cancer | 50 | [1] | |
| CEM | T-lymphoblastic Leukemia | 50 | [1] | |
| RPMI 8226 | Multiple Myeloma | 50 | [1] | |
| G361 | Malignant Melanoma | 50 | [1] | |
| MDA-MB-231 | Breast Cancer | - | [1] | |
| SMMC7721 | Hepatocellular Carcinoma | - | [1] | |
| PC-3 | Prostate Cancer | - | ||
| LNCaP | Prostate Cancer | - | ||
| CWR22Rnu1 | Prostate Cancer | - | ||
| AsPC-1 | Pancreatic Cancer | - | [3] | |
| PCNA-1 | Pancreatic Cancer | - | [4] | |
| UPCI:SCC131 | Oral Squamous Cell Carcinoma | - | [5] | |
| UPCI:SCC084 | Oral Squamous Cell Carcinoma | - | [5] | |
| K-562 | Chronic Myelogenous Leukemia | >250 µg/mL (GI50) | [6] | |
| HT-29 | Colorectal Adenocarcinoma | >250 µg/mL (GI50) | [6] | |
| This compound | K-562 | Chronic Myelogenous Leukemia | Selective growth inhibition | [6] |
| HT-29 | Colorectal Adenocarcinoma | Cytostatic effect | [6] | |
| Lupeol Tricosanoate | MCF-7 | Breast Cancer | 9.4 µg/mL | [7][8] |
| HT-29 | Colon Cancer | 6.85 µg/mL | [7][8] | |
| HepG2 | Hepatocellular Carcinoma | 12.74 µg/mL | [7][8] | |
| Lupenone | HeLa | Cervical Cancer | 7.1-9.1 µM | [2][9] |
| KB | Oral Epidermoid Carcinoma | 7.1-9.1 µM | [2][9] | |
| MCF-7 | Breast Cancer | 7.1-9.1 µM | [2][9] | |
| A-549 | Lung Cancer | 7.1-9.1 µM | [2][9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to HeLa (cervical), MCF-7 (breast), A-549 (lung), PC-3 (prostate), and K-562 (leukemia).
-
Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM) dissolved in a suitable solvent like DMSO (final concentration of DMSO should be <0.1%). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[10][11]
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Potential Signaling Pathways of Lupeol and its Derivatives
While the specific signaling pathways affected by this compound are not yet fully elucidated, the mechanisms of its parent compound, lupeol, have been studied more extensively. Lupeol has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.
Caption: Key signaling pathways potentially targeted by lupeol and its derivatives.
Conclusion
The in vitro evaluation of this compound's cytotoxicity is an active area of research. While direct and extensive quantitative data for this compound remains to be fully published, preliminary studies and data from structurally similar lupeol esters suggest potential cytostatic and cytotoxic effects against various cancer cell lines. The established protocols for cytotoxicity testing, such as the MTT assay, provide a robust framework for further investigation. Future research should focus on elucidating the specific IC50 values of this compound against a broader panel of cancer cell lines and delineating its precise molecular mechanisms of action, including its impact on key signaling pathways, to fully assess its therapeutic potential.
References
- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Some Lupeol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol evokes anticancer effects in oral squamous cell carcinoma by inhibiting oncogenic EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protection of palmitic acid treatment in RAW264.7 cells and BALB/c mice during Brucella abortus 544 infection - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Lupeol Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol palmitate, an ester derivative of the naturally occurring pentacyclic triterpenoid lupeol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory and anticancer activities. We delve into the molecular mechanisms of action, summarizing key signaling pathways implicated in its effects. This document consolidates quantitative data from various preclinical studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Introduction
Lupeol, a dietary triterpenoid found in numerous fruits and medicinal plants, has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anticancer, and chemopreventive effects.[1][2] To enhance its bioavailability and therapeutic efficacy, various derivatives have been synthesized, among which this compound has shown promising results. This long-chain fatty acid ester of lupeol exhibits a complex pharmacological profile, primarily targeting key molecular pathways involved in inflammation and carcinogenesis.[3] This guide aims to provide an in-depth analysis of the existing scientific literature on this compound, offering a technical resource for the scientific community.
Anticancer Activity
Lupeol and its derivatives, including this compound, have demonstrated significant potential as anticancer agents.[1] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and reduce metastasis in various cancer cell lines.[1][4]
Cytotoxicity and Antiproliferative Effects
While specific IC50 values for this compound are not extensively reported in the reviewed literature, studies have shown its cytostatic effect on cancer cells.[5] The parent compound, lupeol, has demonstrated dose-dependent cytotoxicity against several cancer cell lines.
Table 1: In Vitro Cytotoxicity of Lupeol
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 42.55 | 48h | [1] |
| MDA-MB-231 | Breast Cancer | 62.24 | 48h | [1] |
| HFF | Human Foreskin Fibroblasts | 65.9 | 48h | [1] |
| MCF-7 | Breast Cancer | 80 | 24h | [6] |
| 451Lu | Melanoma | 40-80 | 72h | [7] |
| WM35 | Melanoma | - | 72h | [7] |
| SMMC7721 | Hepatocellular Carcinoma | - | - | [3] |
| PCNA-1 | Pancreatic Cancer | - | - | [8] |
Note: The table primarily lists data for lupeol, the parent compound of this compound. One study noted a cytostatic effect for this compound but did not provide specific GI50 values.[5]
Induction of Apoptosis
Lupeol and its derivatives trigger apoptosis in cancer cells through the modulation of key regulatory proteins. Studies have shown that lupeol treatment leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[9]
Signaling Pathways in Anticancer Activity
The anticancer effects of lupeol are mediated through multiple signaling pathways. It has been shown to interfere with the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for the survival and metastasis of cancer cells.[4] Furthermore, lupeol has been observed to decrease the phosphorylation of AKT and ERK in pancreatic cancer cells.[8]
Caption: this compound's Anticancer Signaling Pathways.
Anti-inflammatory Activity
Lupeol and its derivatives, including this compound, have demonstrated potent anti-inflammatory properties in various preclinical models.[3] These effects are attributed to their ability to modulate key inflammatory mediators and signaling pathways.
In Vivo Anti-inflammatory Effects
Studies in rodent models have shown that lupeol and its esters, including the palmitate form, exhibit significant anti-inflammatory activity, in some cases superior to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[3]
Table 2: In Vivo Anti-inflammatory Activity of Lupeol and its Derivatives
| Compound | Model | Dose | Max Inhibition (%) | Reference |
| Lupeol | Carrageenan-induced inflammation | 5-9.37 mg/kg | 57.14 | [3] |
| Lupeol Linoleate | Adjuvant arthritis | - | 58 | [10] |
| Lupeol | Adjuvant arthritis | - | 39 | [10] |
| Indomethacin | Adjuvant arthritis | - | 35 | [10] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of lupeol are mediated through the inhibition of pro-inflammatory signaling pathways, including NF-κB and JNK.[11][12] In hypertrophied adipocytes, lupeol has been shown to reduce the phosphorylation of NF-κB p65 and JNK.[11]
Caption: this compound's Anti-inflammatory Signaling.
Experimental Protocols
This section provides a detailed overview of the methodologies used in key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Caption: MTT Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[6]
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 10, 20, 40, 80 µM) or vehicle control (e.g., DMSO, not exceeding 0.01%).[6]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[1][6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
Protocol:
-
Cell Culture: Cells are grown on coverslips in 24-well plates (1 x 10⁵ cells/well).[6]
-
Treatment: Cells are treated with the IC50 concentration of this compound for 24 hours.[6]
-
Staining: A mixture of acridine orange (AO) and ethidium bromide (EtBr) (e.g., 5 µL of 1 mg/mL each) is added to the cells.[6]
-
Visualization: The cells are observed under a fluorescence microscope. Viable cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.
Western Blot Analysis
Protocol:
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-NF-κB, p-JNK, β-actin) overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[11][12]
Conclusion
This compound, a derivative of the natural triterpenoid lupeol, exhibits a promising pharmacological profile characterized by significant anticancer and anti-inflammatory activities. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt, ERK, NF-κB, and JNK. The data presented in this technical guide, including quantitative measures of activity and detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of this compound, conducting comprehensive pharmacokinetic and toxicological assessments, and ultimately, evaluating its therapeutic potential in well-designed clinical trials. The information compiled herein serves as a critical resource to guide these future endeavors and unlock the full therapeutic promise of this compound.
References
- 1. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupeol and its esters : NMR, powder XRD data and in vitro evaluation of cancer cell growth. [repositorio.ufop.br]
- 6. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Lupeol Palmitate: A Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpenoid found in a variety of medicinal plants, fruits, and vegetables, has garnered significant attention for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] Its ester derivatives, such as lupeol palmitate, are also being explored for their therapeutic potential.[3][4] This technical guide provides a comprehensive review of the existing literature on lupeol and its palmitate ester, focusing on its core biological activities, experimental methodologies, and underlying signaling pathways. While much of the detailed research has been conducted on the parent compound, lupeol, its derivatives, including this compound, have been shown to exhibit significant anti-inflammatory activity, in some cases greater than the commonly used non-steroidal anti-inflammatory drug indomethacin.[3] This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular mechanisms of action.
Core Biological Activities
Lupeol and its derivatives, including this compound, have demonstrated a range of biological effects, primarily centered around their anti-inflammatory and anti-cancer properties.
Anti-inflammatory and Anti-hypertrophic Effects
Lupeol has been shown to attenuate palmitate-induced hypertrophy in 3T3-L1 adipocytes, suggesting a protective role against obesity-related complications.[1][2] This effect is mediated through its anti-inflammatory properties, which help in reducing hypertrophic adiposity.[1][5] Specifically, lupeol treatment has been found to revert the enhanced inflammatory and adipogenic markers associated with adipocyte hypertrophy.[1] Studies on lupeol acetate, a structurally similar ester, have demonstrated potent in vivo anti-inflammatory action in various mouse models of inflammation.[6][7] This includes the inhibition of both carrageenan- and dextran-induced paw edema and the reduction of neutrophil migration to the peritoneal cavity.[6] The anti-inflammatory effects of lupeol and its esters are linked to the modulation of key inflammatory mediators and signaling pathways.[3][6]
Anticancer and Chemopreventive Activities
Lupeol exhibits significant potential as an anti-cancer agent, targeting multiple signaling pathways involved in tumor growth and progression.[3][8] It has been shown to inhibit the growth of various human cancer cells by inducing apoptosis.[3] The molecular targets of lupeol in cancer cells include the Wnt/β-catenin signaling and Fas-apoptotic machinery.[3] Furthermore, lupeol has been observed to inhibit the PI3K/Akt and NF-κB signaling networks in pancreatic cancer cells.[3] Its derivatives, such as this compound, are also being investigated for their anti-cancer and anti-inflammatory effects.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on lupeol and its derivatives. This data provides a comparative overview of their biological efficacy.
Table 1: In Vivo Anti-inflammatory Activity of Lupeol Acetate
| Experimental Model | Treatment | Dosage | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Lupeol Acetate | 5, 10, 25, 50 mg/kg (i.p.) | Dose-dependent inhibition | [7] |
| Dextran-induced paw edema | Lupeol Acetate | 12.5, 25 mg/kg (i.p.) | Significant inhibition | [7] |
| Carrageenan-induced peritonitis | Lupeol Acetate | 0.1, 1, 10, 20 mg/kg (i.p.) | Dose-dependent reduction in neutrophil migration | [6] |
| Formalin test (2nd phase) | Lupeol Acetate | 10, 25, 50 mg/kg (i.p.) | Significant inhibition | [6] |
Table 2: In Vitro Effects of Lupeol and its Derivatives
| Cell Line / System | Treatment | Concentration | Effect | Reference |
| 3T3-L1 Adipocytes | Lupeol | 60 µM | Reduced lipid droplet size; Reduced expression of FABP4, PPARγ | [1] |
| Human Neutrophils | Lupeol Acetate | 25, 50 µg/ml | Inhibition of Myeloperoxidase (MPO) release | [6] |
| Macrophages (LPS-treated) | Lupeol | 10–100 μM | Decreased generation of TNFα and IL-1β | [3] |
| Human Umbilical Vein Endothelial Cells (LPS-stimulated) | Lupeol | Not specified | Enhanced HO-1 production; Inhibited NF-κB activity | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for studies on this compound.
Induction of Adipocyte Hypertrophy in 3T3-L1 Cells
-
Cell Culture and Differentiation: 3T3-L1 MBX mouse embryonic fibroblasts are cultured and differentiated into mature adipocytes.[1]
-
Induction of Hypertrophy: Differentiated adipocytes are treated with 500 µM palmitic acid to induce hypertrophy.[1]
-
Treatment: Hypertrophied adipocytes are then treated with lupeol (e.g., 60 µM) to assess its effects.[1]
-
Analysis of Lipid Accumulation: Lipid droplet size is assessed and validated by Oil Red O staining.[1]
-
Western Blot Analysis: The expression of adipogenic and inflammatory markers such as fatty acid-binding protein 4 (FABP4) and peroxisome proliferator-activated receptor-γ (PPARγ) is measured by Western blot.[1]
In Vivo Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss mice (25-30 g) are used.[7]
-
Treatment: Animals are administered lupeol acetate (e.g., 2, 10, 20, 50 mg/kg, i.p.) or a vehicle control 30 minutes before the induction of inflammation.[7]
-
Induction of Edema: Edema is induced by injecting 50 µL of 1% v/v carrageenan solution into the right hind paw.[7]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.[7] The difference between the final and initial paw volumes determines the edema volume.[7]
In Vivo Carrageenan-Induced Neutrophil Migration
-
Animals: Male Swiss mice are used.[6]
-
Treatment: Mice are treated with lupeol acetate (e.g., 0.1, 1, 10, 20 mg/kg, i.p.), dexamethasone (as a positive control), or vehicle 30 minutes before the inflammatory stimulus.[6]
-
Induction of Pleurisy: Inflammation is induced by intraperitoneal injection of 1% carrageenan.[6]
-
Collection of Peritoneal Fluid: After five hours, the peritoneal fluid is collected.[6]
-
Cell Counting: The total number of leukocytes in the peritoneal fluid is determined to assess neutrophil migration.[6]
Signaling Pathway Visualizations
The biological effects of lupeol and its derivatives are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Lupeol's role in mitigating palmitate-induced adipocyte hypertrophy.
Caption: Anticancer mechanisms of Lupeol via key signaling pathway inhibition.
Conclusion
Lupeol and its ester derivative, this compound, represent a promising class of natural compounds with significant therapeutic potential. Their well-documented anti-inflammatory and emerging anti-cancer properties are rooted in their ability to modulate critical cellular signaling pathways, including NF-κB, PI3K/Akt, and ERK. The provided quantitative data and detailed experimental protocols offer a solid foundation for future research and development. Further investigation specifically focused on this compound is warranted to fully elucidate its pharmacological profile and optimize its potential for clinical applications in treating inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 32214-80-5 | HBA21480 | Biosynth [biosynth.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Lupeol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpenoid, has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. Found in various medicinal plants, fruits, and vegetables, the efficient production and isolation of lupeol are critical for its potential therapeutic applications. Understanding the intricate biosynthetic pathway of lupeol in plants is paramount for developing strategies to enhance its yield through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the lupeol biosynthesis pathway, including the core enzymes and intermediates, regulatory mechanisms, and detailed experimental protocols for its study.
The Lupeol Biosynthesis Pathway
Lupeol is synthesized in plants via the mevalonate (MVA) pathway, which primarily occurs in the cytoplasm and endoplasmic reticulum. This multi-step process can be broadly divided into two stages: the formation of the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its subsequent conversion to 2,3-oxidosqualene, followed by the cyclization to lupeol.
Formation of Isopentenyl Pyrophosphate (IPP) via the Mevalonate Pathway
The MVA pathway begins with the condensation of three acetyl-CoA molecules to form the C5 isoprene unit, IPP. The key enzymatic steps are outlined below.
-
Acetoacetyl-CoA Thiolase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Hydroxymethylglutaryl-CoA Synthase (HMGS): Condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA Reductase (HMGR): A key rate-limiting enzyme of the MVA pathway, it reduces HMG-CoA to mevalonate.
-
Mevalonate Kinase (MVK): Phosphorylates mevalonate to form mevalonate-5-phosphate.
-
Phosphomevalonate Kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.
-
Mevalonate Pyrophosphate Decarboxylase (MPD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).
-
Isopentenyl Pyrophosphate Isomerase (IPI): Isomerizes IPP to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).
From IPP to Lupeol
IPP and DMAPP serve as the fundamental building blocks for the synthesis of all isoprenoids, including lupeol.
-
Farnesyl Pyrophosphate Synthase (FPPS): Catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).
-
Squalene Synthase (SQS): Catalyzes the head-to-head condensation of two molecules of FPP to form the C30 linear triterpene, squalene. This is a critical branch point, directing carbon flux towards triterpenoid and sterol biosynthesis.
-
Squalene Epoxidase (SQE): Introduces an epoxide group across the C2-C3 double bond of squalene to form 2,3-oxidosqualene.
-
Lupeol Synthase (LUS): The final and committing step in lupeol biosynthesis. This oxidosqualene cyclase (OSC) catalyzes the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic structure of lupeol.[1][2]
Regulation of Lupeol Biosynthesis
The biosynthesis of lupeol is a tightly regulated process, influenced by developmental cues and environmental stimuli. Phytohormones such as auxin and jasmonates play a crucial role in modulating the expression of key biosynthetic genes.
Auxin Signaling
Auxin has been shown to positively regulate lupeol biosynthesis. The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. In the presence of auxin, TIR1/AFB promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, including those involved in terpenoid biosynthesis.
Jasmonate Signaling
Jasmonates (JAs), particularly jasmonoyl-isoleucine (JA-Ile), are potent elicitors of secondary metabolite production, including triterpenoids. The JA signaling pathway is initiated by the binding of JA-Ile to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This interaction leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases various transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes, including those in the lupeol biosynthesis pathway.
Quantitative Data on Lupeol Biosynthesis
| Enzyme | Abbreviation | Plant Source | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| HMG-CoA Reductase | HMGR | Arabidopsis thaliana | HMG-CoA | 4.3 | 1.5 | (Chappell et al., 1995) |
| Farnesyl Pyrophosphate Synthase | FPPS | Artemisia annua | IPP | 1.5 | 120 | (Matsushita et al., 1996) |
| Squalene Synthase | SQS | Nicotiana tabacum | FPP | 0.3 | 3.6 | (Devarenne et al., 1998) |
| Squalene Epoxidase | SQE | Nicotiana tabacum | Squalene | 12 | 1.8 | (Lechler et al., 1997) |
| Lupeol Synthase | LUS | Olea europaea | 2,3-Oxidosqualene | 25 | 0.12 | (Shibuya et al., 1999) |
Experimental Protocols
Extraction and Quantification of Lupeol by HPLC
This protocol provides a general method for the extraction and quantification of lupeol from plant material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried and powdered plant material
-
n-Hexane
-
Acetonitrile (HPLC grade)
-
Lupeol standard
-
HPLC system with a C18 or C8 reverse-phase column and a UV or PDA detector
Procedure:
-
Extraction:
-
Accurately weigh 1 g of powdered plant material.
-
Perform sonication-assisted extraction three times with 20 mL of n-hexane for 15 minutes each.
-
Combine the extracts, filter, and adjust the final volume to 50 mL with n-hexane.
-
-
Sample Preparation:
-
Take a 5 mL aliquot of the n-hexane extract and evaporate to dryness using a rotary evaporator at 40°C.
-
Re-dissolve the residue in 5 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C8 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (95:5, v/v) or Acetonitrile:Acetic Acid (99.99:0.01, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Quantification: Prepare a standard curve using a series of known concentrations of lupeol standard. Calculate the concentration of lupeol in the sample by comparing its peak area to the standard curve.
-
Enzyme Assay for Lupeol Synthase
This protocol describes a method for assaying the activity of lupeol synthase from a plant source.
Materials:
-
Plant tissue (e.g., young leaves, roots)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
-
[³H]-labeled 2,3-oxidosqualene (substrate)
-
Scintillation cocktail and counter
-
Microsomal protein fraction from the plant tissue
Procedure:
-
Microsome Isolation:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of extraction buffer.
-
-
Enzyme Assay:
-
In a microfuge tube, combine the microsomal protein fraction with the [³H]-labeled 2,3-oxidosqualene substrate in the assay buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solvent like acetone or a strong base.
-
Extract the lipid-soluble products (including lupeol) with an organic solvent (e.g., hexane).
-
Separate the products by thin-layer chromatography (TLC) or HPLC.
-
Quantify the amount of [³H]-lupeol formed using liquid scintillation counting.
-
Experimental Workflow for Metabolic Engineering of Lupeol in Yeast
Saccharomyces cerevisiae is a widely used chassis organism for the heterologous production of triterpenoids. The following workflow outlines the key steps for engineering yeast to produce lupeol.
Conclusion
The biosynthesis of lupeol in plants is a complex and highly regulated process, offering multiple targets for metabolic engineering to enhance its production. This technical guide has provided a comprehensive overview of the lupeol biosynthetic pathway, its regulation by key phytohormones, and detailed experimental protocols for its investigation. The presented quantitative data and workflows serve as a valuable resource for researchers and drug development professionals aiming to harness the therapeutic potential of this promising natural product. Further research into the intricate regulatory networks and the characterization of pathway enzymes from diverse plant sources will undoubtedly pave the way for more efficient and sustainable production of lupeol.
References
Initial Screening of Lupeol Palmitate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lupeol, a pentacyclic triterpene found in numerous edible plants, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. Its ester derivative, lupeol palmitate, is emerging as a compound of interest with the potential for modified bioavailability and bioactivity. This technical guide provides a comprehensive overview of the foundational assays and experimental protocols for the initial biological screening of this compound. Drawing upon the extensive research conducted on its parent compound, lupeol, this document outlines detailed methodologies for assessing its anti-inflammatory, cytotoxic, and antioxidant potential. Furthermore, it delves into the key signaling pathways, namely NF-κB, PI3K/Akt, and MAPK, that are likely modulated by this compound, providing a framework for mechanistic investigations. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding and guide future research endeavors.
Introduction
Lupeol (Lup-20(29)-en-3β-ol) is a naturally occurring pentacyclic triterpene with a well-documented profile of therapeutic properties.[1] Its esterification to form this compound may alter its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its biological efficacy. Preliminary studies on lupeol esters suggest that they retain or even exhibit enhanced biological activities compared to the parent compound.[2] This guide focuses on the essential in vitro assays to conduct a preliminary evaluation of this compound's bioactivity.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of lupeol is well-established, with studies demonstrating its ability to modulate key inflammatory pathways.[2][3] An initial screening of this compound should therefore focus on assays that quantify its ability to inhibit inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Enzymes
A common approach to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or other relevant cell types.
Table 1: Quantitative Data on the Anti-inflammatory Effects of Lupeol
| Assay | Cell Line | Inducer | Lupeol Concentration | Outcome | Reference |
| Inhibition of IL-8 Production | COLO 205 | LPS | Not Specified | Strong suppression | [4] |
| Inhibition of IL-6, IL-12, TNF-α Production | RAW 264.7 | LPS | Not Specified | Strong suppression | [4] |
| Inhibition of iNOS and COX-2 Expression | HUVECs | LPS | Not Specified | Reduced levels | [3] |
| Reduction of MCP-1 Expression | 3T3-L1 Adipocytes | Palmitate-induced hypertrophy | 60 µM | Significant reduction | [5][6] |
Note: This data pertains to lupeol, the parent compound of this compound. Similar assays are recommended for the initial screening of this compound.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent alone) and a positive control (a known anti-inflammatory agent).
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for a further 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
Anticancer Activity Screening
Lupeol has demonstrated cytotoxic and apoptotic effects in various cancer cell lines.[7][8] The initial screening of this compound for anticancer activity should involve assessing its effect on cell viability and proliferation.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Table 2: Quantitative Data on the Cytotoxic Effects of Lupeol
| Cell Line | Assay | Lupeol Concentration (IC50) | Reference |
| MCF-7 (Breast Cancer) | MTT | 80 µM | [7] |
| SW620 (Colon Carcinoma) | MTT | IC50 values of 37.30 - 47.10 µg/mL for extracts containing lupeol | [9] |
| HeLa, KB, MCF-7, A-549 | MTT | IC50 values of 37.7 - 51.9 µM | [10] |
Note: This data pertains to lupeol. Similar assays are recommended for determining the IC50 of this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps to determine the effect of this compound on the viability of a cancer cell line (e.g., MCF-7, HeLa).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity Screening
Lupeol exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[11][12] The initial screening of this compound should include assays to evaluate its radical scavenging capacity.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the antioxidant activity of compounds.
Table 3: Quantitative Data on the Antioxidant Effects of Lupeol
| Assay | Lupeol Concentration | % Inhibition / Activity | Reference |
| DPPH Scavenging | 800 µg/mL | 88.40% | [11] |
| FRAP Assay | High concentrations | 2.314 ± 0.06 | [11] |
| DPPH Scavenging | 100 µg/mL (Lupeol Acetate) | Significant scavenging activity | [13] |
Note: This data pertains to lupeol and lupeol acetate. The DPPH assay is a recommended starting point for this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for determining the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer (517 nm)
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.
Mechanistic Insights: Key Signaling Pathways
The bioactivities of lupeol are mediated through its interaction with several key intracellular signaling pathways. It is highly probable that this compound will modulate similar pathways. Initial mechanistic studies should, therefore, investigate its effects on the NF-κB, PI3K/Akt, and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Lupeol has been shown to inhibit NF-κB activation.[4][14][15]
PI3K/Akt Signaling Pathway
The PI3K (Phosphoinositide 3-kinase)/Akt pathway is crucial for cell survival, proliferation, and growth. Lupeol has been observed to modulate this pathway in various contexts.[16][17]
MAPK Signaling Pathway
The MAPK (Mitogen-activated protein kinase) pathway, including ERK, JNK, and p38, is involved in cellular processes such as proliferation, differentiation, and apoptosis. Lupeol has been shown to influence MAPK signaling.[18][19][20]
Conclusion and Future Directions
The initial bioactivity screening of this compound is a critical step in evaluating its therapeutic potential. The experimental protocols and mechanistic frameworks provided in this guide, derived from the extensive research on its parent compound lupeol, offer a robust starting point for these investigations. While the anti-inflammatory, anticancer, and antioxidant assays outlined here will provide a foundational understanding of this compound's biological effects, it is imperative to conduct these studies with the esterified compound itself to ascertain its specific activity and potency. Future research should focus on a direct comparison of the bioactivity of lupeol and this compound, in-depth mechanistic studies to elucidate its precise molecular targets, and in vivo studies to validate its efficacy and safety in preclinical models. The exploration of this compound holds promise for the development of novel therapeutic agents for a range of diseases.
References
- 1. scispace.com [scispace.com]
- 2. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. phcogj.com [phcogj.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 12. Lupeol: An antioxidant triterpene in Ficus pseudopalma Blanco (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. In silico docking studies of Lupeol with MAPK pathway proteins- Raf-1, MEK & ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Metastatic Effects of Lupeol via the Inhibition of MAPK/ERK Pathway in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of Lupeol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol palmitate, an ester of the pentacyclic triterpene lupeol and palmitic acid, is a lipophilic compound found in various medicinal plants. Interest in lupeol and its derivatives has grown due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. Accurate and reliable quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), adaptable for mass spectrometry (MS) detection.
While a specific, validated HPLC protocol for this compound is not widely published, methodology for the analysis of similar triterpenoid esters provides a strong basis for its quantification. The following protocol is adapted from established methods for triterpenoid ester analysis, offering a robust starting point for method development and validation.
Data Presentation
The following tables summarize the key parameters for the HPLC analysis of this compound.
Table 1: HPLC Instrumental Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., Sepax BR-C18, 100 mm × 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 15-45% B20-25 min: Hold at 95% B25-35 min: Hold at 15% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2-10 µL |
| Detector | UV/Vis (Diode Array Detector) or Mass Spectrometer |
| Detection Wavelength | 210 nm (for UV/Vis) |
Table 2: Mass Spectrometry (MS) Detector Settings (Optional)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate.[1][2] For enhanced solubility, the solution can be warmed to 37°C and sonicated.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (or a compatible solvent) to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation (from plant material)
-
Extraction:
-
Accurately weigh 1 g of dried and powdered plant material.
-
Perform extraction using a suitable method such as Soxhlet extraction, maceration, or ultrasonic-assisted extraction with an appropriate solvent (e.g., hexane, ethyl acetate, or a mixture thereof).
-
Filter the extract to remove solid plant debris.
-
-
Sample Clean-up (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a polar solvent to remove hydrophilic impurities.
-
Elute the this compound with a non-polar solvent (e.g., ethyl acetate or hexane).
-
-
Final Preparation:
-
Evaporate the solvent from the extract or the eluate from the SPE step to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (or a compatible solvent).
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (15% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared standard solutions and sample solutions onto the HPLC system.
-
Data Acquisition: Acquire the chromatograms and integrate the peak area corresponding to this compound.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: Quantification of Lupeol Palmitate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lupeol, a pentacyclic triterpene, and its esters, such as lupeol palmitate, are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties. Accurate and robust quantification of these compounds in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of lupeol and its derivatives. However, due to the low volatility of these compounds, a derivatization step is typically required to improve their chromatographic behavior.
This application note provides a detailed protocol for the quantification of this compound using GC-MS. The methodology includes sample preparation, derivatization, instrument parameters, and data analysis.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by GC-MS is depicted below.
Figure 1: General workflow for the quantification of this compound by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Internal Standard (IS), e.g., Betulin or Cholesterol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
Sample Preparation
The following protocol is a general guideline and may need optimization depending on the sample matrix.
-
Extraction:
-
For solid samples (e.g., plant material, tissue), perform a lipid extraction using a suitable method such as the Folch or Bligh-Dyer method.
-
For liquid samples (e.g., plasma), a liquid-liquid extraction with a solvent like hexane:ethyl acetate (1:1, v/v) can be employed.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 50-750) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | To be determined from the mass spectrum of the derivatized this compound standard. |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using the this compound standard and the internal standard. The table below presents hypothetical, yet realistic, quantitative data for this compound in a set of samples.
| Sample ID | Peak Area (this compound-TMS) | Peak Area (IS-TMS) | Response Ratio (Analyte/IS) | Concentration (µg/mL) |
| Standard 1 | 15,234 | 110,567 | 0.138 | 1.0 |
| Standard 2 | 78,910 | 112,345 | 0.702 | 5.0 |
| Standard 3 | 155,678 | 111,890 | 1.391 | 10.0 |
| Standard 4 | 389,123 | 113,012 | 3.443 | 25.0 |
| Standard 5 | 765,432 | 112,543 | 6.801 | 50.0 |
| Sample A | 254,321 | 111,987 | 2.271 | 16.5 |
| Sample B | 45,678 | 112,111 | 0.407 | 2.9 |
| Sample C | 612,345 | 112,765 | 5.430 | 39.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathways and Logical Relationships
The derivatization process is a critical step in the GC-MS analysis of this compound. The silylation reaction targets the hydroxyl group of lupeol, replacing the active hydrogen with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
Figure 2: Derivatization of this compound for GC-MS analysis.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in various samples. The key to successful analysis is the efficient derivatization of the analyte to its TMS ether. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of lupeol and its esters, facilitating accurate quality control and research in drug development.
References
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Lupeol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene found in numerous edible plants, has demonstrated significant anti-inflammatory properties. Its ester derivative, lupeol palmitate, is also recognized for its anti-inflammatory potential, exhibiting greater activity in some models than the non-steroidal anti-inflammatory drug, indomethacin. These application notes provide an overview of the in vitro methodologies to assess the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory pathways and mediators. The protocols are designed for researchers in pharmacology, cell biology, and drug discovery.
Mechanism of Action
Lupeol, the parent compound of this compound, exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It is anticipated that this compound acts via similar mechanisms. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB activation, lupeol and its derivatives can suppress the transcription of a wide array of pro-inflammatory genes.[1][2][3] This leads to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5]
Furthermore, lupeol has been shown to modulate the activity of enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] The inhibition of these enzymes results in decreased production of prostaglandins and nitric oxide (NO), respectively, which are potent inflammatory mediators. The anti-inflammatory profile of lupeol also involves the activation of the NRF2 pathway, which upregulates antioxidant defenses.[3][6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of lupeol, which can be used as a benchmark for assessing the efficacy of this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Lupeol
| Assay | Cell Line | Inducer | Concentration of Lupeol | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Not Specified | Significant Inhibition | [7] |
| Prostaglandin E2 (PGE2) | HUVECs | LPS | Not Specified | Reduction in PGE2 levels | [3] |
| TNF-α Production | Macrophages | LPS | 10–100 μM | Dose-dependent decrease | [4] |
| IL-1β Production | Macrophages | LPS | 10–100 μM | Dose-dependent decrease | [4] |
| IL-12 Production | Dendritic Cells | 7KCh | Not Specified | Suppression of release | [6] |
| NF-κB Activation | HEK293 cells | LMP1 | 50 µg/ml | 34% reduction | [8] |
LPS: Lipopolysaccharide; HUVECs: Human Umbilical Vein Endothelial Cells; 7KCh: 7-ketocholesterol; LMP1: Latent membrane protein 1.
Table 2: IC50 Values of Lupeol for Enzyme Inhibition
| Enzyme | IC50 Value | Reference |
| Soybean lipoxygenase-1 (15-sLO) | 35 μM | [4] |
Key Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
This protocol is adapted for this compound based on established methods for triterpenoids.[7]
Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with DMEM to achieve final desired concentrations. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).
-
Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Protocol 2: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
LPS
-
Cell culture reagents (as in Protocol 1)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-6 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the supernatant for cytokine analysis. The supernatant can be stored at -80°C if not used immediately.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Measurement: Read the absorbance at the wavelength specified in the ELISA kit protocol.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples. Determine the percentage inhibition of cytokine production by this compound.
Protocol 3: Western Blot Analysis for NF-κB and COX-2 Expression
Objective: To investigate the effect of this compound on the expression levels of key proteins in the inflammatory signaling pathway.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies (anti-NF-κB p65, anti-phospho-NF-κB p65, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS in 6-well plates. The incubation time for LPS stimulation may be shorter (e.g., 30-60 minutes for phosphorylation events, longer for protein expression).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound's putative anti-inflammatory signaling pathway.
References
- 1. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of lupeol: evidence for a role of cytokines inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triterpene esters of cirsium setosum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTT Assay for Lupeol Palmitate on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpenoid found in various fruits and medicinal plants, has demonstrated a range of pharmacological properties, including anti-inflammatory, anti-arthritic, and anti-mutagenic effects.[1] Its ester derivative, lupeol palmitate, is also of significant interest for its potential as an anticancer agent. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it summarizes the known signaling pathways associated with the anticancer activity of the parent compound, lupeol, which are likely relevant to the mechanism of action of this compound.
Data Presentation
While specific IC50 values for this compound are not widely available in the public domain, a study has reported a selective growth inhibition effect on erythromyeloblastoid leukemia (K-562) cells in a concentration-dependent manner.[2] The parent compound, lupeol, has been more extensively studied, and its cytotoxic activities against various cancer cell lines are summarized below. This data can serve as a valuable reference for designing dose-response studies with this compound.
Table 1: Cytotoxic Activity (IC50) of Lupeol on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Mel 928 | Melanoma | 75 | 48 | [3] |
| Mel 1241 | Melanoma | 72 | 48 | [3] |
| 451Lu | Metastatic Melanoma | 20-80 (inhibition) | 72 | |
| MCF-7 | Breast Carcinoma | 50 | 72 | [4] |
| MCF-7 | Breast Cancer | 80 | Not Specified | [5] |
| A-549 | Lung Carcinoma | 50 | 72 | [4] |
| HeLa | Cervical Carcinoma | 37 | 72 | [4] |
| CEM | T-lymphoblastic leukemia | 50 | 72 | [4] |
| RPMI 8226 | Multiple Myeloma | 50 | 72 | [4] |
| G361 | Malignant Melanoma | 50 | 72 | [4] |
| PC-3 | Prostate Cancer | 50 (IC30) | 24 | [6] |
| DU-145 | Prostate Cancer | 40 (IC30) | 24 | [6] |
| HGC27 | Gastric Cancer | Not Specified | Not Specified | |
| BGC823 | Gastric Cancer | Not Specified | Not Specified | [7] |
| N87 | Gastric Cancer | Not Specified | Not Specified | [7] |
| HEp-2 | Laryngeal Carcinoma | 53.51 | Not Specified | [7] |
| UPCI:SCC-131 | Squamous Cell Carcinoma | 52.44 | Not Specified | [7] |
Note: The table presents data for lupeol, the parent compound of this compound. The cytotoxic effects of this compound are expected to be in a similar range, but empirical determination is essential.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is adapted for lipophilic compounds like this compound and outlines the steps to determine its cytotoxic effects on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 1 µM to 100 µM). It is crucial to ensure that the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells) and a blank group (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow of MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, extensive research on its parent compound, lupeol, provides strong indications of the likely mechanisms of action. Lupeol has been shown to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
Wnt/β-catenin Signaling Pathway
Lupeol has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including colorectal and melanoma.[3][8][9][10][11] Lupeol treatment leads to a decrease in the nuclear translocation of β-catenin, thereby reducing the transcription of Wnt target genes such as c-Myc and Cyclin D1, which are critical for cell proliferation.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by lupeol.
PI3K/Akt and NF-κB Signaling Pathways
Lupeol has also been shown to modulate the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and inflammation-associated cancers.[1][12][13][14] By inhibiting the phosphorylation of Akt, a key downstream effector of PI3K, lupeol can suppress cell survival signals.[13] Furthermore, lupeol can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory and anti-apoptotic genes.[15][14]
Caption: this compound's potential inhibition of PI3K/Akt and NF-κB pathways.
Conclusion
The MTT assay is a robust and reliable method for evaluating the cytotoxic potential of this compound against various cancer cell lines. The provided protocol offers a standardized framework for conducting these experiments. While further research is needed to elucidate the precise molecular mechanisms of this compound, the extensive data on lupeol strongly suggest that its anticancer effects are mediated through the modulation of key signaling pathways such as Wnt/β-catenin, PI3K/Akt, and NF-κB. These pathways represent promising targets for the development of novel cancer therapeutics, and this compound warrants further investigation as a potential candidate in this area.
References
- 1. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific targeting of Wnt/β-catenin signaling in human melanoma cells by a dietary triterpene lupeol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dietary terpene lupeol targets colorectal cancer cells with constitutively active Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lupeol inhibits growth and migration in two human colorectal cancer cell lines by suppression of Wnt–β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lupeol inhibits proliferation of human prostate cancer cells by targeting β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lupeol suppresses migration and invasion via p38/MAPK and PI3K/Akt signaling pathways in human osteosarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Utilizing Lupeol Palmitate in 3T3-L1 Adipocyte Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lupeol, a pentacyclic triterpenoid found in various plants, has demonstrated significant anti-inflammatory and anti-adipogenic properties. Its esterified form, lupeol palmitate, is a subject of growing interest in metabolic research, particularly in the context of obesity and related metabolic disorders. These application notes provide a comprehensive guide for utilizing this compound in 3T3-L1 adipocyte cell culture, a widely accepted in vitro model for studying adipogenesis and adipocyte function. The protocols detailed below are based on established methodologies and recent findings on the effects of lupeol on palmitate-induced adipocyte hypertrophy.
Recent studies indicate that lupeol can attenuate adipocyte hypertrophy, a condition characterized by the enlargement of fat cells, which is closely linked to insulin resistance and inflammation.[1][2][3][4] In a model of palmitate-induced hypertrophy in 3T3-L1 adipocytes, lupeol treatment has been shown to reduce the expression of key adipogenic and inflammatory markers.[1][2][3][4] These findings suggest that lupeol and its derivatives may have therapeutic potential in managing obesity-related complications.
Data Presentation
The following tables summarize the quantitative effects of lupeol treatment on key molecular markers in both normal and hypertrophied 3T3-L1 adipocytes, as determined by Western blot analysis.
Table 1: Effect of Lupeol (60 µM) on Adipogenic and Adipokine Marker Expression
| Target Protein | Cell Condition | Change with Lupeol Treatment | Significance |
| FABP4 | Hypertrophied Adipocytes | Significantly Decreased | p < 0.05 |
| Adiponectin | Normal Adipocytes | Significantly Decreased | p < 0.05 |
| Hypertrophied Adipocytes | Significantly Decreased | p < 0.05 | |
| PPARγ | Both Normal and Hypertrophied | Significantly Decreased | p < 0.05 |
Data derived from studies on palmitate-induced hypertrophied 3T3-L1 adipocytes treated with 60 µM lupeol.[2][3]
Table 2: Effect of Lupeol (60 µM) on Inflammatory and Survival Signaling Pathways
| Target Protein | Cell Condition | Change with Lupeol Treatment | Significance |
| p-NF-κB p65 | Hypertrophied Adipocytes | Significantly Decreased | p < 0.05 |
| p-JNK | Hypertrophied Adipocytes | Significantly Decreased | p < 0.05 |
| p-Akt | Normal Adipocytes | Significantly Decreased | p < 0.05 |
| Hypertrophied Adipocytes | Significantly Decreased | p < 0.05 | |
| MCP-1 | Hypertrophied Adipocytes | Significantly Reduced | Not specified |
Data derived from studies on palmitate-induced hypertrophied 3T3-L1 adipocytes treated with 60 µM lupeol.[2][5]
Experimental Protocols
Herein are detailed protocols for the culture and differentiation of 3T3-L1 preadipocytes, induction of hypertrophy with palmitic acid, treatment with lupeol, and subsequent analysis of lipid accumulation and protein expression.
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Confluence: Grow cells until they reach 100% confluence. Maintain the confluent culture for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the culture medium with DMI.
-
Differentiation (Day 3): After 3 days of incubation in DMI, replace the medium with DMII.
-
Maturation (Day 5 onwards): After 2 days in DMII, replace the medium with fresh DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Change the medium every 2 days. Mature, lipid-laden adipocytes should be visible by day 8-10.
Protocol 2: Induction of Adipocyte Hypertrophy with Palmitic Acid
This protocol details the preparation of a palmitic acid solution and its use to induce hypertrophy in differentiated 3T3-L1 adipocytes.[3][4]
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
Sodium palmitate
-
Sodium hydroxide (NaOH), 0.1 M
-
Bovine Serum Albumin (BSA), fatty acid-free
-
DMEM
Procedure:
-
Palmitic Acid Stock Solution (100 mM): Dissolve 27.84 mg of sodium palmitate in 1 mL of 0.1 M NaOH by heating at 70-80°C.
-
Palmitic Acid-BSA Conjugate (5 mM): Dilute the stock solution in DMEM containing 2% (w/v) fatty acid-free BSA to a final concentration of 5 mM palmitic acid.
-
Induction of Hypertrophy: Treat differentiated 3T3-L1 adipocytes with a working solution of 500 µM palmitic acid in DMEM for six days.[3][4] Replenish with fresh palmitate solution every 48 hours. Successful induction of hypertrophy is characterized by a significant increase in lipid droplet size.
Protocol 3: this compound Treatment
This protocol describes the treatment of both normal and hypertrophied adipocytes with lupeol.
Materials:
-
Normal or hypertrophied 3T3-L1 adipocytes
-
Lupeol (or this compound)
-
DMSO (vehicle)
Procedure:
-
Stock Solution: Prepare a stock solution of lupeol in DMSO.
-
Treatment: Treat the adipocytes with the desired concentration of lupeol. A concentration of 60 µM has been shown to be effective.[3] A vehicle control (DMSO) should be run in parallel. The duration of treatment can vary, with studies showing effects after 48 hours.
Protocol 4: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets.
Materials:
-
Treated and control 3T3-L1 adipocytes
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock, 40% distilled water)
-
Isopropanol (100%)
Procedure:
-
Washing: Gently wash the cells with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour.
-
Washing: Wash the cells with distilled water.
-
Staining: Add the Oil Red O working solution and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the stain by adding 100% isopropanol and incubating for 10 minutes. Measure the absorbance of the eluate at approximately 500 nm.
Protocol 5: Western Blot Analysis
This protocol is for the analysis of protein expression levels of key adipogenic and inflammatory markers.
Materials:
-
Treated and control 3T3-L1 adipocytes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-FABP4, anti-p-NF-κB, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: Experimental workflow for studying this compound in 3T3-L1 adipocytes.
Caption: this compound's inhibitory effects on adipogenic signaling pathways.
References
- 1. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 2. 2.7.3. 3T3-L1 Differentiation and Oil Red O Staining [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Evaluating the Efficacy of Lupeol Palmitate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene found in various plants, and its derivatives have garnered significant interest for their therapeutic potential, including anti-inflammatory, anti-cancer, and wound healing properties.[1][2][3] Lupeol palmitate, an ester of lupeol, has demonstrated notable biological activity, suggesting its potential as a therapeutic agent.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models, drawing upon established methodologies for lupeol and its derivatives. The protocols described herein are intended to serve as a comprehensive guide for researchers investigating the therapeutic utility of this compound.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize quantitative data from studies on lupeol and its derivatives, which can serve as a benchmark for designing and evaluating studies on this compound.
Table 1: Anti-inflammatory Effects of Lupeol and its Derivatives in Animal Models
| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Adjuvant-induced arthritis in rats | Lupeol | Not specified | Not specified | 39% reduction in paw swelling | [4] |
| Adjuvant-induced arthritis in rats | Lupeol Linoleate | Not specified | Not specified | 58% reduction in paw swelling | [4] |
| Acetic acid-induced writhing in mice | Lupeol Acetate | 28.32 mg/kg | Intraperitoneal | Significant inhibition of writhing response | [3] |
| Formalin-induced licking behavior in mice (late phase) | Lupeol Acetate | 20.95 mg/kg | Intraperitoneal | Significant inhibition of licking time | [3] |
| DNCB/DFE-induced atopic dermatitis in mice | Lupeol | 1, 10 mg/kg | Oral | Significant reduction in ear thickness and serum IgE levels | [5][6] |
Table 2: Wound Healing Effects of Lupeol in Animal Models
| Animal Model | Compound | Concentration | Route of Administration | Key Findings | Reference |
| Excisional wound in rats | Lupeol-based cream | 0.2% | Topical | Significant increase in wound closure rate at days 7 and 14 | [7][8][9][10] |
| Excisional wound in rats | Lupeol-based cream | 0.2% | Topical | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) | [8][10] |
| Excisional wound in rats | Lupeol-based cream | 0.2% | Topical | Significant increase in growth factors (VEGF, EGF, TGF-β1) | [7][8] |
Table 3: Anti-tumor Effects of Lupeol in Xenograft Models
| Animal Model | Cancer Cell Line | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Athymic nude mice | Human metastatic melanoma (451Lu) | Lupeol | 40 mg/kg | Intraperitoneal | Significant reduction in tumor growth | [11] |
| Athymic nude mice | Androgen-sensitive prostate cancer (CWR22Rnu1) | Lupeol | Not specified | Not specified | Significant inhibition of tumor growth and PSA secretion | [12] |
| Melanoma-bearing mice | Not specified | Lupeol | Not specified | Subcutaneous/Intratumoral | Significant decrease in tumor growth rate | [13] |
| Cholangiocarcinoma xenograft mice | KKU-M213, RMCCA-1 | Lupeol | Not specified | Oral | Significant reduction in tumor size and weight | [14] |
| Pancreatic cancer xenograft mice | PCNA-1 | Lupeol | Not specified | Not specified | Dose-dependent decrease in tumor growth | [15] |
Experimental Protocols
Animal Model for Skin Inflammation (Atopic Dermatitis)
This protocol is adapted from studies on lupeol in a 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE)-induced atopic dermatitis (AD) mouse model.[5][6]
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-dinitrochlorobenzene (DNCB)
-
Dermatophagoides farinae extract (DFE)
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Positive control (e.g., Dexamethasone)
-
Anesthetic (e.g., isoflurane)
-
Calipers for measuring ear thickness
-
ELISA kits for IgE, cytokines (IL-4, IL-5, IL-13)
-
Histology equipment and reagents
Procedure:
-
Sensitization: Shave the dorsal skin of the mice. Apply 2% DNCB solution to the shaved back and both ears on day 0.
-
Challenge: From day 7, apply 1% DNCB and 1 mg/ml DFE to the ears three times a week for 3 weeks to induce AD-like skin lesions.
-
Treatment:
-
Divide mice into the following groups (n=5-8 per group):
-
Naive (no induction, no treatment)
-
Control (AD induction + vehicle)
-
This compound (AD induction + various doses of this compound)
-
Positive control (AD induction + Dexamethasone)
-
-
Administer this compound (e.g., orally or topically) daily starting from the first challenge.
-
-
Evaluation:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, dryness) weekly.
-
Ear Thickness: Measure ear thickness using calipers before each challenge.
-
Serum Analysis: Collect blood at the end of the study and measure total and DFE-specific IgE levels, as well as Th1 and Th2 cytokine levels using ELISA.
-
Histological Analysis: Euthanize mice, collect ear tissue, and perform H&E staining to assess epidermal and dermal thickening and immune cell infiltration.
-
Animal Model for Wound Healing
This protocol is based on an excisional wound healing model in rats treated with a lupeol-based cream.[7][8][9][10]
Materials:
-
Wistar rats (male, 200-250g)
-
This compound cream (e.g., 0.1%, 0.2%, 0.4% w/w)
-
Vehicle cream (base cream without this compound)
-
Positive control (e.g., commercial wound healing agent)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for creating excisional wounds
-
Digital camera for wound imaging
-
Image analysis software
-
ELISA kits for cytokines (TNF-α, IL-6, IL-10)
-
RT-qPCR reagents for gene expression analysis (VEGF, EGF, TGF-β1)
-
Histology equipment and reagents (H&E, Masson's trichrome)
Procedure:
-
Wound Creation:
-
Anesthetize the rats.
-
Shave the dorsal thoracic region.
-
Create a full-thickness excisional wound (e.g., 8 mm diameter) using a sterile biopsy punch.
-
-
Treatment:
-
Divide rats into groups:
-
Untreated control
-
Vehicle control
-
This compound cream (different concentrations)
-
Positive control
-
-
Apply the respective treatments topically to the wound area daily.
-
-
Evaluation:
-
Wound Closure Rate: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Measure the wound area using image analysis software and calculate the percentage of wound closure.
-
Biochemical Analysis: Collect tissue samples from the wound site at different time points. Homogenize the tissue and measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA.
-
Gene Expression Analysis: Extract RNA from wound tissue and perform RT-qPCR to analyze the expression of growth factors.
-
Histological Analysis: Collect wound tissue at the end of the study. Perform H&E staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Use Masson's trichrome staining to evaluate collagen deposition.
-
Animal Model for Cancer (Xenograft Model)
This protocol is a general guideline based on xenograft models used to test the anti-tumor effects of lupeol.[11][12][13][14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice)
-
Human cancer cell line of interest (e.g., melanoma, prostate, pancreatic)
-
This compound
-
Vehicle (e.g., olive oil, PBS)
-
Anesthetic
-
Calipers for tumor measurement
-
Immunohistochemistry reagents (e.g., antibodies for Ki-67, PCNA)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound (different doses)
-
Positive control (standard chemotherapy for the specific cancer type)
-
-
Administer this compound via the desired route (e.g., intraperitoneal, oral, subcutaneous, or intratumoral injection) at a specified frequency.
-
-
Evaluation:
-
Tumor Growth: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival time.
-
Immunohistochemistry: At the end of the study, excise the tumors and perform immunohistochemical staining for proliferation markers (e.g., Ki-67, PCNA) and apoptosis markers (e.g., cleaved caspase-3).
-
Western Blot Analysis: Analyze protein expression of key signaling molecules in tumor lysates.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Lupeol and its Derivatives
Lupeol and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][16][17] These pathways are relevant targets for this compound.
Caption: Signaling pathways modulated by lupeol derivatives.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model.
References
- 1. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balanophora spicata and Lupeol Acetate Possess Antinociceptive and Anti-Inflammatory Activities In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lupeol alleviates atopic dermatitis-like skin inflammation in 2,4-dinitrochlorobenzene/Dermatophagoides farinae extract-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol alleviates atopic dermatitis-like skin inflammation in 2,4-dinitrochlorobenzene/Dermatophagoides farinae extract-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From Inflammation to Cutaneous Repair: Topical Application of Lupeol Improves Skin Wound Healing in Rats by Modulating the Cytokine Levels, NF-κB, Ki-67, Growth Factor Expression, and Distribution of Collagen Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From Inflammation to Cutaneous Repair: Topical Application of Lupeol Improves Skin Wound Healing in Rats by Modulating the Cytokine Levels, NF-κB, Ki-67, Growth Factor Expression, and Distribution of Collagen Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lupeol inhibits growth of highly aggressive human metastatic melanoma cells in vitro and in vivo by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel dietary triterpene Lupeol induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic and local injections of lupeol inhibit tumor growth in a melanoma-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lupeol Palmitate Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lupeol Palmitate and Formulation Challenges
Lupeol, a pentacyclic triterpenoid found in various plants, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] this compound, an ester derivative of lupeol, has shown promise with activities such as gastroprotective effects.[3] However, the therapeutic potential of lupeol and its derivatives is often limited by their poor aqueous solubility and low oral bioavailability.[2] Lupeol is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2] It is practically insoluble in water but soluble in organic solvents like ether, benzene, and warm alcohol.[4] This inherent lipophilicity necessitates advanced formulation strategies to enhance its dissolution and absorption for effective in vivo studies.
This document provides detailed application notes and protocols for the development of three common formulation strategies for this compound: nanoemulsions, solid lipid nanoparticles (SLNs), and cyclodextrin inclusion complexes.
Pre-formulation Studies: Solubility Assessment
A critical first step in developing a formulation for a lipophilic compound like this compound is to determine its solubility in various pharmaceutically acceptable excipients. This data is essential for selecting appropriate oils, lipids, and surfactants to achieve the desired drug loading and stability.
Experimental Protocol: Solubility Determination
-
Materials : this compound, a selection of oils (e.g., soybean oil, oleic acid, medium-chain triglycerides), solid lipids (e.g., glyceryl monostearate, cetyl palmitate), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., ethanol, propylene glycol).
-
Procedure :
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected vehicle in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or vortex mixer for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Data Presentation: Solubility of this compound
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
| Excipient Category | Excipient Name | Solubility (mg/mL) at 25°C | Solubility (mg/mL) at 37°C |
| Oils | Soybean Oil | To be determined | To be determined |
| Oleic Acid | To be determined | To be determined | |
| Medium-Chain Triglycerides | To be determined | To be determined | |
| Solid Lipids | Glyceryl Monostearate | To be determined | To be determined |
| Cetyl Palmitate | To be determined | To be determined | |
| Surfactants | Tween 80 | To be determined | To be determined |
| Cremophor EL | To be determined | To be determined | |
| Co-solvents | Ethanol | To be determined | To be determined |
| Propylene Glycol | To be determined | To be determined |
Formulation Strategy 1: Nanoemulsions
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. They can enhance the oral bioavailability of lipophilic drugs by increasing the drug's surface area for dissolution and facilitating lymphatic absorption.
Experimental Protocol: Preparation of this compound Nanoemulsion
This protocol utilizes the high-pressure homogenization technique.
-
Oil Phase Preparation : Dissolve a predetermined amount of this compound in the selected oil (based on solubility data). A co-solvent like ethanol can be added to aid dissolution.
-
Aqueous Phase Preparation : Dissolve the surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP) in purified water.
-
Pre-emulsion Formation : Add the oil phase to the aqueous phase under continuous stirring with a high-speed homogenizer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
Homogenization : Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi). The temperature should be controlled during this process.
-
Equilibration : Allow the resulting nanoemulsion to cool to room temperature.
Characterization of Nanoemulsion
| Parameter | Method | Acceptance Criteria |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Droplet size < 200 nm, PDI < 0.3 |
| Zeta Potential | DLS with Electrophoretic Mobility | > ±30 mV for good stability |
| Drug Content & Encapsulation Efficiency | HPLC after appropriate dilution and/or extraction | To be defined based on desired dosage |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets, uniform size distribution |
| pH | pH meter | Within a physiologically acceptable range (e.g., 6.5-7.5 for oral administration) |
Workflow for Nanoemulsion Formulation
Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and lipid emulsions, offering controlled release and improved bioavailability for lipophilic drugs.
Experimental Protocol: Preparation of this compound SLNs
This protocol describes the hot homogenization followed by ultrasonication method.
-
Lipid Phase Preparation : Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation : Heat the aqueous phase, containing a surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., Tween 80), to the same temperature as the lipid phase.
-
Emulsification : Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a hot oil-in-water emulsion.
-
Ultrasonication : Immediately sonicate the hot emulsion using a probe sonicator for a specific duration (e.g., 5-15 minutes) to reduce the particle size.
-
Cooling and Nanoparticle Formation : Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
Characterization of SLNs
| Parameter | Method | Acceptance Criteria |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Particle size < 300 nm, PDI < 0.3 |
| Zeta Potential | DLS with Electrophoretic Mobility | > ±30 mV for good stability |
| Entrapment Efficiency & Drug Loading | HPLC after separation of free drug (e.g., ultracentrifugation) | High entrapment efficiency (>80%) |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical particles |
| Crystallinity | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Confirmation of solid state and drug incorporation |
Workflow for SLN Formulation
References
- 1. Lupeol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lupeol | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
Application Notes: Western Blot Analysis of Lupeol's Effects on Palmitate-Treated Cells
Introduction
Lupeol, a pentacyclic triterpenoid found in various plants, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3][4] In cellular models of metabolic stress, such as adipocytes treated with the saturated fatty acid palmitate, lupeol has been shown to modulate key signaling pathways involved in adipogenesis, inflammation, and insulin resistance.[1][2][3][4] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying lupeol's effects by quantifying changes in the expression and phosphorylation status of specific proteins. These application notes provide a framework for utilizing western blot to study the impact of lupeol on palmitate-induced cellular changes.
Key Signaling Pathways Modulated by Lupeol in Palmitate-Treated Adipocytes
Recent studies in 3T3-L1 adipocytes have shown that lupeol can attenuate the hypertrophic effects of palmitate by targeting several key signaling cascades:
-
Adipogenesis and Inflammatory Pathways: Lupeol treatment has been observed to reduce the expression of key adipogenic and inflammatory markers.[1][2][3][4] This includes a down-regulation of peroxisome proliferator-activated receptor-γ (PPARγ) and fatty acid-binding protein 4 (FABP4).[1][2][3]
-
MAPK/ERK Pathway: The ERK signaling pathway, which is involved in cell proliferation and differentiation, is significantly modulated by lupeol.[1][2] A reduction in the phosphorylation of ERK (p-ERK) is observed in hypertrophied cells treated with lupeol.[2][3]
-
PI3K/Akt Pathway: Lupeol has been shown to influence the PI3K/Akt pathway, which is crucial for cell survival and metabolism.[2] Treatment with lupeol can lead to a decrease in the phosphorylation of Akt.[2]
-
NF-κB and JNK Signaling: The inflammatory response in adipocytes often involves the activation of NF-κB and JNK signaling pathways. Lupeol treatment has been found to significantly suppress the phosphorylation of NF-κB p65 and JNK in hypertrophied adipocytes.[2]
Data Presentation
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in lupeol-treated, palmitate-induced hypertrophic 3T3-L1 adipocytes as determined by western blot analysis.
Table 1: Effect of Lupeol on Adipogenic and Inflammatory Protein Expression
| Target Protein | Treatment Group | Change in Protein Expression | Reference |
| FABP4 | Hypertrophied Adipocytes + Lupeol | Decreased | [2] |
| PPARγ | Hypertrophied Adipocytes + Lupeol | Reduced | [1][2][3] |
| Adiponectin | Adipocytes + Lupeol | Decreased | [2] |
| Adiponectin | Hypertrophied Adipocytes + Lupeol | Decreased | [2] |
| MCP-1 | Hypertrophied Adipocytes + Lupeol | Decreased | [2] |
Table 2: Effect of Lupeol on Signaling Pathway Protein Phosphorylation
| Target Protein | Treatment Group | Change in Phosphorylation | Reference |
| p-ERK/ERK | Hypertrophied Adipocytes + Lupeol | Decreased | [1][2] |
| p-NF-κB p65 | Hypertrophied Adipocytes + Lupeol | Decreased | [2] |
| p-JNK | Hypertrophied Adipocytes + Lupeol | Decreased | [2] |
| p-Akt | Adipocytes + Lupeol | Decreased | [2] |
| p-Akt | Hypertrophied Adipocytes + Lupeol | Decreased | [2] |
| p-GSK3β | Hypertrophied Adipocytes + Lupeol | Decreased | [2] |
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol describes the culture of 3T3-L1 cells, induction of hypertrophy with palmitate, and subsequent treatment with lupeol.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS, 10 µg/mL insulin)
-
Palmitic acid solution (500 µM)
-
Lupeol solution (e.g., 60 µM)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. To induce differentiation into mature adipocytes, treat confluent cells with differentiation medium for 2 days, followed by insulin medium for 2 days, and then maintain in DMEM with 10% FBS.
-
Induction of Hypertrophy: Treat mature adipocytes with 500 µM palmitic acid for a specified period (e.g., 24-48 hours) to induce hypertrophy.[1][3][4]
-
Lupeol Treatment: Treat the hypertrophied adipocytes with the desired concentration of lupeol (e.g., 60 µM) for 24-48 hours.[1][3] Include appropriate controls (e.g., untreated adipocytes, adipocytes treated with palmitate alone).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
Protocol 2: Western Blot Analysis
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific target proteins.
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Loading control antibody (e.g., GAPDH)
Procedure:
-
Sample Preparation: Mix equal amounts of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Stripping and Re-probing (Optional): To detect another protein, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody. It is crucial to probe for a loading control like GAPDH to ensure equal protein loading.[3]
-
Quantification: Densitometry analysis of the western blot bands can be performed using software like ImageJ to quantify the relative protein expression levels.[3]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Lupeol reduces M1 macrophage polarization to attenuate immunologic dissonance and fatty acid deposition in rats with diet-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Isolation of Lupeol Palmitate from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lupeol palmitate, an ester of the pentacyclic triterpenoid lupeol and palmitic acid, is a naturally occurring compound found in various medicinal plants. Like its precursor lupeol, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. This application note provides a detailed protocol for the isolation and purification of this compound from plant extracts, designed for researchers in natural product chemistry and drug development.
The isolation process involves a systematic workflow encompassing extraction, chromatographic separation, and analytical characterization. This guide consolidates established methodologies for triterpenoid isolation and adapts them for the specific target of this compound.
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram:
Caption: Workflow for this compound Isolation.
Data Presentation: Chromatographic Parameters
The following table summarizes typical chromatographic conditions used in the isolation and analysis of lupeol and its derivatives, which can be adapted for this compound.
| Parameter | Thin Layer Chromatography (TLC) | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 F254 | Silica gel (60-120 or 200-400 mesh) | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Toluene:Methanol (9:1 v/v)[1] | Gradient of n-hexane and ethyl acetate | Acetonitrile:Water or Methanol:Acetonitrile |
| Detection | UV light (254 nm), Liebermann-Burchard reagent | TLC analysis of collected fractions | UV detector (e.g., 210 nm)[2] |
| Typical Rf / RT | Rf of lupeol is ~0.65 in Toluene:Methanol (9:1)[1] | - | Retention time of lupeol is ~27.5-28.5 min[2] |
Experimental Protocols
Plant Material Preparation
-
Collection and Authentication: Collect the desired plant material (e.g., leaves, bark). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction of Crude this compound
Several methods can be employed for extraction. Soxhlet extraction is thorough, while maceration is simpler.
a) Soxhlet Extraction:
-
Weigh the powdered plant material and place it in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Fill the round-bottom flask with a non-polar solvent such as n-hexane or petroleum ether.[3] The choice of a non-polar solvent is crucial as this compound is a lipophilic compound.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours or until the solvent in the extractor is colorless.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.
b) Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., n-hexane, chloroform) in a sealed container.[4][5]
-
Keep the container at room temperature for 3-7 days with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Chromatographic Purification
a) Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column. Allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (100% n-hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc.).[3]
-
Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20-30 mL).
b) Thin Layer Chromatography (TLC) Monitoring:
-
Spot a small amount of each collected fraction onto a pre-coated silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., toluene:ethyl acetate or hexane:ethyl acetate).
-
Visualize the spots under UV light or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent followed by gentle heating).
-
Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
c) Preparative Thin Layer Chromatography (pTLC) (Optional for higher purity):
-
Apply the pooled fractions as a continuous band onto a preparative TLC plate.
-
Develop the plate in the optimized solvent system.
-
Visualize the bands under UV light.
-
Scrape the silica gel corresponding to the desired band.
-
Extract the compound from the silica gel using a suitable solvent (e.g., chloroform or ethyl acetate).
-
Filter and evaporate the solvent to obtain the purified this compound.
Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.
Conclusion
This protocol outlines a systematic and efficient methodology for the isolation of this compound from plant extracts. The combination of solvent extraction and chromatographic techniques, followed by spectroscopic characterization, provides a reliable workflow for obtaining this valuable natural product for further research and development. The specific conditions, such as the choice of plant material and chromatographic mobile phases, may require optimization depending on the source and the complexity of the extract.
References
- 1. Isolation and high-performance thin layer chromatographic estimation of Lupeol from Oxystelma esculentum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 4. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. ajol.info [ajol.info]
Application Notes and Protocols: Lupeol Palmitate in Skin Regeneration Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lupeol, a pentacyclic triterpene found in various plants, and its esters have garnered significant interest for their therapeutic potential in skin regeneration. Among these, lupeol palmitate has been investigated for its role in promoting skin health. These application notes provide a comprehensive overview of the use of this compound and its parent compound, lupeol, in skin regeneration research. The information compiled is from preclinical in vitro and in vivo studies and is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound in wound healing and other regenerative applications.
While specific data on this compound is available, the broader literature on lupeol provides a foundational understanding of the likely mechanisms through which its esters, including the palmitate form, exert their effects. This document combines the specific findings on this compound with the more extensive data on lupeol to offer a complete resource.
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data from studies on lupeol and its derivatives, providing insights into their efficacy in skin regeneration models.
Table 1: In Vitro Effects of Lupeol and its Esters on Skin Cells
| Compound | Cell Type | Concentration | Effect | Percentage Change | Citation |
| This compound | Human Keratinocytes | 5 µM | Improved Proliferation | Data not quantified | [1] |
| Lupeol | Human Keratinocytes | 0.1 µg/mL | Increased Wound Closure | 59% increase | [2] |
| Lupeol | Human Keratinocytes | 1 µg/mL | Increased Wound Closure | 39% increase | [2] |
| Lupeol | Human Keratinocytes | 10 µg/mL | Inhibited Proliferation | 53% decrease | [2] |
| Lupeol | Human Keratinocytes | 20 µg/mL | Inhibited Proliferation | 64% decrease | [2] |
| Lupeol | Human Fibroblasts | 1 µg/mL | Increased Proliferation | 12% increase | [2] |
| Lupeol | Human Fibroblasts | 20 µg/mL | Inhibited Proliferation | 19% decrease | [2] |
| Lupeol Acetate, Propionate, Isonicotinate | Human Skin Cells | Not specified | Stimulated Proliferation | >30% increase | [3] |
Table 2: In Vivo Effects of Topical Lupeol on Wound Healing in Rats
| Treatment (Lupeol Cream) | Time Point | Parameter | Result | Citation |
| 0.2% and 0.4% | 14 days | Wound Reduction Rate | 89% and 87% increase vs. vehicle | [4] |
| 0.2% | 14 days | TNF-α Levels | Significant reduction vs. vehicle | [5] |
| 0.2% | 3 and 14 days | IL-6 Levels | Significant decrease vs. vehicle | [5] |
| 0.2% | 7 and 14 days | IL-10 Levels | Significant increase vs. vehicle | [5] |
| Not specified | 7 days | VEGF Gene Expression | Significant increase vs. vehicle | [4][6] |
| Not specified | 7 days | EGF Gene Expression | Significant increase vs. vehicle | [6] |
| Not specified | 7 days | TGF-β1 Gene Expression | Significant increase vs. vehicle | [4][6] |
Signaling Pathways and Mechanisms of Action
Lupeol and its esters, including this compound, influence several key signaling pathways involved in the complex process of skin regeneration. The primary mechanisms include anti-inflammatory effects, stimulation of cell proliferation and migration, and promotion of extracellular matrix remodeling.
Anti-Inflammatory Pathway
Lupeol exerts its anti-inflammatory effects by modulating the expression of pro-inflammatory and anti-inflammatory cytokines. A key target is the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting NF-κB, lupeol reduces the production of inflammatory mediators like TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-10.[4][5][6][7]
Proliferation and Migration Pathways
The proliferation and migration of keratinocytes and fibroblasts are critical for re-epithelialization and granulation tissue formation. Lupeol has been shown to activate the PI3K/Akt and p38/ERK/MAPK signaling pathways, which are involved in cell proliferation, migration, and survival.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of lupeol and its esters on skin regeneration. These can be adapted for studies specifically focused on this compound.
In Vitro Keratinocyte Proliferation and Differentiation Assay
This protocol is based on the study by Nikiema et al. (2001) which investigated the effect of this compound on human keratinocytes.[1]
Objective: To assess the effect of this compound on the proliferation and differentiation of human keratinocytes in an in vitro skin model.
Materials:
-
Human skin explants
-
De-epidermized human dermis (DED)
-
Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, hydrocortisone, insulin, and antibiotics)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Control vehicle (e.g., DMSO)
-
Culture inserts (e.g., Millicell®)
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Preparation of Skin Equivalents:
-
Obtain human skin explants from a certified tissue bank or surgical discard.
-
Prepare DED by separating the epidermis from the dermis using techniques such as thermolysin treatment.
-
Place the DED, dermal side down, onto culture inserts.
-
-
Keratinocyte Culture:
-
Isolate human keratinocytes from skin biopsies.
-
Seed the keratinocytes onto the DED in the culture inserts.
-
Submerge the cultures in the medium for the first few days to allow for cell attachment and proliferation.
-
-
Treatment with this compound:
-
After the initial submerged culture, switch to an air-liquid interface culture by lowering the medium level to the bottom of the DED.
-
Add this compound to the culture medium at the desired concentration (e.g., 5 µM). A vehicle control group should be included.
-
Culture for a period of 10-14 days, changing the medium every 2-3 days.
-
-
Assessment of Proliferation and Differentiation:
-
At the end of the culture period, fix the skin equivalents in formalin.
-
Process the fixed tissue for paraffin embedding and sectioning.
-
Stain the sections with hematoxylin and eosin.
-
Microscopically evaluate the thickness of the neo-epidermis and the formation of a stratum corneum to assess proliferation and differentiation.
-
In Vivo Excisional Wound Healing Model in Rats
This protocol is adapted from the study by Beserra et al. (2020) which evaluated a topical lupeol-based cream.[4][6]
Objective: To evaluate the wound healing efficacy of a topical this compound formulation in a rat excisional wound model.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
8 mm biopsy punch
-
Topical formulation of this compound (e.g., in a cream base)
-
Vehicle control cream
-
Positive control (e.g., a commercial wound healing agent)
-
Digital camera and ruler for wound measurement
-
Reagents for histological and biochemical analysis
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Anesthetize the rats and shave the dorsal thoracic region.
-
-
Wound Creation:
-
Create a full-thickness excisional wound on the back of each rat using an 8 mm biopsy punch.
-
-
Topical Treatment:
-
Divide the animals into treatment groups (vehicle control, this compound, positive control).
-
Apply the respective topical formulations to the wound area once daily for a specified period (e.g., 3, 7, and 14 days).
-
-
Macroscopic Evaluation:
-
Measure the wound area at regular intervals (e.g., every other day) using a digital camera and image analysis software.
-
Calculate the percentage of wound closure.
-
-
Sample Collection and Analysis:
-
At the end of the treatment periods, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix a portion of the tissue in 10% neutral buffered formalin for histopathological analysis (H&E staining for re-epithelialization, inflammatory cell infiltration, and granulation tissue formation; Masson's trichrome for collagen deposition).
-
Homogenize another portion of the tissue for biochemical and molecular analyses (e.g., ELISA for cytokine levels, RT-qPCR for gene expression of growth factors).
-
Experimental Workflow Diagram
This compound, along with its parent compound lupeol, demonstrates significant potential as a therapeutic agent for promoting skin regeneration. The available evidence points towards a multi-faceted mechanism of action that includes potent anti-inflammatory effects and the stimulation of key cellular processes in wound healing. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the clinical utility of this compound in dermatology and wound care. Further studies are warranted to fully elucidate the specific contributions of the palmitate ester to the overall activity of the lupeol molecule and to optimize its formulation for topical delivery.
References
- 1. Effects of antiinflammatory triterpenes isolated from Leptadenia hastata latex on keratinocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New lupeol esters as active substances in the treatment of skin damage | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. From Inflammation to Cutaneous Repair: Topical Application of Lupeol Improves Skin Wound Healing in Rats by Modulating the Cytokine Levels, NF-κB, Ki-67, Growth Factor Expression, and Distribution of Collagen Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantsjournal.com [plantsjournal.com]
Liposomal Formulation of Lupeol: Application Notes and Protocols for Improved Delivery
Introduction
Lupeol, a pentacyclic triterpene found in various fruits and medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] Despite its therapeutic potential, the clinical translation of lupeol is hampered by its poor aqueous solubility and low bioavailability.[3][4][5] Liposomal encapsulation represents a promising strategy to overcome these limitations. Liposomes, as vesicular drug delivery systems, can enhance the solubility of hydrophobic drugs like lupeol, improve their pharmacokinetic profiles, and facilitate targeted delivery to specific tissues.[6] This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of lupeol, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from various studies on lupeol-loaded liposomes, offering a comparative overview of their physicochemical properties and pharmacokinetic parameters.
Table 1: Physicochemical Characterization of Lupeol-Loaded Liposomes
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lupeol-loaded liposomes | 97.23 ± 0.63 | 0.25 ± 0.029 | 1.6 ± 0.15 | 86.2 ± 0.9 | [7] |
| Lupeol-loaded PEGylated liposomes | 126.9 ± 1.212 | 0.246 ± 0.015 | -1.97 ± 0.456 | 87 ± 1.5 | [7] |
| Gal-lupeol liposomes | ~100 | Not Reported | Not Reported | >85 | [8][9] |
| Lupeol-loaded NLCs | ~142.3 | 0.218 | Not Reported | 89.4 | [10] |
| Lu-NLC | 265.3 ± 4.6 | <0.25 | -37.2 ± 0.84 | 84.04 ± 0.57 | [11] |
Table 2: Pharmacokinetic Parameters of Lupeol Formulations (Intravenous Administration in Rats)
| Formulation | AUC (mg·h/L) | t1/2 (h) | MRT (h) | Reference |
| Free Lupeol | Not explicitly stated, but AUC of liposomal group was 3.2 times higher | 3.16 | 2.43 | [4][5][12] |
| Lupeol-loaded PEGylated liposomes | 3.2 times higher than free lupeol | 12.94 | 6.09 | [4][5][12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of lupeol-loaded liposomes.
Protocol 1: Preparation of Lupeol-Loaded PEGylated Liposomes by Thin-Film Hydration
Materials:
-
Lupeol
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve HSPC (300 mg), cholesterol (43 mg), DSPE-PEG2000 (30 mg), and lupeol (10 mg) in 20 mL of a chloroform/methanol mixture (1:3, v/v) in a round-bottom flask.[7]
-
Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 18 hours to ensure complete removal of any residual solvent.[7]
-
Hydrate the dried lipid film with PBS (pH 7.4) at 60°C for 20 minutes.[8]
-
To reduce the particle size and obtain a homogenous suspension, sonicate the resulting liposomal suspension using a probe sonicator.
Protocol 2: Characterization of Lupeol-Loaded Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposomal suspension with deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[7][8]
-
The instrument will provide the average particle size (Z-average), PDI, and zeta potential.
2. Encapsulation Efficiency (EE%):
-
Principle: The encapsulation efficiency is determined by separating the unencapsulated lupeol from the liposomes and quantifying the amount of lupeol in the liposomal fraction.
-
Procedure:
-
Separate the unencapsulated "free" lupeol from the liposomal suspension using a suitable method like mini-column centrifugation or dialysis.
-
Disrupt the liposomes to release the encapsulated lupeol using a suitable solvent (e.g., methanol).
-
Quantify the amount of lupeol in the disrupted liposomal fraction using a validated High-Performance Liquid Chromatography (HPLC) method.[7]
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated lupeol / Total amount of lupeol used) x 100
-
3. Morphological Characterization:
-
Visualize the morphology of the liposomes using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[8][9]
-
For SEM, place a drop of the liposome solution on a coverslip, dry it rapidly with nitrogen, and then examine it under the microscope.[8]
Protocol 3: In Vitro Drug Release Study
-
Principle: This study evaluates the rate at which lupeol is released from the liposomes over time in a simulated physiological environment.
-
Procedure:
-
Place a known amount of the lupeol-loaded liposomal formulation into a dialysis bag.
-
Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of lupeol released into the medium at each time point using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation and evaluation of lupeol-loaded liposomes.
Caption: Signaling pathways modulated by lupeol leading to its therapeutic effects.[1][13][14][15]
References
- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 3. Lupeol-Loaded Liposomes: Triple-Negative Breast Cancer (TNBC) Cytotoxicity and In Vivo Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation, characterization of Lupeol PEGylated liposome and its functional evaluation in vitro as well as pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in vivo antitumor effects of lupeol-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Use of Lupeol Palmitate in Adipocyte Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing lupeol, a pentacyclic triterpenoid, in in vitro models of adipocyte hypertrophy. The information is based on findings that demonstrate lupeol's potential to attenuate palmitate-induced hypertrophy in 3T3-L1 adipocytes, suggesting its therapeutic utility in combating obesity and related metabolic dysfunctions.[1][2][3][4]
Introduction
Obesity is characterized by the excessive expansion of adipose tissue, primarily through an increase in the size of existing adipocytes (hypertrophy).[1][2][3] Adipocyte hypertrophy is a key factor in the development of metabolic complications associated with obesity. Lupeol, a naturally occurring compound found in various plants, fruits, and vegetables, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3][4] Recent studies have highlighted its role in mitigating adipocyte hypertrophy by targeting key adipogenic and inflammatory regulators.[1][2][4] This document outlines the protocols for inducing adipocyte hypertrophy using palmitic acid and for treating these cells with lupeol to assess its effects.
Data Presentation
The following tables summarize the quantitative effects of lupeol on key markers of adipogenesis and inflammation in both differentiated and hypertrophied 3T3-L1 adipocytes.
Table 1: Effect of Lupeol on Adipogenic Protein Expression
| Treatment Group | PPARγ Expression (Relative to Control) | FABP4 Expression (Relative to Control) |
| Differentiated Adipocytes | 1.00 | 1.00 |
| Differentiated Adipocytes + 60 µM Lupeol | Reduced | Reduced |
| Hypertrophied Adipocytes (500 µM Palmitic Acid) | Increased | Increased |
| Hypertrophied Adipocytes + 60 µM Lupeol | Reduced | Reduced |
Data is qualitative as presented in the source, indicating directional changes.[1][2][4]
Table 2: Effect of Lupeol on Inflammatory and Survival Signaling Pathways
| Treatment Group | p-NF-κB p65 Expression (Relative to Hypertrophied) | p-JNK Expression (Relative to Hypertrophied) | p-Akt Expression (Relative to Hypertrophied) | MCP-1 Expression (Relative to Hypertrophied) |
| Hypertrophied Adipocytes | 1.00 | 1.00 | 1.00 | 1.00 |
| Hypertrophied Adipocytes + 60 µM Lupeol | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Decreased | Reduced |
Data is based on Western blot analysis with n=3 per group.[1][4]
Table 3: Effect of Lupeol on Lipid Accumulation
| Treatment Group | Lipid Droplet Size | Oil Red O Staining Quantification (Absorbance at 492 nm) |
| Differentiated Adipocytes | Baseline | Baseline |
| Differentiated Adipocytes + 60 µM Lupeol | Reduced | Reduced |
| Hypertrophied Adipocytes (500 µM Palmitic Acid) | Significantly Increased | Increased |
| Hypertrophied Adipocytes + 60 µM Lupeol | Reduced | Reduced |
Observations from microscopic images and quantification of staining.[1][4]
Experimental Protocols
Protocol 1: In Vitro Model of Adipocyte Hypertrophy using 3T3-L1 Cells
This protocol details the differentiation of 3T3-L1 preadipocytes and the subsequent induction of a hypertrophic state using palmitic acid.
Materials:
-
3T3-L1 MBX mouse embryonic fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin, Dexamethasone, and Isobutylmethylxanthine (MDI) differentiation cocktail
-
Palmitic Acid
-
Bovine Serum Albumin (BSA)
-
Lupeol
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation, culture post-confluent cells in DMEM with 10% FBS and an MDI cocktail for 2 days.
-
Subsequently, culture the cells in DMEM with 10% FBS and insulin for another 2 days.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS for an additional 4-6 days, replacing the medium every 2 days.
-
-
Induction of Hypertrophy:
-
Lupeol Treatment:
Protocol 2: Assessment of Lipid Accumulation by Oil Red O Staining
This protocol is used to visualize and quantify the lipid content within the adipocytes.
Materials:
-
Oil Red O stock solution (0.5 g in 100 ml of isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
Isopropanol (60%)
-
Spectrophotometer
Procedure:
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add the working Oil Red O solution (6 parts stock to 4 parts water, filtered) and incubate for 10-15 minutes.
-
-
Visualization and Quantification:
-
Wash the cells with water multiple times to remove excess stain.
-
Visualize the lipid droplets under a microscope.
-
To quantify, elute the stain by adding isopropanol and measure the absorbance at 492 nm using a spectrophotometer.[4]
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to measure the expression levels of key proteins involved in adipogenesis and inflammation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PPARγ, FABP4, p-NF-κB, p-JNK, p-Akt, MCP-1, and corresponding total proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration using a protein assay kit.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for inducing adipocyte hypertrophy and lupeol treatment.
Caption: Signaling pathways modulated by lupeol in hypertrophied adipocytes.
References
Troubleshooting & Optimization
Technical Support Center: Lupeol Palmitate in Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lupeol palmitate. The primary focus is to address the compound's low aqueous solubility for successful cell culture applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the main challenge when using this compound in cell culture?
A1: The primary challenge is its hydrophobic nature. This compound is a lipophilic compound with very low solubility in aqueous solutions like cell culture media.[1] This can lead to precipitation, inaccurate dosing, and non-reproducible experimental results. Proper solubilization techniques are critical for its effective use.
Q2: Which organic solvents can I use to prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents.[2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and miscibility with culture media.[3][4] Other solvents like ethanol can be used, but care must be taken as final concentrations should not exceed 0.05% in the culture medium to avoid cellular toxicity.[5]
Q3: My this compound precipitates when I add my stock solution to the cell culture medium. What should I do?
A3: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase Serum Concentration: If your experiment allows, increasing the fetal bovine serum (FBS) percentage in the medium can help. Serum proteins, particularly albumin, can bind to and help solubilize hydrophobic compounds.
-
Use a Carrier Protein: For higher concentrations, pre-complexing this compound with a carrier like fatty acid-free Bovine Serum Albumin (BSA) is a highly effective strategy.[6] This mimics the physiological transport of lipids and improves bioavailability in vitro.
-
Optimize Dilution Method: Add the stock solution dropwise into the medium while vortexing or stirring gently to facilitate rapid dispersal and prevent localized high concentrations that favor precipitation.
Q4: How do I prepare a this compound-BSA complex?
A4: Complexing this compound with BSA is an excellent method to enhance its solubility and delivery to cells. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the compound and mixing it with a solution of fatty acid-free BSA, allowing the hydrophobic palmitate tail to bind to the protein.[7][8]
Q5: What is the maximum concentration of DMSO I can safely use in my cell culture?
A5: The cytotoxicity of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.1% (v/v).[5] It is always recommended to run a solvent toxicity control experiment, where cells are treated with the highest concentration of DMSO used in your experiment without the compound, to ensure the observed effects are due to this compound and not the solvent.
Q6: Are there alternatives to using DMSO or BSA?
A6: Yes, several other strategies can be employed to enhance the solubility of hydrophobic drugs for in vitro assays:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[9]
-
Lipid-Based Formulations: Creating micelles or liposomes can encapsulate this compound in a hydrophobic core while presenting a hydrophilic exterior to the aqueous medium.[10]
-
Co-solvents: Using a mixture of water and a miscible organic solvent can enhance solubility.[11] However, the potential for toxicity of the co-solvent system must be carefully evaluated for the specific cell line.[4]
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Suitability for Cell Culture |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | High (with final concentration <0.1%) |
| Ethanol | Soluble | Moderate (final concentration should be very low, <0.05%)[5] |
| Chloroform | Soluble[2] | Not Suitable (Toxic to cells) |
| Dichloromethane | Soluble[2] | Not Suitable (Toxic to cells) |
| Ethyl Acetate | Soluble[2] | Not Suitable (Toxic to cells) |
| Acetone | Soluble[2] | Not Suitable (Toxic to cells) |
| Water / PBS / Culture Media | Insoluble | Not suitable without a carrier or solubilizing agent |
Table 2: Comparison of Common Solubilization Strategies for Cell Culture
| Strategy | Principle | Advantages | Disadvantages |
| Organic Solvent (DMSO) | Dissolving the compound in a water-miscible organic solvent.[11] | Simple, fast, and effective for creating high-concentration stock solutions. | Potential for solvent cytotoxicity; risk of precipitation upon dilution.[5] |
| Carrier Protein (BSA) | Complexing the hydrophobic molecule with a protein that has lipid-binding domains.[6] | Enhances stability and bioavailability; mimics physiological conditions; low toxicity. | More complex preparation; requires fatty acid-free BSA; may influence some cellular pathways. |
| Cyclodextrins | Encapsulating the drug within the hydrophobic core of a cyclic oligosaccharide.[9] | High solubilizing power; low toxicity for many common cyclodextrins. | Can be expensive; may extract lipids from cell membranes at high concentrations. |
| Lipid Formulations (Micelles) | Incorporating the drug into the hydrophobic core of micelles formed by surfactants. | High drug-loading capacity; can improve cellular uptake. | Complex formulation process; potential toxicity of surfactants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 665.15 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 6.65 mg of this compound powder and place it in a sterile vial.
-
Add 1.0 mL of sterile DMSO to the vial.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term use.[12]
-
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
-
Objective: To prepare a 5 mM this compound solution with a 5:1 molar ratio of this compound to BSA for use in cell culture.
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
70°C water bath
-
-
Procedure:
-
Prepare BSA Solution: Prepare a 1 mM solution of fatty acid-free BSA in serum-free cell culture medium. (e.g., dissolve ~66.5 mg of BSA per mL of medium). Stir gently to dissolve and warm to 37°C.
-
Solubilize this compound: In a separate sterile tube, dissolve this compound in a small volume of 0.1 M NaOH by heating at 70°C for 10-15 minutes. This converts the ester to its sodium salt, which is more soluble. This step is adapted from protocols for similar long-chain fatty acids.[8][13]
-
Complexation: While vortexing the warm BSA solution gently, add the this compound-NaOH solution dropwise to achieve a final concentration of 5 mM this compound (and 1 mM BSA).
-
Incubate: Continue to stir the mixture at 37°C for 1 hour to allow for complete complexation.
-
Sterilization: Sterilize the final this compound-BSA complex solution by passing it through a 0.22 µm syringe filter.
-
Application: This solution can now be diluted to the desired final concentration in your complete cell culture medium. Remember to prepare a BSA-only control solution to treat control cells.
-
Visualizations
Caption: Workflow for solubilizing this compound for cell culture.
Caption: Lupeol inhibits pro-inflammatory signaling pathways like PI3K/Akt and NF-κB.[7][14][15]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.umcs.pl [journals.umcs.pl]
- 11. researchgate.net [researchgate.net]
- 12. This compound|32214-80-5|MSDS [dcchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lupeol Palmitate Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral bioavailability of lupeol palmitate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an ester derivative of lupeol, a naturally occurring pentacyclic triterpenoid.[1] The addition of the palmitate chain significantly increases the lipophilicity of the molecule. While this may enhance its ability to cross cell membranes, it drastically reduces its solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor aqueous solubility is the primary reason for the anticipated challenges in achieving adequate oral bioavailability.
Q2: What are the main physicochemical properties of lupeol and this compound?
Direct experimental data for this compound is scarce. However, we can compare the properties of lupeol with the computed properties of this compound to understand the impact of esterification.
| Property | Lupeol | This compound | Data Source(s) |
| Molecular Formula | C₃₀H₅₀O | C₄₆H₈₀O₂ | [2][3] |
| Molecular Weight ( g/mol ) | 426.72 | 665.1 | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | ~7.67 (calculated) | ~17.8 (calculated) | [3][4] |
| Aqueous Solubility | Practically insoluble | Expected to be extremely low | [2][5] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, DMSO.[6][7] | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[8] | [6][7][8] |
Q3: What are the primary anticipated challenges in determining the oral bioavailability of this compound?
The main challenges stem from its high lipophilicity and low aqueous solubility:
-
Poor Dissolution: this compound is unlikely to dissolve sufficiently in the gastrointestinal fluids, making it unavailable for absorption. This is often the rate-limiting step for highly lipophilic compounds.[9]
-
Enzymatic Hydrolysis: As an ester prodrug, this compound may be susceptible to hydrolysis by esterases present in the gut lumen, intestinal wall, and liver, potentially breaking it down into lupeol and palmitic acid before it can be absorbed intact.[1][10]
-
First-Pass Metabolism: If absorbed into the portal circulation, both intact this compound and any released lupeol could be subject to extensive first-pass metabolism in the liver.[9]
-
Analytical Challenges: The high lipophilicity of this compound can make it challenging to develop and validate quantitative analytical methods in biological matrices due to potential issues with extraction efficiency and non-specific binding.
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Lipid-based drug delivery systems (LBDDS) are the most promising approach for highly lipophilic compounds like this compound.[5][11] These formulations can improve oral bioavailability by:
-
Enhancing Solubilization: LBDDS can dissolve this compound in a lipid matrix, bypassing the need for dissolution in aqueous GI fluids.[12]
-
Promoting Lymphatic Transport: For highly lipophilic drugs (log P > 5), LBDDS can facilitate absorption into the intestinal lymphatic system.[13][14] This pathway bypasses the portal circulation and, consequently, first-pass metabolism in the liver.[13][15] Given that palmitic acid is a long-chain fatty acid (C16), this compound is a strong candidate for lymphatic uptake.[13][16]
Examples of LBDDS include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
-
Solid Lipid Nanoparticles (SLNs)
-
Nanostructured Lipid Carriers (NLCs)
Troubleshooting Guides
Problem 1: Low and Variable In Vivo Exposure in Preclinical Models
| Possible Cause | Troubleshooting Step |
| Poor dissolution of the neat compound. | Formulate this compound in a lipid-based system (e.g., SEDDS). See Protocol 2 for a general approach to formulation screening. |
| Precipitation of the drug in the GI tract upon dispersion of the formulation. | Increase the lipid-to-surfactant ratio in the formulation to improve the solubilization capacity of the dispersed phase.[5] |
| Rapid hydrolysis of the ester in the gut lumen. | Consider enteric-coated formulations to protect the compound in the stomach and release it in the small intestine where absorption is maximal. |
| Extensive first-pass metabolism. | Design formulations that promote lymphatic uptake. This involves using long-chain triglycerides as the lipid vehicle.[13][16] |
Problem 2: Difficulty in Establishing an In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step |
| Standard dissolution methods are not biorelevant for lipid-based formulations. | Use in vitro lipolysis models to simulate the digestion of the lipid formulation in the GI tract and assess the partitioning of this compound into the aqueous phase. |
| In vitro permeability assessment does not reflect in vivo conditions. | When using Caco-2 cell models, consider the potential for cytotoxicity from formulation excipients. It may be necessary to apply a protective mucin layer to the cells.[17] Also, Caco-2 cells have lower esterase activity than the rat jejunum, which may not fully capture the extent of intestinal metabolism.[10] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
-
Materials: this compound, purified water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Add an excess amount of this compound to separate vials containing each of the aqueous media.
-
Shake the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Protocol 2: Screening of Lipid-Based Formulations
-
Objective: To identify suitable lipids, surfactants, and co-solvents for formulating this compound.
-
Procedure:
-
Solubility Screening: Determine the solubility of this compound in a range of excipients (e.g., long-chain triglycerides like sesame oil, medium-chain triglycerides like Capryol 90, surfactants like Kolliphor RH40 and Tween 80, and co-solvents like Transcutol HP).
-
Ternary Phase Diagrams: For promising excipients, construct ternary phase diagrams to identify the concentration ranges that form stable microemulsions upon dilution with an aqueous medium.
-
Formulation Characterization: Prepare selected formulations and characterize them for droplet size, zeta potential, and drug content.
-
In Vitro Dispersion Test: Assess the ability of the formulation to self-emulsify in SGF and SIF and observe for any drug precipitation.
-
Protocol 3: Caco-2 Permeability Assay for Lipophilic Compounds
-
Objective: To assess the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.[17]
-
Procedure:
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Prepare the this compound formulation (e.g., dissolved in a suitable vehicle or as a lipid-based formulation).
-
Add the formulation to the apical (AP) side of the monolayer and fresh buffer to the basolateral (BL) side.
-
At predetermined time points, take samples from the BL side and replace with fresh buffer.
-
To assess efflux, add the compound to the BL side and sample from the AP side.
-
Quantify the concentration of this compound (and potentially its hydrolytic metabolite, lupeol) in the samples.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Workflow of the potential fate of oral this compound.
Caption: Troubleshooting logic for this compound's low oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. symmetric.events [symmetric.events]
- 10. Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 12. Lipid-based formulation approaches: Significance and symbolism [wisdomlib.org]
- 13. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lymphatic system - Wikipedia [en.wikipedia.org]
- 16. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lupeol Palmitate Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lupeol palmitate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the optimization of this compound dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering this compound in vivo?
A1: The primary challenge with this compound, a lipophilic triterpenoid ester, is its poor water solubility.[1] This characteristic significantly impacts its bioavailability and makes consistent and effective delivery in animal models difficult. Researchers must focus on selecting an appropriate vehicle and administration route to ensure maximal absorption and reproducible results.
Q2: How do I select an appropriate vehicle for this compound?
A2: The choice of vehicle is critical for the successful administration of the highly lipophilic this compound. The ideal vehicle should solubilize the compound without causing toxicity to the animal model. Common choices include:
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds.[2][3] However, high concentrations can be toxic.[3][4] It is often used in combination with other vehicles like polyethylene glycol (PEG) or saline to minimize toxicity.
-
Oil-Based Vehicles: For oral or intraperitoneal administration, oil-based vehicles such as corn oil, olive oil, or sesame oil are suitable for highly lipophilic drugs.[3]
-
Specialized Formulations: To enhance solubility and bioavailability, consider more advanced formulations like liposomes, nanoparticles, or cyclodextrins.[3][5]
Q3: What are the recommended routes of administration for this compound?
A3: The route of administration will depend on your experimental goals and the chosen vehicle. Common routes include:
-
Oral Gavage (p.o.): This is a common route for preclinical studies. However, the oral bioavailability of lupeol, the parent compound of this compound, is reported to be low.[1] Formulations designed to enhance absorption are recommended.
-
Intraperitoneal Injection (i.p.): This route can bypass first-pass metabolism and may lead to higher bioavailability compared to oral administration.
-
Intravenous Injection (i.v.): While providing 100% bioavailability, this route is challenging for poorly soluble compounds like this compound and requires specialized formulations such as liposomes or nanoemulsions.
-
Topical Application: For skin-related studies, lupeol has been effectively applied topically in a cream base.
Q4: Is there an established effective dose for this compound in animal models?
A4: Currently, there is limited published data specifically on the effective dose of this compound in vivo. However, studies on the parent compound, lupeol, and a similar ester, lupeol acetate, can provide a starting point for dose-range finding studies. It is crucial to perform a dose-range finding study to determine the optimal dose for your specific animal model and disease indication.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the proportion of the solubilizing agent (e.g., DMSO, oil).- Gently warm the formulation and sonicate to aid dissolution.[9]- Prepare fresh formulations before each use. |
| Animal Distress or Toxicity After Dosing | - Vehicle toxicity (e.g., high concentration of DMSO).- High dose of this compound. | - Reduce the concentration of the organic solvent in the vehicle.- Conduct a vehicle-only control group to assess toxicity.- Perform a dose-range finding study to identify the maximum tolerated dose (MTD).[6][7] |
| High Variability in Experimental Results | - Inconsistent formulation preparation.- Inaccurate dosing.- Poor bioavailability. | - Standardize the formulation protocol.- Ensure accurate and consistent administration technique.- Consider alternative vehicles or routes of administration to improve bioavailability. |
| No Observable Effect at Tested Doses | - Insufficient dose.- Poor absorption of the compound. | - Increase the dose in subsequent cohorts of your dose-range finding study.- Switch to a different vehicle or route of administration to enhance systemic exposure. |
Data on Lupeol and its Derivatives for Dose-Range Finding Studies
Since specific dosage data for this compound is scarce, the following table summarizes reported in vivo doses for lupeol and lupeol acetate. This information can be used as a reference to establish a starting dose range for your experiments with this compound.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Lupeol Acetate | Mice | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | Antinociceptive and anti-inflammatory | [10] |
| Lupeol Acetate | Mice | 0.1, 1, 10, 20 mg/kg | Intraperitoneal (i.p.) | Anti-inflammatory | |
| Lupeol | Mice | 50 mg/kg | Oral (p.o.) | Neuroprotective | [11] |
| Lupeol | Rats | 200, 400 mg/kg | Not specified | Hypoglycemic | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in an Oil-Based Vehicle for Oral Gavage
-
Materials:
-
This compound powder
-
Corn oil (or other suitable oil like olive or sesame oil)
-
Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile glass vial.
-
If using DMSO as a co-solvent, add a small volume of DMSO to dissolve the this compound completely.
-
Add the required volume of corn oil to the vial.
-
Gently warm the mixture to 37°C while stirring with a magnetic stirrer until a clear solution is obtained.
-
For suspensions, sonicate the mixture for 10-15 minutes to ensure a uniform dispersion.
-
Visually inspect the formulation for any precipitation before each use. Prepare fresh daily.
-
Protocol 2: Dose-Range Finding Study Design
-
Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range for this compound.[6][7][8]
-
Animal Model: Select the appropriate species and strain for your research question.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound (e.g., 10 mg/kg)
-
Group 3: Mid dose of this compound (e.g., 50 mg/kg)
-
Group 4: High dose of this compound (e.g., 100 mg/kg)
-
Note: Dose selection should be based on available literature for similar compounds and the goals of the study.
-
-
Administration: Administer the formulation via the chosen route once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) daily.
-
Record body weight at regular intervals.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform gross necropsy and histopathological examination of major organs.
-
-
Data Analysis: Analyze the data to identify the NOAEL (No Observed Adverse Effect Level) and the MTD. This information will guide the dose selection for subsequent efficacy studies.
Visualizations
Lupeol's Anti-Inflammatory Signaling Pathway
Caption: Lupeol's modulation of inflammatory and antioxidant pathways.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A logical workflow for optimizing this compound dosage.
References
- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal systems as carriers for bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. criver.com [criver.com]
- 9. glpbio.com [glpbio.com]
- 10. Balanophora spicata and Lupeol Acetate Possess Antinociceptive and Anti-Inflammatory Activities In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lupeol, a Plant-Derived Triterpenoid, Protects Mice Brains against Aβ-Induced Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Lupeol Palmitate Stability in Different Solvents: A Technical Resource
For researchers, scientists, and drug development professionals working with lupeol palmitate, ensuring its stability in various solvents is critical for accurate and reproducible experimental results. This technical support center provides essential information, troubleshooting guidance, and standardized protocols to address common challenges related to the stability of this compound in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound soluble?
A1: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to store solutions of this compound at -20°C or -80°C.[2] When stored in a solvent at -80°C, it is generally stable for up to six months, while at -20°C, stability is maintained for about one month. As a powder, it can be stored at -20°C for up to three years.[3]
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented, triterpenoid esters, in general, can be susceptible to hydrolysis of the ester bond, especially in the presence of acidic or basic conditions. Oxidation and photodegradation are other potential pathways that could affect the stability of the molecule.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation can be indicated by a change in the physical appearance of the solution, such as color change or precipitation. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient.
Q5: Are there any known incompatibilities of this compound with common excipients or reagents?
A5: this compound may be incompatible with strong acids, alkalis, and strong oxidizing or reducing agents, as these can promote hydrolysis or degradation of the ester.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound from solution. | The solvent may be saturated, or the temperature may have decreased, reducing solubility. | Gently warm the solution and sonicate to redissolve the compound. If precipitation persists, consider using a co-solvent system or a different solvent with higher solubility for this compound. |
| Inconsistent results in bioassays. | The this compound stock solution may have degraded over time, leading to a lower effective concentration. | Prepare fresh stock solutions more frequently. Store aliquots at -80°C to minimize freeze-thaw cycles. Perform a quick purity check of the stock solution using HPLC or HPTLC before critical experiments. |
| Appearance of unknown peaks in HPLC chromatograms. | This is a strong indicator of degradation. The new peaks likely correspond to degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method. |
| Loss of potency in a formulated product. | The solvent system or other excipients in the formulation may be promoting the degradation of this compound. | Evaluate the compatibility of this compound with all formulation components. Conduct a systematic stability study of the formulation under various storage conditions (e.g., different temperatures and humidity levels). |
Stability Data Summary
Direct quantitative stability data for this compound in various organic solvents is limited in publicly available literature. However, based on information for lupeol and other triterpenoid esters, the following table summarizes known solubility and general stability information.
| Solvent | Known Solubility | General Stability Remarks | Recommended Storage |
| Chloroform | Soluble[1] | Prone to generating acidic impurities over time, which could potentially accelerate degradation. Use freshly opened, stabilized grades. | Short-term at 2-8°C, protected from light. Long-term at -20°C. |
| Dichloromethane | Soluble[1] | Similar to chloroform, can form acidic byproducts. | Short-term at 2-8°C, protected from light. Long-term at -20°C. |
| Ethyl Acetate | Soluble[1] | Generally considered a relatively stable solvent for neutral compounds. | Short-term at 2-8°C. Long-term at -20°C. |
| DMSO | Soluble[1] | Can absorb atmospheric moisture, which may lead to hydrolysis over extended periods. Use anhydrous grade and store under inert gas. | Short-term at room temperature. Long-term in aliquots at -20°C or -80°C. |
| Acetone | Soluble[1] | Can be reactive with certain functional groups, though less likely with the ester and alkene of this compound under neutral conditions. | Short-term at 2-8°C. Long-term at -20°C. |
Experimental Protocols
Protocol for a General Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used for triterpenoids.
-
Detection: Lupeol and its derivatives lack a strong chromophore, so detection is typically performed at low wavelengths, such as 210 nm.[4]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.
-
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies. Expose this compound solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (e.g., UV light) stress conditions. Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent peak.
Visualizing Experimental Workflows
Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in a given solvent over time.
Logical Flow for Troubleshooting Inconsistent Bioassay Results
Caption: A decision-making flowchart for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Poor Water Solubility of Lupeol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lupeol and its derivatives. The information is designed to address common challenges related to the poor water solubility of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What makes lupeol and its derivatives poorly soluble in water?
Lupeol is a pentacyclic triterpenoid, a class of organic compounds characterized by a large, rigid, and nonpolar carbon skeleton.[1][2] Its chemical structure, C₃₀H₅₀O, is predominantly lipophilic, with only a single hydroxyl group providing a slight polar characteristic.[3][4] This molecular structure leads to its classification as practically insoluble in water.[1] Many derivatives of lupeol, while potentially having altered biological activity, often retain this lipophilic nature, thus suffering from the same solubility issues.[3][5]
Q2: What are the primary consequences of poor water solubility for my research?
The low aqueous solubility of lupeol and its derivatives presents significant challenges in both in vitro and in vivo studies. Key issues include:
-
Limited Bioavailability: Poor solubility in gastrointestinal fluids leads to low absorption after oral administration, thereby reducing the systemic exposure and therapeutic efficacy of the compound.[3][6]
-
Difficulties in Formulation: Preparing suitable dosage forms, especially for intravenous administration, is challenging.[7][8] It often requires the use of organic co-solvents or complex formulation strategies.
-
Inaccurate In Vitro Assays: Achieving desired concentrations in aqueous media for cell-based assays can be difficult, potentially leading to unreliable and non-reproducible results.[9]
-
Precipitation Issues: The compound may precipitate out of solution when transitioning from an organic solvent stock to an aqueous buffer system, affecting the accuracy of the experiment.
Q3: What are the most common strategies to improve the water solubility of lupeol derivatives?
Several techniques can be employed to enhance the aqueous solubility and bioavailability of lupeol and its derivatives. These can be broadly categorized as:
-
Nanotechnology-Based Drug Delivery Systems: Encapsulating lupeol derivatives in nanocarriers can significantly improve their solubility and delivery. Common systems include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like lupeol.[7][8][10][11]
-
Nanostructured Lipid Carriers (NLCs): A newer generation of lipid nanoparticles that offer improved drug loading and stability.[12][13]
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to encapsulate the drug.[6][14]
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range.[6][15]
-
-
Prodrug Approach and Chemical Modification: Synthesizing derivatives or prodrugs of lupeol with improved physicochemical properties. This can involve introducing hydrophilic moieties to the parent molecule.[3][16][17][18]
-
Complexation:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state to improve its dissolution rate.
Troubleshooting Guides
Problem 1: My lupeol derivative precipitates when I add it to my aqueous cell culture medium.
-
Possible Cause: The concentration of the organic solvent used to dissolve the lupeol derivative (e.g., DMSO) is too high in the final aqueous solution, causing the compound to crash out.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, typically below 0.5% or 1%, to maintain cell viability and prevent precipitation.
-
Use a Solubilizing Excipient: Consider pre-formulating your lupeol derivative. For instance, complexing it with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase its aqueous solubility.
-
Prepare a More Concentrated Stock: If possible, make a more concentrated stock solution in your organic solvent so that a smaller volume is needed for dilution into the aqueous medium.
-
Stepwise Dilution: Instead of a single dilution step, try a serial dilution approach, gradually introducing the aqueous medium to the organic stock solution while vortexing.
-
Problem 2: The encapsulation efficiency of my lupeol-loaded liposomes is very low.
-
Possible Cause: The formulation parameters are not optimized for lupeol's high lipophilicity.
-
Solution:
-
Lipid Composition: Adjust the molar ratio of your lipids. For lupeol, a formulation might include a structural lipid like hydrogenated soy phosphatidylcholine (HSPC) and cholesterol.[11] The ratio of drug to lipid is a critical factor to optimize.
-
Preparation Method: The thin-film hydration method is commonly used.[7][10][11] Ensure complete removal of the organic solvent to form a uniform lipid film. The hydration temperature should be above the phase transition temperature of the lipids.
-
Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios. A very high drug load can lead to expulsion from the lipid bilayer.
-
Sonication/Extrusion: Optimize the sonication or extrusion process to ensure the formation of small, unilamellar vesicles, which can improve encapsulation.
-
Problem 3: My nanostructured lipid carrier (NLC) formulation containing a lupeol derivative shows poor stability and particle aggregation over time.
-
Possible Cause: Inadequate surfactant concentration or inappropriate lipid composition.
-
Solution:
-
Surfactant Optimization: The choice and concentration of surfactant are crucial for stabilizing NLCs. Experiment with different surfactants or a combination of surfactants to provide sufficient steric or electrostatic stabilization.
-
Solid-to-Liquid Lipid Ratio: The ratio of solid lipid to liquid lipid affects the crystallinity of the lipid matrix and, consequently, drug expulsion and particle aggregation. A higher proportion of liquid lipid can create more imperfections in the crystal lattice, allowing for better drug accommodation.
-
Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. If the zeta potential is low, consider adding a charged lipid or a different surfactant to the formulation.
-
Storage Conditions: Store the NLC dispersion at an appropriate temperature (often refrigerated) to minimize particle aggregation. Avoid freeze-thaw cycles unless the formulation is designed for it.
-
Data Presentation
Table 1: Physicochemical Properties of Lupeol Nanoformulations
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Lupeol Liposomes | ~100 | - | >85 | - | [10] |
| Gal-Lupeol Liposomes | ~100 | - | >85 | -15 | [10][11] |
| Lupeol-Loaded PEGylated Liposomes | 126.9 | 0.246 | 87 | -1.97 | [7][8] |
| Lupeol-Loaded NLCs | 265.3 ± 4.6 | <0.25 | 84.04 ± 0.57 | -37.2 ± 0.84 | [12] |
| Lupeol-Loaded NLCs (for brain delivery) | ~142 | 0.218 | 89.4 | - | [13] |
| Lupeol-Loaded PLGA Nanoparticles | 372 | 0.28 | 64.54 | - | [14] |
Table 2: Pharmacokinetic Parameters of Lupeol Formulations in Rats (Intravenous Administration)
| Formulation | AUC (mg·h·L⁻¹) | MRT (h) | t₁/₂ (h) | Reference |
| Free Lupeol | 75.58 | 2.43 | 3.16 | [8] |
| Lupeol-Loaded PEGylated Liposomes | 240.15 | 6.09 | 12.93 | [8] |
Experimental Protocols
1. Preparation of Lupeol-Loaded Liposomes via Thin-Film Hydration
This protocol is a generalized procedure based on common practices described in the literature.[7][10][11]
Materials:
-
Lupeol or lupeol derivative
-
Hydrogenated soy phosphatidylcholine (HSPC) or other suitable phospholipid
-
Cholesterol
-
Methanol/Chloroform solvent mixture (e.g., 3:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolution: Dissolve lupeol, HSPC, and cholesterol in the methanol/chloroform mixture in a round-bottom flask. The molar ratio of the components should be optimized (e.g., a starting point could be 1:10:2 for drug:HSPC:cholesterol).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 20-30 minutes). This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the suspension of MLVs needs to be downsized. This can be achieved by:
-
Sonication: Using a probe sonicator or a bath sonicator for a specific duration (e.g., 10 minutes).
-
Extrusion: Passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a liposome extruder.
-
-
Purification: Remove any unencapsulated lupeol by methods such as dialysis or ultracentrifugation.
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
2. Preparation of Lupeol Derivative-Cyclodextrin Inclusion Complex
This is a general protocol for the preparation of inclusion complexes.
Materials:
-
Lupeol derivative
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water or a suitable buffer
-
Ethanol or other suitable organic solvent
Procedure:
-
Phase Solubility Study (Optional but Recommended): To determine the stoichiometry of the complex (e.g., 1:1 or 1:2), add an excess amount of the lupeol derivative to aqueous solutions of increasing cyclodextrin concentrations. Shake the suspensions at a constant temperature until equilibrium is reached. Filter the samples and analyze the concentration of the dissolved lupeol derivative. A linear increase in solubility followed by a plateau suggests the formation of a 1:1 complex.
-
Kneading Method: a. Make a paste of the cyclodextrin with a small amount of water. b. Dissolve the lupeol derivative in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Add the drug solution to the cyclodextrin paste and knead for a specified period (e.g., 45-60 minutes). d. Dry the resulting mass in an oven at a controlled temperature. e. Pulverize the dried complex and pass it through a sieve.
-
Co-precipitation Method: a. Dissolve the lupeol derivative and the cyclodextrin in a suitable solvent or co-solvent system. b. Slowly add an anti-solvent to precipitate the inclusion complex. c. Filter, wash, and dry the precipitate.
-
Freeze-Drying Method: a. Dissolve both the lupeol derivative and the cyclodextrin in a suitable solvent (e.g., a mixture of water and an organic solvent). b. Freeze the solution rapidly (e.g., using liquid nitrogen). c. Lyophilize the frozen solution under vacuum to obtain a porous solid of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), X-ray Diffractometry (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
References
- 1. Showing Compound Lupeol (FDB013641) - FooDB [foodb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro and in vivo antitumor effects of lupeol-loaded galactosylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antitumor effects of lupeol-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Morphological and release characterization of nanoparticles formulated with poly (dl-lactide-co-glycolide) (PLGA) and lupeol: In vitro permeability and modulator effect on NF-κB in Caco-2 cell system stimulated with TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of lupeol derivatives and their antileishmanial and antitrypanosomal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physicochemical characterisation of the supramolecular structure of luteolin/cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
"lupeol palmitate degradation pathways and prevention"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving lupeol palmitate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an ester formed from lupeol, a naturally occurring pentacyclic triterpenoid, and palmitic acid, a common saturated fatty acid.[1] It is investigated for a variety of pharmacological activities, including anti-inflammatory and anti-cancer effects. Its ester linkage is thought to influence its bioavailability and pharmacokinetic properties compared to its parent compound, lupeol.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction breaks the molecule down into its constituent parts: lupeol and palmitic acid. This hydrolysis can be catalyzed by enzymes, particularly lipases and esterases, or it can occur non-enzymatically under certain pH and temperature conditions.[2][3]
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical to prevent degradation. The following table summarizes recommended storage conditions based on available safety data sheets.
| Form | Storage Temperature | Additional Recommendations |
| Powder | -20°C | Keep container tightly sealed in a dry, well-ventilated area. Protect from light. |
| In Solvent | -80°C | Use an anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO.[4] When preparing stock solutions, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation in cell culture medium.
-
Explanation: Cell culture media often contain esterases, particularly when supplemented with serum. These enzymes can hydrolyze this compound into lupeol and palmitic acid, which may have different biological activities or cell permeability.
-
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, reduce the incubation time of this compound with cells.
-
Use Serum-Free or Heat-Inactivated Serum: If your experimental design allows, use serum-free medium or heat-inactivated serum to reduce enzymatic activity.
-
Perform a Stability Check: Analyze the concentration of this compound in your cell culture medium over the time course of your experiment using a stability-indicating HPLC method (see Experimental Protocols section).
-
Include Controls: Always include lupeol and palmitic acid as separate controls in your assays to understand their individual contributions to the observed effects.
-
-
-
Possible Cause 2: Precipitation of the compound.
-
Explanation: this compound is a lipophilic molecule with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium, the compound may precipitate out of solution, reducing its effective concentration.[5]
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤ 0.5%).
-
Visually Inspect for Precipitation: After adding the compound to the medium, visually inspect for any cloudiness or precipitate.
-
Use a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent, such as cyclodextrins, if compatible with your assay.
-
-
Issue 2: Variable results in in vivo studies.
-
Possible Cause 1: Enzymatic degradation in plasma or tissues.
-
Explanation: Similar to cell culture media, plasma and various tissues contain high levels of esterases and lipases that can rapidly hydrolyze this compound.[6] This can lead to rapid clearance and variable exposure of the target tissues to the active compound.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the in vivo half-life of this compound and the appearance of its metabolites (lupeol and palmitic acid).
-
Formulation Development: Consider formulating this compound in a delivery system that protects it from premature degradation, such as liposomes or nanoparticles.
-
-
Issue 3: Appearance of unexpected peaks in analytical chromatography.
-
Possible Cause: Degradation during sample preparation or storage.
-
Explanation: this compound can degrade if exposed to inappropriate pH, temperature, or moisture during sample extraction, processing, or storage.
-
Troubleshooting Steps:
-
Control Sample Preparation Conditions: Keep samples on ice during processing. Use neutral pH buffers and anhydrous solvents where possible.
-
Proper Storage of Processed Samples: Store extracted samples at -80°C and analyze them as soon as possible.
-
Analyze for Degradants: Use a validated stability-indicating HPLC method to identify and quantify potential degradation products. The retention times of lupeol and palmitic acid should be determined using authentic standards.
-
-
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound
This protocol provides a general method for the separation and quantification of this compound from its primary degradant, lupeol.
1. Materials and Reagents:
-
This compound reference standard
-
Lupeol reference standard
-
Palmitic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | Isocratic elution with Acetonitrile:Methanol (70:30 v/v)[7] or a gradient elution for better separation of all three components. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[3][8] |
| Injection Volume | 20 µL |
3. Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of this compound, lupeol, and palmitic acid in acetonitrile or methanol (e.g., 1 mg/mL).
-
Working Standards: Prepare a mixed working standard solution containing this compound and lupeol at a known concentration in the mobile phase.
-
Experimental Samples: Dilute the experimental samples (e.g., from cell culture media or plasma) with the mobile phase to a concentration within the linear range of the assay. Protein precipitation (e.g., with cold acetonitrile) may be necessary for biological samples.
4. Method Validation (Abbreviated):
-
Specificity: Inject individual solutions of this compound, lupeol, and the vehicle/matrix to ensure that the peaks are well-resolved and there is no interference.
-
Linearity: Prepare a series of dilutions of the this compound and lupeol standards and inject them to establish a linear calibration curve.
-
Forced Degradation: To confirm the stability-indicating nature of the method, subject a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation) to induce degradation. The chromatogram should show a decrease in the this compound peak and a corresponding increase in the lupeol peak, with no co-eluting peaks.
Visualizations
Caption: Enzymatic and chemical hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound | C46H80O2 | CID 161739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carbodiimide.com [carbodiimide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bepls.com [bepls.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Lupeol Palmitate Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of lupeol palmitate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
This compound is a lipophilic ester of lupeol, a pentacyclic triterpenoid. Its high lipophilicity is a critical factor in developing an HPLC method. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For reversed-phase HPLC, it is crucial to ensure its solubility in the mobile phase, which typically consists of a mixture of acetonitrile and/or methanol.
Q2: Is there a standard, validated HPLC method for this compound?
Currently, there is no universally adopted standard HPLC method specifically published for this compound. However, based on methods for the structurally similar compound lupeol and general principles for analyzing lipophilic molecules, a robust reversed-phase HPLC (RP-HPLC) method can be developed.
Q3: What would be a good starting point for an HPLC method for this compound?
A recommended starting point for developing an HPLC method for this compound would be based on established methods for lupeol.[2][3][4]
| Parameter | Recommendation |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Acetonitrile (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Note: Since this compound is more non-polar than lupeol, you may need to increase the proportion of the stronger organic solvent (e.g., acetonitrile) in the mobile phase to achieve a reasonable retention time. Method validation is essential.
Q4: What is the expected UV absorbance maximum for this compound?
This compound, like lupeol, lacks a significant chromophore, resulting in low UV absorbance.[5] The maximum absorbance is expected at a low wavelength, typically around 200-210 nm.[6][7][8] Detection at this low wavelength can lead to a higher baseline noise, so using high-purity solvents is critical.
Q5: What are the best practices for preparing this compound standards and samples?
Given its solubility profile, this compound standards should be dissolved in a strong organic solvent like methanol, acetonitrile, or a mixture of the two.[9] It is crucial to ensure complete dissolution. Sonication may aid in this process. For sample preparation, a suitable extraction method should be employed to isolate this compound from the matrix, followed by dissolution in a solvent compatible with the mobile phase.
Troubleshooting Guides
Common Chromatographic Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Incompatible sample solvent. | - Use a highly end-capped column. - Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity. - Reduce the injection concentration/volume. - Dissolve the sample in the mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. - Air bubbles in the pump. | - Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven to maintain a stable temperature. - Replace the column if it's old or has been subjected to harsh conditions. - Purge the HPLC pump. |
| Poor Peak Resolution | - Inappropriate mobile phase strength. - Suboptimal column chemistry. - Co-eluting impurities. | - Adjust the mobile phase composition (e.g., change the methanol/acetonitrile ratio). - Try a different column (e.g., C8 instead of C18, or a different brand). - Optimize the sample preparation to remove interfering substances. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Precipitated buffer or sample in the column. - High mobile phase viscosity. | - Replace the guard column. - Back-flush the analytical column (if recommended by the manufacturer). - Ensure the sample is fully dissolved and filtered. - Adjust the mobile phase composition or increase the column temperature. |
| Low Signal/Sensitivity | - Low concentration of the analyte. - Incorrect detection wavelength. - Sample degradation. - Detector lamp issue. | - Concentrate the sample if possible. - Ensure the detector is set to the absorbance maximum (around 210 nm). - Check for sample stability and store appropriately. - Check the detector lamp's energy and replace if necessary. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Protocol 2: Sample Preparation (General Guideline)
-
Extraction: Develop a suitable extraction method based on the sample matrix. For lipophilic compounds like this compound, liquid-liquid extraction or solid-phase extraction (SPE) with non-polar solvents is often effective.
-
Solvent Evaporation: Evaporate the extraction solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Protocol 3: HPLC Method Parameters (Starting Point)
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (adjust ratio as needed, e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 15-20 minutes (adjust as needed) |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lupeol | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Lupeol Palmitate Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lupeol palmitate in aqueous solutions. The information is designed to help you anticipate and address challenges related to the low aqueous solubility of this lipophilic compound.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Immediate precipitation of this compound upon addition to an aqueous solution.
-
Question: I am trying to dissolve this compound directly in an aqueous buffer, but it immediately forms a precipitate. What is happening and how can I fix this?
-
Answer: this compound is a highly lipophilic molecule and is practically insoluble in water. Direct addition to an aqueous medium will inevitably lead to precipitation. To avoid this, you must first dissolve the this compound in a suitable organic solvent before introducing it to the aqueous phase.
Recommended Solutions:
-
Use of a Co-solvent: Prepare a stock solution of this compound in a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or acetone.[1][2][3] Add this stock solution dropwise to your aqueous buffer while vortexing to ensure rapid dispersion. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
-
Surfactant-aided Dispersion: Incorporate a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Polysorbate 20, into your aqueous solution before adding the this compound stock solution.[4][5] Surfactants help to form micelles that can encapsulate the lipophilic compound and keep it dispersed in the aqueous phase.
-
Warming and Sonication: For preparing stock solutions, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution.[1][6]
Figure 1. Logical workflow for addressing immediate precipitation.
-
Issue 2: Precipitation of this compound over time or upon temperature change.
-
Question: My this compound solution was initially clear, but a precipitate formed after a few hours at room temperature (or when moved from 37°C to 4°C). Why is this happening?
-
Answer: This phenomenon is known as delayed precipitation and is common for supersaturated solutions of poorly soluble compounds. The initial clear appearance may be a transient state. Changes in temperature can significantly reduce the solubility of the compound, causing it to precipitate out of solution.
Recommended Solutions:
-
Optimize Excipient Concentration: The concentration of your co-solvent or surfactant may be insufficient to maintain the solubility of this compound over time or at different temperatures. Systematically increase the concentration of these excipients to determine the optimal level for stability.
-
Incorporate a Polymeric Precipitation Inhibitor: Consider adding a polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to your formulation. These polymers can help maintain a supersaturated state and inhibit crystal growth.[7]
-
Lipid-Based Formulations: For long-term stability, consider formulating this compound in a lipid-based system such as a nanoemulsion, liposome, or solid lipid nanoparticle (SLN).[8] These systems encapsulate the lipophilic drug, protecting it from the aqueous environment and preventing precipitation.
Figure 2. Troubleshooting workflow for delayed precipitation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: There is no specific quantitative data for the aqueous solubility of this compound in publicly available literature. However, its parent compound, lupeol, is practically insoluble in water, with a calculated solubility of approximately 0.0002 g/L.[9] Given that this compound is an even more lipophilic ester of lupeol, its aqueous solubility is expected to be extremely low. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][6][10]
Q2: What are the recommended starting concentrations for co-solvents and surfactants?
A2: The optimal concentrations will depend on your specific experimental conditions. However, here are some general starting points:
| Excipient | Starting Concentration | Notes |
| Co-solvents | ||
| DMSO | < 5% (v/v) | Ensure the final concentration is tolerated by your biological system. |
| Ethanol | < 10% (v/v) | Can be less toxic than DMSO for some cell cultures. |
| Surfactants | ||
| Polysorbate 80 (Tween 80) | 0.1% - 2% (w/v) | Widely used in pharmaceutical formulations. |
| Polysorbate 20 | 0.1% - 2% (w/v) | Similar to Tween 80. |
Note: These are starting points. You will likely need to perform a systematic optimization to find the ideal concentration for your specific this compound concentration and aqueous medium.
Q3: What analytical techniques can be used to quantify this compound and detect precipitation?
A3: Several analytical methods can be employed:
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantify the concentration of soluble this compound in your solution. A decrease in concentration over time can indicate precipitation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides higher sensitivity and specificity for quantification, especially in complex matrices. |
| Dynamic Light Scattering (DLS) | Can detect the formation of nano-sized precipitate particles before they are visible to the naked eye. |
| Visual Inspection | The simplest method to check for macroscopic precipitation (cloudiness, visible particles). |
Q4: Are there any alternative formulation strategies to improve the aqueous dispersibility of this compound?
A4: Yes, several advanced formulation strategies can be employed for highly lipophilic compounds like this compound:
-
Liposomes: Phospholipid vesicles that can encapsulate lipophilic drugs within their lipid bilayer.[8]
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, which can dissolve this compound in the oil phase.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their apparent water solubility.[11]
III. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Aqueous Working Solution
This protocol provides a general method for preparing an aqueous working solution of this compound using a co-solvent and surfactant.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Polysorbate 80 (Tween 80)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare the Stock Solution:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to dissolve the this compound to a high concentration (e.g., 10-50 mM).
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes until the solution is clear.[1][6]
-
-
Prepare the Aqueous Solution with Surfactant:
-
In a separate sterile tube, prepare your desired aqueous buffer.
-
Add Polysorbate 80 to the buffer to a final concentration of 0.5% (w/v). Vortex thoroughly to dissolve the surfactant.
-
-
Prepare the Working Solution:
-
While vigorously vortexing the aqueous buffer containing the surfactant, add the this compound stock solution dropwise to reach your desired final concentration.
-
Ensure that the final concentration of DMSO is kept to a minimum (ideally <1% v/v) to avoid solvent-induced toxicity in biological experiments.
-
Visually inspect the solution for any signs of precipitation. For a more sensitive measurement, analyze the particle size using Dynamic Light Scattering (DLS).
-
Figure 3. Experimental workflow for preparing an aqueous solution.
References
- 1. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. maxapress.com [maxapress.com]
- 9. Showing Compound Lupeol (FDB013641) - FooDB [foodb.ca]
- 10. This compound, 5 mg, CAS No. 32214-80-5 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing the Anti-inflammatory Activity of Lupeol Through Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and evaluation of lupeol esters for enhanced anti-inflammatory activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lupeol esterification reaction is showing low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in lupeol esterification can stem from several factors. Here are some common issues and potential solutions:
-
Incomplete reaction: Lupeol's hydroxyl group at C-3 can be sterically hindered. Ensure you are using an appropriate coupling agent and catalyst. For instance, using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can improve yields.[1][2][3][4]
-
Moisture contamination: Triterpenoid esterifications are often sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]
-
Reagent quality: Use freshly distilled or high-purity acyl chlorides or carboxylic acids. The purity of lupeol itself is also crucial; ensure it is properly purified before starting the reaction.
-
Reaction time and temperature: Some esterifications may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I am having difficulty purifying the synthesized lupeol ester from the reaction mixture. What purification strategies are most effective?
A2: Purification of lupeol esters typically involves chromatographic techniques.
-
Column Chromatography: This is the most common method. Use a silica gel (60-120 mesh) column. A good starting mobile phase is a gradient of ethyl acetate in hexane.[5] The less polar lupeol ester will elute before the more polar unreacted lupeol.
-
Thin Layer Chromatography (TLC): Use TLC to monitor the separation and identify the fractions containing your pure product. A common developing solvent system is a mixture of hexane and ethyl acetate. The spots can be visualized using an iodine chamber or by spraying with a solution like ceric sulfate and heating.
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an effective final purification step to obtain highly pure crystalline product.
Q3: How do I confirm the successful synthesis and structure of my lupeol ester derivative?
A3: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the proton signal corresponding to the hydroxyl group of lupeol and the appearance of new signals from the ester moiety.
-
¹³C NMR: The most telling sign is the downfield shift of the C-3 carbon signal (from ~79 ppm in lupeol to ~81 ppm in the ester) and the appearance of a new signal for the carbonyl carbon of the ester group around 170-175 ppm.[3]
-
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹, characteristic of an ester, and the disappearance of the broad O-H stretching band of the alcohol in lupeol.
-
Mass Spectrometry (MS): This will help confirm the molecular weight of the synthesized ester.
Q4: Which in vivo anti-inflammatory model is most suitable for evaluating my novel lupeol ester?
A4: The choice of model depends on the specific aspect of inflammation you want to study.
-
Carrageenan-Induced Paw Edema: This is a widely used and well-established model for acute inflammation. It is useful for initial screening of anti-inflammatory activity. Lupeol acetate has shown significant inhibition in this model.[6][7]
-
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema: This model is useful for evaluating topically applied anti-inflammatory agents. Lupeol itself has demonstrated efficacy in this model.[8][9]
-
Dextran-Induced Paw Edema: This model is mediated by histamine and serotonin and does not involve significant leukocyte migration, allowing you to investigate different mechanisms of action.[6][7]
-
Adjuvant-Induced Arthritis Model: For chronic inflammatory conditions, this model is more appropriate and lupeol has been shown to be effective.[9]
Q5: My lupeol derivative is not showing significantly better activity than lupeol itself. Why might this be the case?
A5: While esterification is a common strategy, it doesn't guarantee enhanced activity for all derivatives.
-
Structure-Activity Relationship (SAR): The nature of the ester group is critical. For instance, some studies suggest that esterification with fatty acids like palmitate and stearate can enhance activity, while others have found that certain modifications can decrease it.[10][11] The length and branching of the acyl chain can influence lipophilicity and interaction with biological targets.
-
Bioavailability: While esterification can sometimes improve bioavailability, this is not always the case. The specific physicochemical properties of the new molecule will determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Mechanism of Action: The parent lupeol molecule is a multi-target agent.[9] The ester derivative might have an altered affinity for these targets. It's possible the derivative is more potent at one target but less so at others, resulting in a similar overall in vivo effect.
Data on Anti-inflammatory Activity
Table 1: In Vivo Anti-inflammatory Activity of Lupeol and its Acetate Derivative
| Compound | Model | Dose | Inhibition of Edema (%) | Reference |
| Lupeol | TPA-Induced Ear Edema | 0.5 mg/ear | Significant suppression | [8][9] |
| Lupeol | TPA-Induced Ear Edema | 1.0 mg/ear | Significant suppression | [8][9] |
| Lupeol Acetate | Carrageenan-Induced Paw Edema | 5 mg/kg | Significant | [7] |
| Lupeol Acetate | Carrageenan-Induced Paw Edema | 10 mg/kg | Significant | [6][7] |
| Lupeol Acetate | Carrageenan-Induced Paw Edema | 25 mg/kg | Significant | [6][7] |
| Lupeol Acetate | Carrageenan-Induced Paw Edema | 50 mg/kg | Significant | [6][7] |
| Lupeol Acetate | Dextran-Induced Paw Edema | 12.5 mg/kg | Significant | [7] |
| Lupeol Acetate | Dextran-Induced Paw Edema | 25 mg/kg | Significant | [7] |
Table 2: In Vitro Anti-inflammatory Activity of Lupeol and its Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Lupeol | A23187-stimulated macrophages | PGE₂ production | Dose-dependent suppression | [8] |
| Lupeol | LPS-treated macrophages | TNF-α & IL-1β production | Inhibition at 10-100 µM | [8] |
| Lupeol Indole Derivatives | RAW 264.7 & J774A.1 | Nitric Oxide (NO) production | 18.4 - 48.7 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of Lupeol Esters
This protocol is a general guideline for the esterification of lupeol with a carboxylic acid using DIC/DMAP as the coupling system.
Materials:
-
Lupeol
-
Desired carboxylic acid (e.g., stearic acid, palmitic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve lupeol (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIC (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the lupeol ester.
-
Characterize the final product using NMR, IR, and MS.
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This protocol outlines the procedure for evaluating the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Swiss mice (25-30 g)
-
Test compound (lupeol ester)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in saline
-
Pletismometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at various doses.
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for synthesis and evaluation of lupeol esters.
Caption: Lupeol's inhibition of the NF-κB inflammatory pathway.[9][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new heterocyclic lupeol derivatives as nitric oxide and pro-inflammatory cytokine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
Technical Support Center: Synthesis and Solubility Enhancement of Lupeol Palmitate Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lupeol palmitate analogs with improved solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound's poor aqueous solubility stems from its highly lipophilic nature.[1][2] The large, nonpolar pentacyclic triterpene core of lupeol, combined with the long hydrocarbon chain of the palmitate ester, results in a molecule with very limited ability to interact with water molecules.[3] This high lipophilicity is a significant hurdle for its clinical application and bioavailability.[1][4]
Q2: What are the general strategies for improving the solubility of this compound analogs?
Strategies to enhance the solubility of lipophilic compounds like this compound analogs can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods aim to increase the surface area of the compound to improve its dissolution rate.[5] Techniques include:
-
Particle size reduction: Micronization and nanosuspension technologies can significantly increase the surface area of the drug, leading to better dissolution.[6][7]
-
Amorphous solid dispersions: Converting the crystalline form of the analog to a more soluble amorphous state by dispersing it in a polymer matrix can enhance solubility.[6]
-
-
Chemical Modifications: These approaches involve altering the molecular structure or formulation to increase solubility.
-
Co-solvency: Using a mixture of a water-miscible solvent in which the compound is soluble, along with water, can improve overall solubility.[8]
-
Prodrugs and Derivatives: Synthesizing analogs with more polar functional groups can intrinsically increase aqueous solubility. For instance, creating carbamate derivatives and subsequent salt formation has been shown to significantly enhance the water solubility of lupeol analogs.[9]
-
Lipid-Based Formulations: Formulating the analog in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption.[6][7]
-
Q3: Can modifying the ester chain length of this compound improve solubility?
While esterification itself may only marginally improve buffer solubility, modifying the ester chain is a potential strategy.[3] Shorter ester chains or the introduction of polar functional groups into the ester moiety could enhance aqueous solubility. For example, lupeol succinate, with a terminal carboxylic acid group, is less hydrophobic than lupeol acetate and propionate.[2]
Troubleshooting Guides
Issue 1: Synthesized this compound Analog Has Poor Yield
Potential Causes:
-
Incomplete reaction: The esterification reaction may not have gone to completion.
-
Side reactions: Competing reactions could be consuming the starting materials.
-
Degradation of product: The product might be unstable under the reaction or purification conditions.
-
Inefficient purification: Significant loss of product during column chromatography or recrystallization.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting lupeol.
-
Optimize Reaction Conditions:
-
Purification Strategy:
-
Column Chromatography: Use an appropriate solvent system for column chromatography to effectively separate the product from unreacted starting materials and byproducts. A common system is a gradient of ethyl acetate in hexane.[10]
-
Recrystallization: If the product is a solid, select an appropriate solvent or solvent mixture for recrystallization to obtain a pure product with minimal loss.
-
Issue 2: The Synthesized Analog Shows No Improvement in Aqueous Solubility
Potential Causes:
-
High Lipophilicity: The modification made to the palmitate chain may not have been sufficient to overcome the inherent lipophilicity of the lupeol backbone.
-
Crystallinity: The analog may be highly crystalline, which can negatively impact its dissolution rate.
-
Incorrect pH of the medium: The solubility of analogs with ionizable groups can be pH-dependent.
Troubleshooting Steps:
-
Further Chemical Modification: Consider introducing more polar groups. For example, synthesizing a carbamate derivative and then forming a salt can dramatically increase water solubility.[9]
-
Formulation Strategies:
-
Co-solvents: Test the solubility of the analog in various co-solvent systems (e.g., water/ethanol, water/PEG 400).
-
Particle Size Reduction: If you have sufficient material, explore micronization or the preparation of a nanosuspension.[6]
-
Lipid-Based Formulations: Investigate the solubility in lipid excipients to assess the feasibility of a lipid-based drug delivery system.[7]
-
-
pH Adjustment: For analogs with acidic or basic moieties, determine the pKa and measure solubility at different pH values to find the pH of maximum solubility.
Experimental Protocols
Protocol 1: General Synthesis of Lupeol Esters
This protocol is adapted from the synthesis of lupeol esters and can be modified for this compound analogs.[2]
Materials:
-
Lupeol
-
Desired carboxylic acid or carboxylic acid anhydride
-
Tetrahydrofuran (THF)
-
N-methylmorpholine
-
Appropriate acylating agent (e.g., isobutyl chloroformate)
-
Dichloromethane (for extraction)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve lupeol in THF.
-
Add N-methylmorpholine and the desired carboxylic acid/anhydride.
-
Cool the mixture (e.g., in an ice bath) and add the acylating agent.
-
Allow the reaction to proceed, monitoring by TLC.
-
Once the reaction is complete, quench the reaction and extract the product with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is a standard method to determine the aqueous solubility of a compound.[8]
Materials:
-
Synthesized this compound analog
-
Phosphate-buffered saline (PBS, pH 7.4) or other relevant aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the analog to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved analog in the filtrate using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of the analog in the tested buffer.
Quantitative Data Summary
| Lupeol Derivative | Melting Point (°C) | LogP (Lipophilicity) | Reference |
| Lupeol | 215-216 | 7.67 | [4] |
| Lupeol Acetate | 216-218 | 8.24 | [2] |
| Lupeol Propionate | 168-170 | 8.66 | [2] |
| Lupeol Succinate | 138-140 | 6.87 | [2] |
| Lupeol Isonicotinate | 225-227 | 7.39 | [2] |
| Lupeol Acetylsalicylate | 128-130 | 8.16 | [2] |
Note: A lower LogP value generally indicates lower lipophilicity and potentially higher aqueous solubility.
Visualizations
Caption: Experimental workflow for synthesis and solubility testing.
Caption: Troubleshooting decision tree for low solubility issues.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New lupeol esters as active substances in the treatment of skin damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. New Derivatives of Lupeol and Their Biological Activity [mdpi.com]
Technical Support Center: Lupeol Palmitate in Normal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering unexpected toxicity with lupeol palmitate in normal cell lines. Our goal is to help you identify and resolve potential experimental artifacts and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to normal cell lines?
A1: Generally, lupeol and its derivatives, including this compound, are reported to have low toxicity towards normal cells and tissues at effective therapeutic doses.[1][2][3][4][5] Their cytotoxic effects are often observed to be selective for cancer cells.[4][6] If you are observing significant toxicity in your normal cell lines, it may be due to experimental conditions rather than the intrinsic properties of the compound.
Q2: What are the common causes of apparent cytotoxicity in in vitro assays?
A2: Several factors can lead to misleading results in cytotoxicity assays, including:
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations.[7]
-
Compound Precipitation: this compound has poor water solubility.[8][9] If it precipitates out of solution in your cell culture medium, these precipitates can be mistaken for dead cells or interfere with assay readings.
-
Inappropriate Assay Selection: Some cytotoxicity assays can be affected by the chemical properties of the test compound, leading to false-positive results.[10]
-
High Cell Density: Over-confluent cell cultures can exhibit increased cell death, which may be incorrectly attributed to the compound being tested.[11]
-
Serum Starvation: While a common technique to synchronize cell cycles, prolonged serum starvation can negatively impact cell health and increase susceptibility to stress.[12][13][14]
Q3: Can the palmitate moiety of this compound contribute to toxicity?
A3: Yes, under certain conditions. While lupeol itself is generally considered non-toxic to normal cells, high concentrations of saturated fatty acids like palmitate can induce cellular stress and potentiate the toxicity of other compounds.[15] This is an important consideration, especially in metabolic studies.
Q4: How can I mitigate potential oxidative stress in my cell cultures when using this compound?
A4: Co-treatment with an antioxidant may help improve overall cell health and mitigate potential oxidative stress, which can be a general cellular response to foreign compounds.[16][17][18][19] Antioxidants can help neutralize reactive oxygen species (ROS) and protect cells from damage.[16][17][18][19]
Troubleshooting Guides
Issue 1: High levels of cell death observed in vehicle control wells.
-
Possible Cause: The concentration of the solvent (e.g., DMSO, ethanol) is too high.
-
Troubleshooting Steps:
-
Determine the maximum solvent concentration your cell line can tolerate without a significant decrease in viability. This is typically below 0.5% for DMSO.
-
Prepare a serial dilution of your solvent in culture medium and treat your cells to identify the no-observed-adverse-effect level (NOAEL).
-
Ensure that the final solvent concentration is consistent across all wells, including the vehicle control.[7]
-
Issue 2: Precipitate observed in the culture medium after adding this compound.
-
Possible Cause: Poor solubility of this compound in the aqueous culture medium.[8][9]
-
Troubleshooting Steps:
-
Visually inspect the wells with a microscope after adding the compound.
-
Try dissolving this compound in a different biocompatible solvent or using a stock solution with a higher concentration to minimize the volume added to the medium.
-
Consider using a formulation aid, such as a small amount of serum or a carrier protein like bovine serum albumin (BSA), to improve solubility.
-
If precipitation is unavoidable, consider its potential interference with your chosen cytotoxicity assay.
-
Issue 3: Inconsistent results between different cytotoxicity assays.
-
Possible Cause: Interference of this compound with the assay chemistry. For example, a compound that is a reducing agent could interfere with assays that rely on redox indicators (e.g., MTT, XTT).
-
Troubleshooting Steps:
-
Use at least two different cytotoxicity assays based on different principles to confirm your results. For example, combine a metabolic assay (like MTT or CellTiter-Glo®) with a membrane integrity assay (like LDH release or a dye exclusion assay with trypan blue or propidium iodide).[20]
-
Run a cell-free assay with this compound and the assay reagents to check for direct chemical interference.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values to illustrate how different experimental conditions can impact the apparent toxicity of a compound. Note: These are not actual experimental values for this compound but are provided for illustrative purposes.
| Cell Line | Treatment Condition | Apparent IC50 (µM) | Notes |
| Normal Human Fibroblasts | 1% DMSO | 50 | High solvent concentration may be contributing to toxicity. |
| Normal Human Fibroblasts | 0.1% DMSO | > 200 | Reducing solvent concentration shows less toxicity. |
| Normal Liver Cells | Standard Medium | > 150 | |
| Normal Liver Cells | High Palmitate Medium | 75 | Elevated free fatty acids may sensitize cells to the compound.[15] |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment.[11]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is the same in all wells and does not exceed the tolerated level for the cells.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine - NAC)
-
Determine NAC Working Concentration: Perform a dose-response experiment to find a non-toxic concentration of NAC for your cell line.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment: Prepare your this compound dilutions as usual. In parallel, prepare a solution of NAC in a culture medium at the predetermined non-toxic concentration. Treat the cells with both this compound and NAC simultaneously.
-
Controls: Include controls for this compound alone, NAC alone, and a vehicle control.
-
Follow-up: Proceed with your chosen cytotoxicity assay as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting unexpected cytotoxicity of this compound.
Caption: Simplified diagram of potential cellular stress responses and mitigation.
References
- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 9. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imedpub.com [imedpub.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lupeol Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of lupeol from various natural sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.
Troubleshooting Guide
This section addresses common issues encountered during lupeol extraction experiments.
| Question | Answer |
| Why is my lupeol yield consistently low? | Several factors can contribute to low lupeol yields. 1. Inappropriate Solvent Choice: Lupeol is a non-polar triterpenoid, and its solubility is highest in non-polar solvents. Petroleum ether, n-hexane, and chloroform are often effective.[1] Using polar solvents like water or ethanol alone may result in poor extraction. 2. Inefficient Extraction Technique: For some plant materials, simple maceration may not be sufficient. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance cell wall disruption and solvent penetration, leading to higher yields.[2] 3. Suboptimal Extraction Time and Temperature: Ensure you are using the optimal duration and temperature for your chosen method. Prolonged exposure to high temperatures can potentially degrade the compound. 4. Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to increase the surface area available for solvent interaction. |
| My extracted lupeol is impure. How can I improve its purity? | Purity is a common challenge in natural product extraction. 1. Pre-extraction Processing: Consider a pre-extraction step with a polar solvent to remove highly polar impurities before extracting with a non-polar solvent for lupeol. 2. Chromatographic Purification: Column chromatography is a standard and effective method for purifying lupeol from crude extracts.[3] Silica gel is commonly used as the stationary phase, with a mobile phase gradient of non-polar to slightly polar solvents (e.g., hexane-ethyl acetate mixtures).[3] 3. Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol, acetone, or a mixture) can further enhance the purity of the isolated lupeol.[4] 4. Saponification: To remove fatty acid esters, the crude extract can be saponified. |
| I am having trouble separating lupeol from other similar triterpenoids. | Co-extraction of structurally similar triterpenoids like α-amyrin and β-amyrin is a frequent issue. 1. High-Resolution Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C8 or C18) and mobile phase can effectively separate lupeol from other triterpenoids.[2][5] 2. Thin-Layer Chromatography (TLC) Optimization: Before scaling up to column chromatography, optimize the solvent system using TLC to achieve the best possible separation between lupeol and the contaminants. A common mobile phase is a mixture of hexane, ethyl acetate, and dichloromethane.[3] 3. Multiple Chromatographic Steps: In some cases, a single chromatographic step may not be sufficient. A combination of different chromatographic techniques (e.g., silica gel followed by Sephadex) may be necessary. |
| How can I confirm the identity and quantity of the extracted lupeol? | Several analytical techniques can be used for the identification and quantification of lupeol. 1. Thin-Layer Chromatography (TLC): TLC is a quick and simple method for preliminary identification by comparing the Rf value of the extract with a lupeol standard.[3] 2. High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for quantification.[6][7] Lupeol can be detected using a UV detector, typically around 210 nm.[2][5] 3. High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers better separation and quantification accuracy compared to conventional TLC.[1] 4. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both identification and quantification, providing structural information through mass fragmentation patterns.[1][6] 5. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: For unequivocal structural confirmation, 1H and 13C NMR, as well as IR spectroscopy, are essential. The IR spectrum of lupeol shows characteristic peaks for a hydroxyl group (~3384 cm-1) and an olefinic moiety (~1654 cm-1).[8] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common natural sources for lupeol extraction? | Lupeol is found in a wide variety of plants. Some common sources include mango (Mangifera indica), sea grape (Coccoloba uvifera), Bombax ceiba, and various medicinal plants.[1][2][7] The leaves of Coccoloba uvifera have been reported to be a particularly rich source.[2][9] |
| Which extraction method provides the highest yield of lupeol? | The optimal extraction method can vary depending on the plant source. However, studies have shown that modern techniques like Ultrasound-Assisted Extraction (UAE) and High Hydrostatic Pressure Extraction (HHPE) can provide significantly higher yields compared to conventional methods like maceration.[2] For example, UAE has been shown to be more efficient than maceration for extracting lupeol from Coccoloba uvifera leaves.[2] |
| What is the best solvent for extracting lupeol? | As a non-polar compound, lupeol is most effectively extracted using non-polar solvents. Petroleum ether and n-hexane are commonly used and have shown good results.[1][3] The choice of solvent may also depend on the specific plant matrix and the desired purity of the final extract. |
| How can I monitor the progress of my column chromatography for lupeol purification? | Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Small aliquots of the fractions collected from the column are spotted on a TLC plate alongside the crude extract and a lupeol standard. The plate is then developed in an appropriate solvent system, and the spots are visualized to identify the fractions containing lupeol.[3] |
| What are the key characterization data for lupeol? | The melting point of pure lupeol is typically in the range of 215-216°C.[8] Its molecular formula is C30H50O, with a molecular weight of 426.72 g/mol .[6] Key spectroscopic data include characteristic signals in its NMR and IR spectra.[6][8] |
Quantitative Data on Lupeol Extraction
The following tables summarize quantitative data on lupeol yield from different natural sources and extraction methods.
Table 1: Lupeol Yield from Various Plant Sources and Extraction Methods
| Plant Source | Plant Part | Extraction Method | Solvent | Yield (% w/w or mg/g) | Reference |
| Hygrophila schulli | Roots | Soxhlet | Petroleum ether | 6.23% | [1] |
| Hygrophila schulli | Aerial parts | Soxhlet | Petroleum ether | 11.17% | [1] |
| Carissa congesta | Roots | Cold extraction | Petroleum ether | 1.8% | [1] |
| Coccoloba uvifera | Leaf | Maceration | Hexane | 0.7131 mg/g | [10] |
| Coccoloba uvifera | Leaf | Ultrasound-Assisted Extraction (UAE) | Hexane | >1.4 mg/g | [2] |
| Coccoloba uvifera | Leaf | High Hydrostatic Pressure Extraction (HHPE) | Hexane | ~0.9 mg/g | [2] |
| Mangifera indica | - | Ultrasound-Assisted Extraction (UAE) | - | <1.4 mg/g | [2] |
| Mangifera indica | - | High Hydrostatic Pressure Extraction (HHPE) | - | 0.907 mg/g | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lupeol from Coccoloba uvifera Leaves
This protocol is based on the methodology reported for the efficient extraction of lupeol.[3][9]
-
Sample Preparation: Dry the leaves of Coccoloba uvifera and grind them into a fine powder.
-
Extraction:
-
Mix the powdered plant material with n-hexane in a 1:10 (w/v) ratio.
-
Sonicate the mixture at 42 kHz for 30 minutes at 25°C in an ultrasonic bath.
-
-
Filtration: Vacuum filter the mixture using Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Solvent Evaporation: Remove the n-hexane from the filtrate using a rotary evaporator at 45°C and 200 rpm.
-
Drying: Place the obtained extract in a fume hood to remove any residual solvent and then store it in a desiccator.
Protocol 2: Purification of Lupeol using Column Chromatography
This protocol describes a general procedure for purifying lupeol from a crude extract.[3]
-
Stationary Phase Preparation: Pack a glass column with silica gel (60 Å, 40-63 µm) as the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and load it onto the top of the column.
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 80:20 hexane:ethyl acetate).
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing lupeol.
-
Pooling and Evaporation: Combine the fractions rich in lupeol and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General workflow for the extraction and purification of lupeol.
Caption: Troubleshooting guide for addressing low lupeol extraction yields.
References
- 1. bepls.com [bepls.com]
- 2. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. CN104119418A - Preparation method of lupeol - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 7. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Lupeol vs. Lupeol Palmitate: A Comparative Guide on Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene found in a variety of fruits and medicinal plants, has garnered significant attention for its diverse pharmacological activities, most notably its anti-inflammatory properties. Its ester derivative, lupeol palmitate, has also been investigated for similar effects. This guide provides a comprehensive comparison of the anti-inflammatory activities of lupeol and this compound, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Quantitative Comparison of Anti-Inflammatory Activity
While direct comparative studies quantifying the anti-inflammatory effects of lupeol and this compound are limited, the available data from various in vivo and in vitro models provide valuable insights. The following table summarizes key findings from studies on lupeol and its derivatives.
| Compound | Model System | Dosage/Concentration | Key Findings | Reference |
| Lupeol | Carrageenan-Induced Rat Paw Edema | 100 mg/kg (oral) | 50% inhibition of paw edema.[1] | |
| Lupeol | Adjuvant-Induced Arthritis in Rats | Not Specified | 39% reduction in paw swelling.[1][2] | |
| Lupeol Linoleate | Adjuvant-Induced Arthritis in Rats | Not Specified | 58% reduction in paw swelling.[1][2] | |
| Lupeol and its derivatives (including palmitate) | Rat and Mouse Models of Inflammation | Not Specified | Higher anti-inflammatory activity than indomethacin.[3] | |
| This compound | Topical Inflammation Model | Not Specified | Palmitoylation of the OH-3 group of lupeol decreased epidermal tissue reconstitution.[4] | |
| Lupeol Acetate | Carrageenan-Induced Peritonitis in Mice | 1, 10, and 20 mg/kg (i.p.) | Dose-dependent inhibition of neutrophil migration by approximately 52%, 79%, and 90%, respectively.[5] | |
| Lupeol Acetate | LPS-stimulated RAW 264.7 cells | 2, 4, 8 µM | Significantly reduced iNOS and COX-2 protein levels. IC50 for iNOS was 5.35 µM and for COX-2 was 5.13 µM.[6] |
Mechanisms of Anti-Inflammatory Action
Lupeol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and COX-2 pathways.
Lupeol's Anti-Inflammatory Signaling Pathway
Lupeol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] By preventing the degradation of IκBα, an inhibitory protein, lupeol keeps NF-κB in an inactive state in the cytoplasm, thereby downregulating the inflammatory response.[7] Furthermore, lupeol can suppress the expression and activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]
This compound's Anti-Inflammatory Signaling Pathway
The precise molecular mechanisms underlying the anti-inflammatory activity of this compound are not as well-documented as those of lupeol. However, it is plausible that it shares a similar mechanism of action, involving the modulation of key inflammatory pathways such as NF-κB and COX-2.[9] The palmitate moiety may influence the compound's lipophilicity, potentially affecting its absorption, distribution, and interaction with cellular membranes and molecular targets. One study suggested that palmitoylation of the hydroxyl group at the C-3 position of lupeol could decrease its anti-inflammatory effect in a topical inflammation model, indicating that the structural modification has a significant impact on its biological activity.[4] Further research is required to fully elucidate the specific signaling pathways targeted by this compound.
Experimental Protocols
The anti-inflammatory activity of lupeol and its derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents. This in vivo assay is a well-established and reproducible method for screening potential anti-inflammatory agents.
Carrageenan-Induced Paw Edema Assay
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit edema formation in the paw of a rodent following the injection of carrageenan.
Materials:
-
Test compounds (Lupeol, this compound)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Male Swiss mice or Wistar rats (25-30 g or 150-200 g, respectively)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III: Test compound (e.g., Lupeol) at a specific dose
-
Group IV: Test compound (e.g., this compound) at a specific dose
-
-
Compound Administration: Administer the test compounds, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of inflammation.[5]
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to determine the significance of the observed differences between the groups.
Conclusion
Both lupeol and its ester derivative, this compound, demonstrate promising anti-inflammatory properties. Lupeol's mechanism of action is relatively well-understood, primarily involving the inhibition of the NF-κB and COX-2 signaling pathways. While direct comparative data is scarce, available evidence suggests that esterification of lupeol can modulate its anti-inflammatory potency, with some derivatives showing enhanced activity. However, one study indicated that palmitoylation might decrease its effectiveness in a topical model. The lack of comprehensive, direct comparative studies between lupeol and this compound highlights a significant research gap. Future investigations should focus on head-to-head comparisons of these compounds in various in vivo and in vitro models to definitively establish their relative potencies and to fully elucidate the molecular mechanisms of this compound. Such studies will be crucial for guiding the development of these natural compounds as potential therapeutic agents for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of lupeol and lupeol linoleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balanophora spicata and Lupeol Acetate Possess Antinociceptive and Anti-Inflammatory Activities In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Analysis of Lupeol Palmitate and Indomethacin: Efficacy and Safety in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of lupeol palmitate, a naturally derived triterpenoid ester, and indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID). We will delve into their anti-inflammatory efficacy and ulcerogenic potential, supported by experimental data. This objective comparison aims to highlight the therapeutic potential and safety profiles of each compound, offering valuable insights for future drug development and research.
Executive Summary
Inflammation, a critical biological response, can become detrimental when dysregulated, leading to chronic diseases. While NSAIDs like indomethacin are mainstays in anti-inflammatory therapy, their use is often limited by significant gastrointestinal side effects. This compound, a derivative of the naturally occurring triterpene lupeol, has emerged as a promising alternative with potent anti-inflammatory properties and a potentially superior safety profile. This guide presents a side-by-side comparison of their performance in preclinical models, focusing on anti-inflammatory activity and ulcerogenic risk.
Anti-Inflammatory Efficacy: A Quantitative Comparison
The anti-inflammatory effects of this compound and indomethacin have been evaluated in various preclinical models, most notably the carrageenan-induced paw edema assay in rats, a standard model for acute inflammation.
While direct comparative studies using this compound are limited, research on lupeol and its derivatives provides strong evidence of its anti-inflammatory potential. One study found that a lupeol fraction demonstrated a 50% inhibition of paw edema at a dose of 100 mg/kg.[1] In comparison, indomethacin at a dose of 10 mg/kg showed a 48% inhibition in the same model.[1] Another study reported that at a 10 mg/kg dose, indomethacin inhibited edema by 46.5%.[2] It is important to note that lupeol and its esters have been reported to exhibit higher anti-inflammatory activity than indomethacin in some inflammatory models.[3]
Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Percent Inhibition of Edema | Reference |
| Lupeol Fraction | 100 | 50% | [1] |
| Indomethacin | 10 | 48% | [1] |
| Indomethacin | 10 | 46.5% | [2] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Ulcerogenic Potential: A Key Differentiator
A significant drawback of indomethacin and other NSAIDs is their propensity to cause gastric ulcers. This is primarily due to the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa.
In stark contrast, lupeol and its derivatives, including this compound, have been shown to be devoid of ulcerogenic actions.[4] In fact, lupeol esters have demonstrated potent antiulcer activity.[3] One study highlighted that this compound, among other derivatives, possesses better antiulcer activity than lupeol itself in a cold restraint-induced gastric ulcer model.
The ulcerogenic potential of indomethacin is well-documented, with studies reporting a significant increase in the ulcer index, a quantitative measure of gastric damage. For instance, one study recorded an ulcer index of 18.50 for indomethacin.[5]
Table 2: Comparative Ulcerogenic Activity
| Compound | Dose | Ulcer Index | Ulcerogenic Action | Reference |
| This compound | Not specified | Not available | Devoid of ulcerogenic action; Potent antiulcer activity | [4] |
| Indomethacin | Not specified | 18.50 | Present | [5] |
Mechanism of Action: Divergent Signaling Pathways
The differing efficacy and safety profiles of this compound and indomethacin can be attributed to their distinct mechanisms of action at the molecular level.
Indomethacin: A Non-Selective COX Inhibitor
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[6][7] The inhibition of COX-2 is responsible for its therapeutic effects, as this enzyme is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling. However, its inhibition of the constitutively expressed COX-1 enzyme disrupts the production of prostaglandins that protect the gastric lining, leading to ulceration.[6][7]
This compound: A Multi-Target Modulator of Inflammatory Pathways
Lupeol and its derivatives, including this compound, exhibit anti-inflammatory effects through a multi-pronged mechanism that does not primarily involve COX inhibition. This explains its lack of gastric side effects. The anti-inflammatory action of lupeol is associated with the downregulation of key pro-inflammatory signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Lupeol has been shown to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9][10]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and proliferation, and its inhibition by lupeol contributes to the resolution of inflammation.[8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Lupeol can modulate the activity of MAPKs such as p38 and ERK, which play a significant role in the inflammatory response.[11]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Wistar albino rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan suspension is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds (this compound or indomethacin) or a vehicle control are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group.
Determination of Ulcer Index
This protocol is used to quantify the extent of gastric mucosal damage.
-
Induction of Ulcers: Gastric ulcers are induced in rats through various methods, such as administration of indomethacin, ethanol, or exposure to cold restraint stress.
-
Drug Administration: Test compounds are administered prior to the ulcerogenic stimulus.
-
Stomach Excision: After a specific period, the animals are euthanized, and their stomachs are removed.
-
Scoring of Ulcers: The stomachs are opened along the greater curvature, washed, and examined for ulcers. The severity of the ulcers is scored based on their number and size.
-
Calculation of Ulcer Index: The ulcer index is calculated for each group, providing a quantitative measure of ulceration.
Conclusion
The available preclinical data strongly suggests that this compound holds significant promise as an anti-inflammatory agent with a superior safety profile compared to indomethacin. Its multi-target mechanism of action, which avoids the inhibition of COX-1, appears to be the key to its gastroprotective properties. While indomethacin remains a potent anti-inflammatory drug, its clinical utility is hampered by its ulcerogenic side effects.
Further head-to-head comparative studies are warranted to establish the relative potency and therapeutic index of this compound and indomethacin conclusively. However, the current evidence positions this compound as a compelling candidate for the development of a new class of safer anti-inflammatory drugs. This could have a profound impact on the management of chronic inflammatory diseases, offering effective treatment without the debilitating gastrointestinal complications associated with traditional NSAIDs.
References
- 1. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of lupeol and lupeol linoleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
- 9. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jddtonline.info [jddtonline.info]
Validating Anticancer Effects of Lupeol Palmitate in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer effects of lupeol palmitate, drawing upon existing preclinical data from xenograft models for its parent compound, lupeol. While direct experimental data on this compound in this context is limited, the extensive research on lupeol offers valuable insights into its likely mechanisms and efficacy. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.
Comparative Performance in Xenograft Models
Lupeol, a dietary triterpene, has demonstrated significant anticancer activity in various xenograft models. These studies provide a strong rationale for investigating this compound, a fatty acid ester derivative of lupeol, which may offer altered pharmacokinetic properties. The following tables summarize the quantitative data from key studies on lupeol's efficacy in inhibiting tumor growth.
Table 1: Efficacy of Lupeol in Prostate Cancer Xenograft Models
| Cancer Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Key Findings |
| CWR22Rnu1 (Androgen-sensitive human prostate cancer) | Athymic nude mice | 40 mg/kg lupeol, intraperitoneally, 3 times/week | Significant inhibition of tumor growth | Reduced prostate-specific antigen (PSA) secretion; induced Fas-mediated apoptosis.[1] |
| LNCaP (Androgen-sensitive human prostate cancer) | Xenograft mouse model | 40 mg/kg lupeol | Inhibition of tumor growth | Targeted the Wnt/β-catenin signaling pathway.[2] |
Table 2: Efficacy of Lupeol in Melanoma Xenograft Models
| Cancer Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Key Findings |
| 451Lu (Human metastatic melanoma) | Athymic nude mice | 40 mg/kg lupeol, intraperitoneally, 3 times/week | Significantly reduced tumor growth | Modulated proliferation markers (Ki-67, PCNA), apoptotic markers (Bcl-2, Bax), and cell cycle regulators.[3][4] |
| Melanoma-bearing mouse model | Mice | Systemic and local injections of lupeol | Significantly decreased tumor growth rates | Suppressed tumor growth and induced cell cycle arrest.[5] |
Table 3: Efficacy of Lupeol in Other Cancer Xenograft Models
| Cancer Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Key Findings |
| AsPC-1 (Human pancreatic cancer) | Xenograft mouse model | 40 mg/kg lupeol, 3 times/week | Inhibition of tumor growth | Decreased the expression of cFLIP protein.[2] |
| KKU-M213 & RMCCA-1 (Cholangiocarcinoma) | Nude mice | 10 mg/kg lupeol, 3 times/week for 4 weeks | 28% delay in tumor growth | Disrupted tumor angiogenesis and reduced macrophage recruitment.[6] |
| MHCC-LM3 (Hepatocellular carcinoma) | Chemoresistant HCC tumor model | Lupeol treatment | Dramatically decreased tumor volumes (effect equivalent to combined cisplatin and doxorubicin) | Targeted liver tumor-initiating cells through PTEN-Akt-ABCG2 pathway.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the validation of lupeol's anticancer effects in xenograft models.
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the essential steps for establishing and monitoring subcutaneous xenograft tumors in mice.
-
Cell Culture: Human cancer cell lines (e.g., 451Lu melanoma, CWR22Rnu1 prostate) are cultured in appropriate media (e.g., RPMI-1640 or DMEM supplemented with FBS and antibiotics) to 80-90% confluency.
-
Cell Preparation: Cells are harvested using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution, often a 1:1 mixture of serum-free media and Matrigel®, to a final concentration of 1 x 10^6 to 1 x 10^7 cells per injection volume.
-
Animal Model: Six- to eight-week-old male athymic nude mice (BALB/c-nu/nu) are typically used.[8] All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Inoculation: A cell suspension of 100-200 µL is injected subcutaneously into the flank of each mouse using a 23-25 gauge needle.[9]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. Lupeol or this compound (dissolved in a vehicle like corn oil) is administered via intraperitoneal injection at a specified dosage and schedule (e.g., 40 mg/kg, 3 times per week). The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (length × width²) / 2.[10]
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Signaling Pathways Modulated by Lupeol
Lupeol exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. It is anticipated that this compound would engage similar molecular targets.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Lupeol has been shown to inhibit this pathway, leading to decreased cancer cell viability.[11][12]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical in cell fate determination, proliferation, and migration. Dysregulation of this pathway is common in many cancers. Lupeol has been found to inhibit this pathway in prostate cancer cells.[2][11]
Conclusion and Future Directions
The available preclinical data for lupeol strongly suggests that it is a potent anticancer agent with a favorable safety profile. These findings provide a solid foundation for the investigation of this compound in xenograft models. Future studies should focus on directly evaluating the efficacy of this compound in various cancer xenografts, comparing its performance against both lupeol and standard-of-care chemotherapeutics. Elucidating the pharmacokinetic and pharmacodynamic properties of this compound will be critical in determining its potential as a clinically viable anticancer drug. The detailed protocols and pathway analyses presented in this guide are intended to facilitate the design of these crucial next-step experiments.
References
- 1. A novel dietary triterpene Lupeol induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol inhibits growth of highly aggressive human metastatic melanoma cells in vitro and in vivo by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic and local injections of lupeol inhibit tumor growth in a melanoma-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lupeol targets liver tumor-initiating cells through phosphatase and tensin homolog modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse tumor xenograft model [bio-protocol.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
The Selective Cytotoxicity of Lupeol Palmitate: A Comparative Guide for Researchers
An objective analysis of the differential effects of lupeol and its palmitate ester on cancerous and normal cells, supported by experimental data.
Lupeol, a dietary pentacyclic triterpenoid found in numerous fruits and vegetables, has garnered significant attention for its potential as a chemopreventive and therapeutic agent.[1] Its efficacy is largely attributed to its ability to selectively target cancer cells while exhibiting minimal to no toxicity towards normal cells.[1][2] This guide focuses on the selective cytotoxicity of a specific ester derivative, lupeol palmitate, in comparison to its parent compound, lupeol. While research specifically isolating the effects of this compound is still emerging, existing studies on lupeol and its esters provide a strong foundation for its potential as a selective anticancer agent.
Data Presentation: Comparative Cytotoxicity
The selective action of lupeol and its derivatives is best illustrated by comparing the concentrations required to inhibit the growth of cancer cells versus normal cells. The 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) are key metrics in this assessment.
This compound: Growth Inhibition Data
A study directly evaluating this compound demonstrated its cytostatic effects on several human cancer cell lines. Notably, lupeol itself was inactive (GI50 > 250 µg/mL) in this particular assay, highlighting the potential for enhanced bioactivity through esterification.
| Compound | Cell Line | Cancer Type | GI50 (µg/mL) |
| This compound | K-562 | Chronic Myelogenous Leukemia | 24.3 |
| HT-29 | Colorectal Adenocarcinoma | 31.9 | |
| U-251 | Glioblastoma | > 50 | |
| NCI-H460 | Non-small Cell Lung Cancer | > 50 | |
| PC-3 | Prostate Cancer | > 50 | |
| OVCAR-3 | Ovarian Adenocarcinoma | > 50 | |
| MCF-7 | Breast Adenocarcinoma | > 50 | |
| Data sourced from Silva et al. (2017). GI50 is the concentration required to inhibit cell growth by 50%.[3][4] |
The study highlighted a selective growth inhibition effect of this compound on erythromyeloblastoid leukemia (K-562) cells.[3]
Lupeol: A Record of Selective Cytotoxicity
Extensive research on the parent compound, lupeol, provides strong evidence of its selective action against various cancer types while sparing their normal counterparts.
| Compound | Cell Line | Cell Type | IC50 Value | Finding |
| Lupeol | 451Lu | Metastatic Melanoma | 38 µmol/L | Significant decrease in viability.[5] |
| WM35 | Non-metastatic Melanoma | 32 µmol/L | Significant decrease in viability.[5] | |
| Normal Human Melanocytes | Normal Skin Cells | > 80 µmol/L | Marginal effect on cell viability.[5][6] | |
| Lupeol | MCF-7 | Breast Cancer | 80 µM | Effective change in cell viability.[7] |
| MCF-10A | Normal Breast Cells | Not cytotoxic | No significant morphological changes observed.[7] | |
| Lupeol | LNCaP | Prostate Cancer | ~15.43 µg/mL (48h) | Dose-dependent cytotoxic effect.[8] |
| WPMY-1 | Normal Prostate Cells | ~19.93 µg/mL (48h) | Lower cytotoxic effect compared to cancer cells.[8] | |
| Lupeol | HeLa | Cervical Cancer | 37.7 - 51.9 µM | Cytotoxic activity observed.[9][10] |
| KB | Nasopharyngeal Carcinoma | 37.7 - 51.9 µM | Cytotoxic activity observed.[9][10] | |
| A-549 | Lung Carcinoma | 37.7 - 51.9 µM | Cytotoxic activity observed.[9][10] |
Mechanism of Action: Multi-Targeting Signaling Pathways
Lupeol and its derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2] Studies have shown that lupeol targets multiple pathways, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[2][11]
Key molecular pathways targeted by lupeol include:
-
PI3K/Akt Signaling: Lupeol has been shown to inhibit the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[2][11]
-
Wnt/β-catenin Signaling: In prostate cancer cells, lupeol can decrease the expression of genes associated with the Wnt/β-catenin signaling pathway, reducing proliferation.[2][12]
-
Fas-mediated Apoptosis: Lupeol can induce apoptosis by activating the Fas receptor-mediated apoptotic pathway.[2]
-
Bcl-2 Family Proteins: It modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis in cancer cells.[2][7]
Caption: Simplified signaling pathways modulated by lupeol in cancer cells.
Experimental Protocols
The evaluation of this compound's cytotoxicity involves standard cell-based assays. Below is a generalized protocol based on methodologies cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., K-562, HT-29) and normal cell lines (e.g., MCF-10A, Normal Human Melanocytes) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.[5][7]
-
Sample Preparation: this compound is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment.[5]
-
Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The final solvent concentration is kept constant and low (e.g., <0.25%) across all treatments to avoid solvent-induced toxicity.[5]
Cytotoxicity and Cell Viability Assays
The effect of this compound on cell viability is commonly determined using colorimetric assays after a specific incubation period (e.g., 72 hours).
-
MTT Assay: This assay measures the metabolic activity of cells.
-
After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.[5]
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 or GI50 value is then calculated from the dose-response curve.
-
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion
The available evidence strongly suggests that lupeol and its derivatives, including this compound, are promising candidates for cancer therapy due to their selective cytotoxicity. While lupeol has been extensively shown to be effective against a wide range of cancer cells with minimal impact on normal cells, the specific data for this compound indicates a selective cytostatic effect, particularly against leukemia cells. The esterification of lupeol may enhance its bioactivity against certain cancer types. Further research is warranted to expand the comparative cytotoxicity profile of this compound against a broader panel of cancer and normal cell lines to fully elucidate its therapeutic potential and mechanisms of selective action.
References
- 1. Chemotherapeutic potential of lupeol against cancer in pre-clinical model: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Lupeol and its esters : NMR, powder XRD data and in vitro evaluation of cancer cell growth. [repositorio.ufop.br]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Activity of Some Lupeol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lupeol inhibits proliferation of human prostate cancer cells by targeting beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing lupeol palmitate's efficacy in different cancer cell lines"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of lupeol palmitate across different cancer cell lines. While research on this compound is emerging, this document summarizes the available quantitative data and contrasts it with the more extensively studied parent compound, lupeol. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.
Quantitative Efficacy of this compound and Lupeol
The following tables summarize the cytotoxic activity of this compound and lupeol in various cancer cell lines. The data is primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and growth inhibition (GI50) values.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Efficacy Metric | Value (µM) | Citation |
| Breast Cancer | HCC70 | IC50 | 47.6 | [1] |
| Leukemia | K-562 | GI50 | Selective growth inhibition effect | [2] |
Table 2: Efficacy of Lupeol in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MCF-7 | 42.55 | [3] |
| Breast Cancer | MDA-MB-231 | 62.24 | [3] |
| Breast Cancer | MCF-7 | 80 | [4] |
| Colorectal Cancer | HCT116 | 53.3 (48h) | [5] |
| Colorectal Cancer | SW480 | 90.2 (48h) | [5] |
Note: The efficacy of lupeol has been documented in a wider range of cancer cell lines, including lung, prostate, and pancreatic cancer; however, specific IC50 values were not consistently reported in the reviewed literature.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the efficacy of compounds like lupeol and this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (lupeol or this compound). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in appropriate culture plates and treated with the test compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by lupeol and a general workflow for evaluating the anti-cancer efficacy of a compound.
Caption: A generalized workflow for assessing the anti-cancer efficacy of a compound.
Caption: Key signaling pathways modulated by lupeol leading to anti-cancer effects.
Discussion and Future Directions
The available data, though limited, suggests that this compound exhibits selective anti-cancer activity. Its efficacy against the K-562 leukemia and HCC70 breast cancer cell lines warrants further investigation. The parent compound, lupeol, has demonstrated a broad spectrum of anti-cancer effects across numerous cell lines by modulating key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[1][6][7] Specifically, lupeol has been shown to inhibit the PI3K/Akt and Wnt/β-catenin signaling pathways and induce apoptosis through the Fas receptor-mediated pathway.[6][7] It also promotes cell cycle arrest by upregulating p21 and p27 and downregulating cyclin D1.
The esterification of lupeol to this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioavailability or cellular uptake. Further studies are crucial to:
-
Systematically evaluate the efficacy of this compound across a wider panel of cancer cell lines.
-
Directly compare the potency of this compound with lupeol in the same cell lines.
-
Elucidate the specific molecular mechanisms of action of this compound.
-
Conduct in vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided data and protocols aim to facilitate the design of future studies to fully characterize its anti-cancer properties.
References
- 1. An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lupeol and its Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lupeol, a pentacyclic triterpenoid abundant in many edible plants, has garnered significant attention for its diverse pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of lupeol and its ester derivatives, focusing on their anti-cancer, anti-inflammatory, and anti-diabetic activities. The data presented herein is compiled from various experimental studies to aid in the design and development of novel therapeutic agents based on the lupeol scaffold.
Comparative Biological Activity of Lupeol and its Esters
The therapeutic potential of lupeol can be significantly modulated by esterification of the hydroxyl group at the C-3 position. This modification alters the lipophilicity and steric properties of the molecule, influencing its interaction with biological targets. The following tables summarize the quantitative data from various studies, comparing the efficacy of lupeol and its ester derivatives.
Anticancer Activity
The antiproliferative effects of lupeol and its esters have been evaluated against a range of cancer cell lines. The data, presented as GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition), reveals that esterification can enhance cytotoxic activity.
| Compound | Cancer Cell Line | GI50 (µg/mL) | IC50 (µM) |
| Lupeol | Multiple Lines | > 250[1][2] | 37.7 - 51.8[3] |
| Lupeol Stearate | HT-29 (Colon) | 12.5[1] | - |
| K-562 (Leukemia) | 25.1[1] | - | |
| Lupeol Palmitate | HT-29 (Colon) | 3.9[1] | - |
| K-562 (Leukemia) | 1.6[1] | - | |
| Lupeol Myristate | HT-29 (Colon) | 25.4[1] | - |
| K-562 (Leukemia) | 50.2[1] | - | |
| Lupeol Caprylate | HT-29 (Colon) | 125.8[1] | - |
| K-562 (Leukemia) | > 250[1] | - | |
| Lupeol 3',4'-dimethoxybenzoate | HT-29 (Colon) | 25.1[1] | - |
| K-562 (Leukemia) | 12.6[1] | - | |
| Lupeol tricosanoate | MCF-7 (Breast) | - | 9.4 µg/mL |
| HT-29 (Colon) | - | 6.85 µg/mL | |
| HepG2 (Liver) | - | 12.74 µg/mL | |
| Lupenone | HeLa, KB, MCF-7, A-549 | - | 7.1 - 9.1[3] |
Key Findings:
-
Lupeol itself shows weak to moderate anticancer activity.
-
Esterification with long-chain fatty acids, such as palmitic acid, significantly enhances the cytotoxic effect, particularly against leukemia cells.
-
The length of the fatty acid chain appears to influence activity, with medium-chain esters showing reduced efficacy compared to longer-chain counterparts.
-
Modification of the C-3 hydroxyl to a ketone (lupenone) also results in a notable increase in anticancer potency.
Anti-inflammatory Activity
While quantitative IC50 values for a broad range of lupeol esters in anti-inflammatory assays are not widely available, existing studies demonstrate that esterification can enhance anti-inflammatory effects. The data below is presented as percentage inhibition of paw edema in a rat model of inflammation.
| Compound | Assay | Dosage | % Inhibition of Paw Edema |
| Lupeol | Adjuvant-induced arthritis in rats | - | 39%[2][4] |
| Lupeol Linoleate | Adjuvant-induced arthritis in rats | - | 58%[2][4] |
| Indomethacin (Standard) | Adjuvant-induced arthritis in rats | - | 35%[2][4] |
| Lupeol | Carrageenan-induced paw edema in rats | 100 mg/kg | 50%[1] |
Key Findings:
-
Lupeol linoleate exhibited significantly higher inhibition of paw swelling compared to lupeol and the standard drug indomethacin, suggesting that the introduction of an unsaturated fatty acid ester enhances anti-inflammatory activity[2][4].
-
Lupeol demonstrates a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model[1].
Anti-diabetic Activity (α-Glucosidase Inhibition)
The inhibitory effect of lupeol and its derivatives on α-glucosidase, a key enzyme in carbohydrate digestion, is a measure of their potential as anti-diabetic agents.
| Compound | IC50 (µM) |
| Lupeol | 17[5] |
| Lupeol derivative 2b (benzylidene chain) | 29.4 ± 1.33[5] |
| Lupeol derivative 2e (benzylidene chain) | 20.1 ± 0.91[5] |
| Acarbose (Standard) | - |
Key Findings:
-
Lupeol itself is a potent inhibitor of α-glucosidase.
-
The introduction of a benzylidene chain at the C-28 position can modulate this activity, with some derivatives showing comparable or slightly reduced potency compared to the parent compound[5].
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of lupeol and its esters on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (lupeol and its esters). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of lupeol and its esters.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: The rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of lupeol or its esters. The test compounds and the standard drug are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
Signaling Pathway and Experimental Workflow Diagrams
The biological activities of lupeol and its esters are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for SAR studies.
Caption: Experimental workflow for the synthesis and evaluation of lupeol esters.
Caption: Lupeol's inhibition of the NF-κB signaling pathway.
Caption: Lupeol's modulation of the PI3K/Akt signaling pathway.
References
- 1. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of lupeol and lupeol linoleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Lupeol Palmitate's Antiulcer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antiulcer performance of lupeol palmitate against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into the therapeutic potential of this natural compound.
Comparative Efficacy of Antiulcer Agents
The antiulcer activity of this compound has been evaluated in various preclinical models, demonstrating its potential as a gastroprotective agent. This section compares its efficacy with its parent compound, lupeol, other lupeol esters, and standard antiulcer drugs.
Table 1: Comparative Antiulcer Activity in the Ethanol/HCl-Induced Gastric Ulcer Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Area (mm²) (Mean ± SEM) | % Inhibition | Reference |
| Vehicle | - | 64.45 ± 6.58 | 0 | [1] |
| Carbenoxolone | 100 | Not specified | Not specified | [1] |
| Lupeol | 10 | Reduced lesion area | Not specified | [1] |
| This compound | 30 | Reduced lesion area | Not specified | [1] |
| Lupeol Stearate | Not specified (ED₅₀ = 0.40) | Reduced lesion area | Not specified | [1] |
| Lupeol Myristate | 10 | Reduced lesion area | Not specified | [1] |
| Lupeol Laurate | 30 | Reduced lesion area | Not specified | [1] |
| Lupeol Caprylate | 10 | Reduced lesion area | Not specified | [1] |
Note: The study by Somensi et al. (2020) indicates that this compound at 30 mg/kg reduced the lesion area, though the exact mean and percentage of inhibition are not specified in the abstract. The study focused on lupeol stearate as the most potent derivative.
Table 2: Comparative Antiulcer Activity in the Cold Restraint-Induced Gastric Ulcer Model in Rats
| Treatment Group | Dose | % Antiulcer Activity | Reference |
| Lupeol | Not specified | Less than esters | [2][3] |
| This compound | Not specified | More potent than lupeol | [2][3] |
| Lupeol Acetate | Not specified | More potent than lupeol | [2][3] |
| Lupeol Toluate | Not specified | More potent than lupeol | [2][3] |
| Lupeol Stearate | Not specified | More potent than lupeol | [2][3] |
Note: The study by Lakshmi et al. reported that this compound showed more potent percentage of antiulcer activity compared to the basic molecule lupeol, although specific quantitative data on ulcer index or percentage inhibition were not available in the provided materials.
Table 3: Comparative Efficacy of Lupeol Stearate (a Lupeol Derivative) with Standard Drugs in Acetic Acid-Induced Gastric Ulcer Healing and Recurrence Models
| Treatment Group | Dose (p.o.) | Outcome Measure | Result | % Improvement/Reduction | Reference |
| Gastric Ulcer Healing (Rats) | |||||
| Vehicle | 1 mL/kg | Ulcer Area | - | - | [4][5] |
| Omeprazole | 20 mg/kg (twice daily for 7 days) | Ulcer Area | Significant reduction | Not specified | [4][5] |
| Lupeol Stearate | 1 mg/kg (twice daily for 7 days) | Ulcer Area | Accelerated healing | 63% | [4][5] |
| Gastric Ulcer Recurrence (Mice) | |||||
| Vehicle | 10% DMSO, 1 mL/kg | Severity of Recurrence | - | - | [6][7] |
| Ranitidine | 100 mg/kg (twice daily for 10 days) | Severity of Recurrence | Reduction | 48% | [6][7] |
| Lupeol Stearate | 1 mg/kg (twice daily for 10 days) | Severity of Recurrence | Reduction | 78% | [6][7] |
Note: Data for lupeol stearate is presented as a proxy for a lupeol ester to provide a comparison with standard drugs, as specific comparative data for this compound against these drugs was not available in the searched literature.
Experimental Protocols
Detailed methodologies for the in vivo models used to assess the antiulcer properties of this compound and related compounds are provided below.
Ethanol/HCl-Induced Gastric Ulcer Model in Mice
This model is widely used to evaluate the cytoprotective effects of test compounds against necrotizing agents.
Animals:
-
Weight: 25-35 g[9].
-
Housing: Kept in cages with free access to food and water, maintained in a controlled environment (24 ± 2°C, 12 h light/dark cycle, 60-70% relative humidity)[9]. Animals are acclimatized for at least one week before the experiment[9].
Procedure:
-
Fasting: Mice are fasted for 12-24 hours before the experiment, with free access to water[9][10].
-
Treatment Administration:
-
Ulcer Induction:
-
Euthanasia and Sample Collection:
-
Ulcer Assessment:
-
The stomachs are examined for macroscopic lesions.
-
The ulcer area (in mm²) is measured. The sum of the areas of all lesions is used to calculate the total ulcer area[1].
-
The percentage of ulcer inhibition is calculated using the formula: % Inhibition = [(Ulcer Area_control - Ulcer Area_treated) / Ulcer Area_control] x 100
-
Cold Restraint-Induced Gastric Ulcer Model in Rats
This model induces gastric ulcers through a combination of psychological and physiological stress.
Animals:
-
Species: Wistar rats[11].
-
Housing: Housed under standard laboratory conditions.
Procedure:
-
Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water[11].
-
Treatment Administration:
-
The test compound (this compound), vehicle, or reference drug is administered prior to stress induction.
-
-
Stress Induction:
-
Euthanasia and Ulcer Assessment:
-
Immediately after the stress period, the rats are euthanized.
-
The stomachs are removed, opened along the greater curvature, and examined for ulcers.
-
The severity of the ulcers is scored, and the ulcer index is calculated.
-
Postulated Mechanisms of Action and Signaling Pathways
The gastroprotective effects of lupeol and its derivatives are believed to be multifactorial, involving the enhancement of mucosal defense mechanisms and the reduction of aggressive factors. The proposed mechanisms include the involvement of prostaglandins (PGE), nitric oxide (NO), and sulfhydryl compounds (NP-SH)[1].
Experimental Workflow for In Vivo Antiulcer Validation
Caption: General workflow for in vivo validation of antiulcer properties.
Prostaglandin-Mediated Gastric Protection Signaling Pathway
Prostaglandins, particularly PGE₂, play a crucial role in maintaining gastric mucosal integrity.
Caption: Prostaglandin pathway in gastric cytoprotection.
Role of Nitric Oxide (NO) and Sulfhydryl (SH) Compounds in Gastric Cytoprotection
NO and SH compounds are key players in the maintenance of gastric mucosal defense.
Caption: NO and SH compounds in gastric mucosal defense.
References
- 1. Gastroprotective properties of Lupeol-derived ester: Pre-clinical evidences of Lupeol-stearate as a potent antiulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portuguese.tsijournals.com [portuguese.tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lupeol Stearate Accelerates Healing and Prevents Recurrence of Gastric Ulcer in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lupeol Stearate Accelerates Healing and Prevents Recurrence of Gastric Ulcer in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of cold-restraint stress on gastric ulceration and motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Lupeol Palmitate in Modulating Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lupeol palmitate's performance in modulating key signaling pathways implicated in inflammation and cancer. We will objectively compare its effects with its parent compound, lupeol, and established therapeutic agents such as indomethacin and metformin. This analysis is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a novel therapeutic agent.
Overview of Compounds
This compound: A fatty acid ester of lupeol, a naturally occurring pentacyclic triterpene. While research is more extensive on lupeol, studies suggest that the palmitate ester may exhibit enhanced anti-inflammatory properties.[1]
Lupeol: A well-studied dietary triterpene found in various fruits and vegetables, known for its anti-inflammatory, anti-cancer, and other pharmacological activities.[1]
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. It serves as a standard reference for anti-inflammatory activity.[2]
Metformin: A first-line medication for the treatment of type 2 diabetes, which has also been shown to have anti-inflammatory and anti-cancer effects, often linked to the activation of AMP-activated protein kinase (AMPK).
Modulation of Key Signaling Pathways
Lupeol and its derivatives have been shown to modulate several critical signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The primary pathways of focus are NF-κB, PI3K/Akt, and JNK.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators.
Lupeol has been demonstrated to inhibit the NF-κB signaling pathway.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes. Studies on this compound suggest it possesses similar or even more potent anti-inflammatory effects, likely through a comparable mechanism of NF-κB inhibition.[1]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is often associated with cancer and inflammatory diseases.
Lupeol has been shown to modulate the PI3K/Akt pathway, although its effects can be context-dependent. In some cancer models, lupeol inhibits PI3K/Akt signaling, leading to apoptosis.[5] Conversely, in wound healing studies, lupeol has been observed to activate this pathway, promoting cell migration and proliferation.[6][7] The effect of this compound on this pathway is an active area of investigation, with the expectation that it may also exhibit context-dependent modulation.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK (mitogen-activated protein kinase) signaling pathways and is activated in response to stress stimuli, such as inflammatory cytokines and oxidative stress. It plays a critical role in apoptosis and inflammation.
Studies have shown that lupeol can significantly reduce the phosphorylation of JNK in hypertrophied adipocytes, indicating an inhibitory effect on this pro-inflammatory pathway.[3] Metformin has also been shown to modulate the JNK pathway.[8][9][10][11][12] Given the enhanced anti-inflammatory profile of this compound, it is hypothesized to exert a similar or stronger inhibitory effect on JNK signaling.
Comparative Performance Data
The following tables summarize the available quantitative data comparing the efficacy of this compound, lupeol, indomethacin, and metformin in modulating inflammatory responses and cancer cell viability. Data for this compound is limited, and in many cases, data for lupeol is used as a proxy.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model | IC50 / % Inhibition | Reference |
| This compound | Adjuvant Arthritis | Rat | 58% reduction in paw swelling | [2] |
| Lupeol | Adjuvant Arthritis | Rat | 39% reduction in paw swelling | [2] |
| Carrageenan-induced inflammation | Animal model | 57.14% inhibition (5-9.37 mg/kg) | [1] | |
| Soybean lipoxygenase-1 (15-sLO) | In vitro | IC50 = 35 µM | [1] | |
| Indomethacin | Adjuvant Arthritis | Rat | 35% reduction in paw swelling | [2] |
| COX-1 inhibition | In vitro (CHO cells) | IC50 = 18 nM | [13][14][15] | |
| COX-2 inhibition | In vitro (CHO cells) | IC50 = 26 nM | [13][14][15] | |
| Metformin | LPS-induced JNK phosphorylation | NIT-1 cells | Significant decrease at 5 mM | [8] |
| LPS-induced TNF-α in adipose tissue | Diabetic rats | Significant decrease | [11] |
Table 2: Anti-cancer Activity (Apoptosis Induction)
| Compound | Cell Line | Assay | Result | Reference |
| This compound | - | - | Data not readily available | - |
| Lupeol | LMP1-induced NF-κB activation | HEK293 cells | 34% reduction at 50 µg/ml | [16] |
| LCL viability | In vitro | IC50 = 55.8 µM (48h) | [16] | |
| BL41 viability | In vitro | 48% reduction at 50 µg/ml (24h) | [16] | |
| Indomethacin | - | - | Primarily anti-inflammatory | - |
| Metformin | 4T1 (TNBC) cell viability | MTT assay | Concentration-dependent inhibition | [9][12] |
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins (e.g., p-JNK, p-Akt, p-IκBα)
This protocol outlines the general steps for detecting the phosphorylation status of target proteins, a key indicator of signaling pathway activation.
Detailed Methodology:
-
Cell Lysis:
-
Treat cells with this compound or control compounds for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system and quantify band intensities using image analysis software. Normalize phosphorylated protein levels to the total protein levels.
-
Cell Culture and Induction of Inflammation/Hypertrophy
4.2.1. 3T3-L1 Adipocyte Hypertrophy Model
This model is used to study the effects of compounds on adipocyte inflammation and lipid accumulation.
Detailed Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.
-
Two days post-confluency, induce differentiation with MDI medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
After 2-3 days, replace with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days.
-
Maintain cells in DMEM with 10% FBS, changing the medium every 2 days, until mature adipocytes are formed (around day 8-10).
-
-
Induction of Hypertrophy:
-
Treat mature adipocytes with palmitic acid (e.g., 500 µM) conjugated to BSA in DMEM for 6 days, replenishing the medium every 48 hours.[3]
-
-
Treatment and Analysis:
-
Treat hypertrophied adipocytes with various concentrations of this compound, lupeol, or other comparators.
-
Analyze for changes in protein expression (Western Blot), lipid accumulation (Oil Red O staining), and cytokine secretion (ELISA).
-
4.2.2. LPS-Induced Inflammation in Macrophages (RAW 264.7)
This model is used to screen for anti-inflammatory activity.
Detailed Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat cells with different concentrations of this compound or control compounds for 2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Analysis:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to analyze the activation of signaling pathways (e.g., NF-κB) by Western blot.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
Detailed Methodology:
-
Cell Treatment and Harvesting:
-
Treat cancer cell lines (e.g., A549, C6) with various concentrations of this compound or a positive control (e.g., cisplatin) for 24-48 hours.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
The available evidence suggests that this compound is a promising candidate for modulating key signaling pathways involved in inflammation and cancer, potentially with greater efficacy than its parent compound, lupeol. Its ability to inhibit the pro-inflammatory NF-κB and JNK pathways, coupled with its modulatory effects on the PI3K/Akt pathway, warrants further investigation.
However, a significant gap exists in the literature regarding specific quantitative data for this compound. To rigorously validate its therapeutic potential, further studies are required to:
-
Generate dose-response curves and IC50 values for this compound in various cell-based assays targeting the NF-κB, PI3K/Akt, and JNK pathways.
-
Conduct direct comparative studies of this compound against lupeol, indomethacin, and metformin in relevant in vitro and in vivo models.
-
Elucidate the precise molecular targets of this compound within these signaling cascades.
This guide provides a foundational framework for researchers to design and execute experiments aimed at validating the role of this compound as a modulator of key cellular signaling pathways. The provided protocols offer a starting point for these investigations, which are crucial for the potential development of this compound into a novel therapeutic agent.
References
- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of lupeol and lupeol linoleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Lupeol acetate from Cleome viscosa as a therapeutic candidate for myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Metformin on JNK Signaling Pathway and PD-L1 Expression in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Metformin on JNK Signaling Pathway and PD-L1 Expression in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin Attenuates Myocardial Ischemia–Reperfusion Injury in Rats by Modulating JNK Pathway and Inhibiting PANoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lupeol Palmitate: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Lupeol Palmitate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to manage and dispose of this compound and associated materials in a compliant and safe manner.
This compound is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste and not released into the environment.[1][2]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C46H80O2 | [1][3][4] |
| Molecular Weight | 665.1 g/mol | [3][4] |
| CAS Number | 32214-80-5 | [1][3][4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Waste Segregation and Collection
-
Designated Waste Container: All solid this compound waste, including residues and expired material, must be collected in a designated, properly labeled hazardous waste container.[1][3][4] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Contaminated Materials: Any lab materials that have come into contact with this compound, such as gloves, absorbent paper, pipette tips, and weighing boats, are considered contaminated and must be disposed of as hazardous waste.[1] These items should be collected in a separate, clearly labeled container or a double-bagged, clear plastic bag also marked as hazardous waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof liquid hazardous waste container.[1] Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.[3]
Labeling of Waste Containers
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents, including any solvents and their approximate concentrations.
-
The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Storage of Hazardous Waste
-
Designated Storage Area: Store hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.[1]
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to prevent the spread of spills.[3]
-
Container Integrity: Ensure waste containers are always kept closed, except when adding waste, to prevent the release of vapors and to avoid spills.[3][7] Regularly inspect containers for any signs of leakage or degradation.
Disposal of Empty Containers
-
Thorough Rinsing: The original container of this compound must be thoroughly rinsed with a suitable solvent (e.g., acetone, ethanol) to remove all residues.
-
Collection of Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses may also need to be collected, depending on institutional and local regulations.
-
Defacing Labels: Once thoroughly rinsed and air-dried, the label on the empty container must be defaced or removed to prevent accidental reuse.[3][8]
-
Final Disposal: After proper cleaning and defacing, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.[3]
Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound waste down the drain or in the regular trash.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal. Your EHS office will provide specific guidance on their procedures for waste collection and disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Lupeol Palmitate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lupeol palmitate, including detailed operational and disposal plans to support your critical work.
This compound, a natural triterpenoid ester, is recognized for its potential therapeutic properties. While it is considered stable under normal laboratory conditions, proper handling and disposal are crucial to mitigate risks and ensure the integrity of your research. This document outlines the necessary personal protective equipment (PPE), handling procedures, and waste disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate PPE must be worn at all times to prevent accidental ingestion and skin contact, and to contain the substance, preventing its release into the environment.
Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols[1][2].
Personal Protective Equipment: The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required to protect against dust particles[3].
-
Hand Protection: Chemical-resistant gloves are essential. Given that this compound may be dissolved in various solvents, the choice of glove material is critical. Nitrile gloves provide good short-term protection against a range of chemicals, but for prolonged contact or when using specific solvents, other materials may be more suitable[4][5]. The table below provides a summary of the chemical resistance of common glove materials to solvents that may be used with this compound. Always inspect gloves for any signs of degradation before use and change them immediately after contamination[4].
-
Body Protection: A laboratory coat must be worn to protect street clothing and skin from contamination[4][6][7][8][9]. For handling powders, a coat made from a polyester-cotton blend is a suitable choice as it offers good protection against most chemicals while ensuring comfort[4].
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved particulate respirator is necessary[3].
Glove Material Chemical Resistance for Common Solvents
The selection of appropriate gloves is critical when this compound is handled in solution. The following table summarizes the resistance of common glove materials to solvents in which this compound is soluble. This data is intended as a guide; always consult the glove manufacturer's specific chemical resistance data.
| Solvent | Nitrile | Neoprene | Butyl Rubber | Viton® |
| Chloroform | Poor[10][11] | Fair | Good | Excellent[12] |
| Dichloromethane | Poor[5] | Fair | Good | Excellent[11][12] |
| Ethyl Acetate | Poor[12][13] | Fair | Poor | Excellent[12][13] |
| DMSO | Fair[11] | Good | Excellent[14] | Good |
| Acetone | Fair[10][11] | Good[15] | Excellent[14] | Poor[16][17][18] |
Note: "Excellent" indicates the material is well-suited for prolonged use. "Good" suggests suitability for intermittent use. "Fair" implies that the material may be suitable for short-term, incidental splash protection only. "Poor" indicates the material is not recommended for use with the specified solvent.
Procedural Guidance for Handling and Disposal
Adherence to standard operating procedures is crucial for the safe handling and disposal of this compound. The following workflow provides a step-by-step guide from preparation to disposal.
Experimental Protocols:
-
Weighing: When weighing the solid compound, use a weigh boat or paper and handle it within a fume hood to minimize dust dispersion[3].
-
Dissolving: If preparing a solution, add the solvent to the weighed this compound slowly. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
-
Accidental Spills: In the event of a spill, clear the area of personnel. For minor spills, use an absorbent material to clean up the substance, avoiding dust generation, and place it in a sealed container for disposal[3]. For major spills, evacuate the area and alert emergency responders[3].
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination[1].
-
Solid Waste: Unused this compound powder, contaminated weigh boats, gloves, and other disposable labware should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions of this compound and any solvent rinsates from cleaning glassware must be collected in a designated, labeled hazardous waste container. Do not dispose of this compound solutions down the drain[19].
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste[20][21]. After rinsing, the label on the container should be defaced or removed before disposal in the regular trash[2][21].
All waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations[1][2][20][22]. Ensure that all waste containers are properly labeled with the contents and associated hazards[20][22].
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. drinstruments.com [drinstruments.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. Lab Coat Material Guide: Pros, Cons, and Best Uses [heedfit.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. geniuslabgear.com [geniuslabgear.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. fishersci.com [fishersci.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. kelco.com.au [kelco.com.au]
- 16. calpaclab.com [calpaclab.com]
- 17. foxxlifesciences.in [foxxlifesciences.in]
- 18. chemtools.com.au [chemtools.com.au]
- 19. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 20. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 21. vumc.org [vumc.org]
- 22. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
